Product packaging for PSN 375963(Cat. No.:CAS No. 388575-52-8)

PSN 375963

Katalognummer: B1678300
CAS-Nummer: 388575-52-8
Molekulargewicht: 285.4 g/mol
InChI-Schlüssel: OAVLEYPTWABFLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

a GPR119 agonist

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H23N3O B1678300 PSN 375963 CAS No. 388575-52-8

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-(4-butylcyclohexyl)-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-2-3-4-13-5-7-15(8-6-13)17-19-16(20-21-17)14-9-11-18-12-10-14/h9-13,15H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVLEYPTWABFLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C2=NC(=NO2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201028459
Record name 4-[5-(4-Butylcyclohexyl)-1,2,4-oxadiazol-3-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201028459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

388575-52-8
Record name 4-[5-(4-Butylcyclohexyl)-1,2,4-oxadiazol-3-yl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=388575-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[5-(4-Butylcyclohexyl)-1,2,4-oxadiazol-3-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201028459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PSN-375,963
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9M28M425E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Whitepaper: The Mechanism of Action of PSN-375963 in Pancreatic β-Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

PSN-375963 is a synthetic small-molecule agonist for the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes mellitus. GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine cells.[1] Activation of GPR119 in β-cells enhances glucose-stimulated insulin (B600854) secretion (GSIS) in a glucose-dependent manner, a mechanism that mimics the physiological effects of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1).[1][2] This document provides an in-depth technical overview of the molecular mechanisms through which PSN-375963 exerts its effects on pancreatic β-cells, supported by experimental data, detailed protocols, and signaling pathway visualizations.

Introduction: GPR119 as a Therapeutic Target

Pancreatic β-cell dysfunction is a central element in the pathophysiology of type 2 diabetes.[2][3] A key therapeutic strategy involves augmenting the β-cell's ability to secrete insulin in response to elevated blood glucose. GPR119, a Gαs-coupled receptor, has emerged as a significant target because its activation leads to the potentiation of insulin release specifically under hyperglycemic conditions, thereby minimizing the risk of hypoglycemia.[4][5] Endogenous ligands for GPR119 include oleoylethanolamide (OEA) and other lipid messengers.[6] Synthetic agonists, such as PSN-375963, have been developed to harness this pathway for therapeutic benefit.[6]

Core Mechanism of Action of PSN-375963

The primary mechanism of PSN-375963 involves binding to and activating GPR119 receptors on the surface of pancreatic β-cells. This initiates a canonical Gαs signaling cascade that amplifies the primary glucose-sensing pathway of the β-cell.

Gαs Signaling Pathway
  • Receptor Activation: PSN-375963 binds to the GPR119 receptor.

  • G Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G protein (Gαs).

  • Adenylyl Cyclase Activation: The GTP-bound Gαs subunit dissociates and activates adenylyl cyclase (AC).

  • cAMP Production: AC catalyzes the conversion of ATP to the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1]

  • Downstream Effector Activation: Elevated intracellular cAMP levels activate two main downstream effector proteins: Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC2).[7][8]

This signaling cascade does not initiate insulin secretion on its own but rather potentiates the effects of glucose.

Glucose-Dependent Insulin Secretion (GSIS)

The action of PSN-375963 is strictly glucose-dependent.[4] In the β-cell, glucose metabolism increases the intracellular ATP/ADP ratio.[9][10] This closes ATP-sensitive potassium (K-ATP) channels, leading to membrane depolarization and the opening of voltage-dependent calcium channels (VDCCs). The subsequent influx of Ca2+ is the primary trigger for the exocytosis of insulin-containing granules.[7][11] The GPR119-cAMP pathway enhances this process, making the β-cell more efficient at releasing insulin in response to a given glucose stimulus.

Signaling Pathway Visualization

The following diagram illustrates the GPR119 signaling cascade initiated by PSN-375963 and its interplay with the glucose-sensing pathway in a pancreatic β-cell.

GPR119_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PSN375963 PSN-375963 GPR119 GPR119 Receptor PSN375963->GPR119 Binds Gas Gαs GPR119->Gas Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP → Gas->AC Activates GLUT2 GLUT2 Glucose_in Glucose GLUT2->Glucose_in KATP K-ATP Channel (Closed) Depolarization Membrane Depolarization KATP->Depolarization VDCC VDCC (Open) Ca_influx ↑ [Ca2+]i VDCC->Ca_influx Metabolism Metabolism Glucose_in->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP ATP_ADP->KATP Inhibits Depolarization->VDCC Activates Exocytosis Insulin Secretion (Exocytosis) Ca_influx->Exocytosis Triggers Insulin_Vesicle Insulin Granule Insulin_Vesicle->Exocytosis PKA PKA cAMP->PKA Activates EPAC2 EPAC2 cAMP->EPAC2 Activates PKA->Exocytosis Potentiates EPAC2->Exocytosis Potentiates Glucose_out Extracellular Glucose Glucose_out->GLUT2 Transport Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis A1 Culture β-cells (e.g., MIN6c4) A2 Seed cells in 24-well plates A1->A2 A3 Grow to 80-90% confluency A2->A3 B1 Pre-incubate in low glucose KRB buffer (1-2 hours) A3->B1 B2 Stimulate with treatment groups: - Low Glucose +/- Compound - High Glucose +/- Compound B1->B2 B3 Incubate at 37°C (1-2 hours) B2->B3 C1 Collect supernatant B3->C1 C2 Measure insulin concentration (ELISA / RIA) C1->C2 C3 Normalize data to protein or DNA content C2->C3 C4 Statistical Analysis & Interpretation C3->C4

References

GPR119 Signaling Pathways Activated by the Synthetic Agonist PSN-375963: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the signaling pathways activated by PSN-375963, a synthetic agonist of the G-protein coupled receptor 119 (GPR119). GPR119 has emerged as a promising therapeutic target for type 2 diabetes and obesity due to its role in glucose homeostasis and energy balance.[1] This document summarizes the current understanding of PSN-375963's mechanism of action, presenting key quantitative data, detailed experimental methodologies, and visual representations of the involved signaling cascades.

GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[2][3] Its activation by endogenous ligands, such as oleoylethanolamide (OEA), typically leads to the stimulation of a Gs-protein pathway, resulting in increased intracellular cyclic AMP (cAMP) levels.[1][3][4] This, in turn, promotes glucose-dependent insulin (B600854) secretion from pancreatic β-cells and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) from intestinal L-cells.[2][4][5] However, research reveals that the synthetic agonist PSN-375963 elicits complex and cell-type-dependent signaling responses that diverge from those of endogenous agonists.[6][7]

Core Signaling Pathways of GPR119

Activation of GPR119 is known to initiate downstream signaling cascades that are crucial for metabolic regulation. The canonical pathway involves Gαs protein coupling, leading to the activation of adenylyl cyclase and subsequent cAMP production.[5] This increase in cAMP can then activate Protein Kinase A (PKA), which plays a role in enhancing insulin secretion.[5] Additionally, GPR119 signaling can involve ATP-sensitive K+ (KATP) channels and voltage-dependent calcium channels (VDCC), particularly in the context of insulin secretion.[6][7]

Divergent Signaling of PSN-375963

Studies utilizing the MIN6c4 insulinoma cell line and GPR119-transfected HEK293 cells have been pivotal in elucidating the signaling properties of PSN-375963.[4][6] While PSN-375963 acts as a GPR119 agonist, its effects on downstream signaling molecules differ significantly from those of the endogenous agonist OEA.[7]

In GPR119-transfected HEK293 cells, which are engineered to express the receptor, PSN-375963 demonstrates the expected agonistic activity by increasing intracellular cAMP levels.[4] This confirms its ability to bind to and activate the GPR119 receptor, leading to Gs pathway stimulation.

However, in MIN6c4 insulinoma cells, which endogenously express GPR119, PSN-375963 exhibits a paradoxical effect. Instead of increasing cAMP, it inhibits its production.[4] This suggests that in this specific cell line, PSN-375963 may activate GPR119-independent pathways or that GPR119 may couple to inhibitory G-proteins (Gi) in addition to Gs.[4] This Gi-coupling would lead to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.

Furthermore, at higher concentrations (10 μM), PSN-375963 was observed to increase intracellular calcium concentrations ([Ca2+]i) in MIN6c4 cells, particularly in low glucose conditions.[4] Despite this, it did not significantly stimulate insulin secretion, except at this high concentration in low glucose.[4]

The following diagrams illustrate the canonical GPR119 signaling pathway and the proposed divergent signaling of PSN-375963 in different cellular contexts.

GPR119_Canonical_Signaling cluster_membrane Plasma Membrane GPR119 GPR119 Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Ligand Endogenous Ligand (e.g., OEA) Ligand->GPR119 binds Gs->AC activates PKA PKA cAMP->PKA activates GLP1 GLP-1 Secretion (Intestinal L-cell) PKA->GLP1 promotes Insulin Insulin Secretion (Pancreatic β-cell) PKA->Insulin promotes

Canonical GPR119 Signaling Pathway.

PSN375963_Signaling cluster_HEK293 GPR119-transfected HEK293 cells cluster_MIN6c4 MIN6c4 insulinoma cells PSN1 PSN-375963 GPR119_1 GPR119 PSN1->GPR119_1 Gs1 Gαs GPR119_1->Gs1 cAMP1 ↑ cAMP Gs1->cAMP1 stimulates PSN2 PSN-375963 GPR119_2 GPR119 PSN2->GPR119_2 OtherR Other Receptors? PSN2->OtherR Gi Gαi GPR119_2->Gi cAMP2 ↓ cAMP Gi->cAMP2 inhibits Ca2 ↑ [Ca2+]i (at 10µM) OtherR->Ca2

Divergent Signaling of PSN-375963.

Quantitative Data Summary

The following tables summarize the quantitative findings from studies on PSN-375963's effects on intracellular signaling and cellular responses.

Table 1: Effect of PSN-375963 on Intracellular cAMP Levels

Cell LineAgonistConcentrationEffect on cAMP
GPR119-transfected HEK293PSN-375963Not specifiedIncrease
MIN6c4 insulinomaPSN-37596310 µMSignificant Inhibition

Data derived from studies by Ning et al. (2008).[4]

Table 2: Effect of PSN-375963 on Insulin Secretion and Intracellular Calcium in MIN6c4 Cells

ConditionAgonistConcentrationEffect on Insulin SecretionEffect on [Ca2+]i
2.8 mM GlucosePSN-37596310 µMIncreaseIncrease
16 mM GlucosePSN-375963Up to 10 µMNo significant effectMinimal to no effect

Data derived from studies by Ning et al. (2008).[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning PSN-375963.

1. Intracellular cAMP Accumulation Assay

  • Cell Culture: GPR119-transfected HEK293 cells or MIN6c4 cells are seeded in 96-well plates and cultured to confluency.

  • Assay Protocol:

    • Cells are washed with a serum-free medium and then pre-incubated with a phosphodiesterase inhibitor (e.g., 1 mM IBMX) for 30 minutes at 37°C to prevent cAMP degradation.

    • Cells are then stimulated with various concentrations of PSN-375963 or a vehicle control for a specified time (e.g., 30 minutes) at 37°C.

    • The reaction is stopped by lysing the cells.

    • Intracellular cAMP levels are quantified using a commercially available cAMP assay kit, typically based on competitive enzyme immunoassay or fluorescence resonance energy transfer (FRET).

    • Data is normalized to the protein concentration in each well.

cAMP_Assay_Workflow A Seed and culture cells (HEK293-GPR119 or MIN6c4) B Pre-incubate with phosphodiesterase inhibitor A->B C Stimulate with PSN-375963 or vehicle control B->C D Lyse cells to stop reaction C->D E Quantify cAMP levels (e.g., ELISA, FRET) D->E F Normalize data to protein concentration E->F

Workflow for cAMP Accumulation Assay.

2. GLP-1 Secretion Assay

  • Cell Culture: Human NCI-H716 or murine GLUTag enteroendocrine L-cells are cultured in appropriate media.

  • Assay Protocol:

    • Cells are seeded in 24-well plates and grown to a suitable confluency.

    • The cells are washed and then incubated in a basal salt solution (e.g., KRB buffer) for a pre-stimulation period.

    • The basal solution is replaced with a stimulation solution containing PSN-375963 at various concentrations or a vehicle control.

    • Cells are incubated for a defined period (e.g., 2 hours) at 37°C.

    • The supernatant is collected, and protease inhibitors are added to prevent GLP-1 degradation.

    • The concentration of secreted GLP-1 in the supernatant is measured using a specific GLP-1 ELISA kit.

3. Intracellular Calcium ([Ca2+]i) Measurement

  • Cell Preparation: MIN6c4 cells are seeded on glass coverslips.

  • Assay Protocol:

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating them in a buffer containing the dye.

    • After loading, cells are washed to remove excess dye and then mounted on a perfusion chamber on the stage of a fluorescence microscope.

    • Cells are continuously perfused with a buffer containing either low (2.8 mM) or high (16 mM) glucose.

    • PSN-375963 is added to the perfusion buffer at the desired concentration.

    • Changes in intracellular calcium are monitored by measuring the ratio of fluorescence emission at two different excitation wavelengths.

Conclusion

The synthetic GPR119 agonist PSN-375963 exhibits complex and cell-type specific signaling properties. While it confirms Gs-coupled signaling in a recombinant cell line, its actions in an insulinoma cell line suggest the involvement of GPR119-independent pathways or coupling to inhibitory G-proteins. These findings underscore the importance of characterizing the signaling of synthetic ligands in multiple, physiologically relevant cell systems to fully understand their therapeutic potential and potential off-target effects. The divergent effects of PSN-375963 on cAMP and insulin secretion compared to endogenous agonists highlight the nuanced pharmacology of GPR119 and provide valuable insights for the development of future GPR119-targeted therapeutics.

References

The Role of PSN-375963 in Incretin Hormone Release: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSN-375963 is a synthetic agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes and related metabolic disorders. Activation of GPR119, which is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L- and K-cells, leads to the release of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a crucial role in glucose homeostasis by potentiating glucose-dependent insulin (B600854) secretion. This technical guide provides an in-depth overview of PSN-375963, its mechanism of action in stimulating incretin hormone release, and the experimental methodologies used to characterize its activity.

Introduction to PSN-375963 and the Incretin Effect

The incretin effect describes the phenomenon whereby oral glucose administration elicits a significantly higher insulin response compared to an intravenous glucose infusion resulting in the same blood glucose concentration. This effect is mediated by the gut-derived hormones GLP-1 and GIP. In individuals with type 2 diabetes, the incretin effect is diminished, highlighting the therapeutic potential of agents that can enhance incretin secretion.

PSN-375963 is a small molecule agonist designed to activate GPR119. By targeting this receptor on enteroendocrine cells, PSN-375963 stimulates the release of GLP-1 and GIP, thereby augmenting the body's natural glucose-lowering mechanisms in a glucose-dependent manner. This offers a potential therapeutic advantage by reducing the risk of hypoglycemia.

Quantitative Data on PSN-375963 Activity

The potency and efficacy of PSN-375963 have been evaluated in various in vitro assays. The following tables summarize the key quantitative data available for PSN-375963 and related GPR119 agonists.

Table 1: In Vitro Potency of PSN-375963

Assay TypeTargetSpeciesEC50Reference
cAMP AccumulationGPR119Human8.4 µM[1]
cAMP AccumulationGPR119Mouse7.9 µM[1]

Table 2: In Vitro Efficacy of a closely related GPR119 Agonist ("PSN-GPR119") on Incretin Release

Assay TypeCell LineHormone ReleasedEC50Reference
Hormone SecretionGLUTag (murine L-cell model)GLP-175 nM[1]

Mechanism of Action: The GPR119 Signaling Pathway

Activation of GPR119 by PSN-375963 in enteroendocrine L-cells initiates a well-defined signaling cascade, leading to the exocytosis of GLP-1-containing granules. The primary pathway involves the canonical Gαs-cAMP signaling axis.

Upon binding of PSN-375963, GPR119 undergoes a conformational change, leading to the activation of the associated heterotrimeric G protein. The Gαs subunit dissociates and activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets that facilitate the fusion of GLP-1-containing vesicles with the plasma membrane, resulting in hormone secretion. Some evidence also suggests a role for cAMP in modulating intracellular calcium levels, which can further contribute to the secretory process.

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PSN375963 PSN-375963 GPR119 GPR119 PSN375963->GPR119 Binds G_alpha_s Gαs GPR119->G_alpha_s Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha_s->AC Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Vesicle GLP-1 Vesicle PKA->Vesicle Promotes Exocytosis GLP1_out GLP-1 (Secreted) Vesicle->GLP1_out Releases

GPR119 signaling pathway for incretin release.

Experimental Protocols

In Vitro GLP-1 Secretion Assay

This protocol outlines a general procedure for measuring GLP-1 release from an enteroendocrine cell line (e.g., GLUTag or STC-1) in response to PSN-375963.

Materials:

  • GLUTag or STC-1 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • PSN-375963 stock solution (in DMSO)

  • Secretion buffer (e.g., Krebs-Ringer bicarbonate buffer)

  • DPP-4 inhibitor

  • GLP-1 ELISA kit

  • Multi-well cell culture plates (e.g., 24-well or 96-well)

  • Bradford or BCA protein assay kit

Procedure:

  • Cell Culture: Seed GLUTag or STC-1 cells in multi-well plates and culture until they reach approximately 80-90% confluency.

  • Starvation: Prior to the experiment, wash the cells with a serum-free medium or buffer and incubate for a defined period (e.g., 1-2 hours) to establish a basal secretion level.

  • Stimulation: Prepare a dilution series of PSN-375963 in the secretion buffer. Aspirate the starvation medium and add the PSN-375963 solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., forskolin).

  • Incubation: Incubate the cells with the test compounds for a specified time (e.g., 2 hours) at 37°C.

  • Sample Collection: Carefully collect the supernatant from each well. To prevent degradation of secreted GLP-1, add a DPP-4 inhibitor to the collected samples.

  • GLP-1 Measurement: Quantify the concentration of active GLP-1 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Normalization: After collecting the supernatant, lyse the cells in the wells and determine the total protein content using a Bradford or BCA assay. Normalize the measured GLP-1 concentrations to the total protein content in each well to account for variations in cell number.

  • Data Analysis: Plot the normalized GLP-1 concentration against the log of the PSN-375963 concentration to generate a dose-response curve and calculate the EC50 value.

Experimental_Workflow Start Start Cell_Culture 1. Seed & Culture Enteroendocrine Cells Start->Cell_Culture Starvation 2. Wash & Starve Cells Cell_Culture->Starvation Stimulation 3. Add PSN-375963 (Dose-Response) Starvation->Stimulation Incubation 4. Incubate (e.g., 2h at 37°C) Stimulation->Incubation Collection 5. Collect Supernatant + DPP-4 Inhibitor Incubation->Collection Normalization 7. Lyse Cells & Measure Protein Incubation->Normalization Measurement 6. Measure GLP-1 (ELISA) Collection->Measurement Analysis 8. Normalize GLP-1 to Protein & Analyze Data Measurement->Analysis Normalization->Analysis End End Analysis->End

References

A Technical Guide to the Comparative Potency and Signaling of PSN-375963 at Human and Mouse GPR119

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the G protein-coupled receptor 119 (GPR119) agonist, PSN-375963, with a focus on its comparative pharmacology at human and mouse orthologs of the receptor. This document details the potency of PSN-375963, the experimental methodologies used for its characterization, and the known signaling pathways activated upon GPR119 engagement.

Quantitative Analysis of PSN-375963 Potency

PSN-375963 is a synthetic agonist of GPR119, a receptor predominantly expressed in pancreatic β-cells and enteroendocrine L-cells. Its activation is a key therapeutic strategy for type 2 diabetes due to its dual mechanism of stimulating glucose-dependent insulin (B600854) secretion and promoting the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1).

The potency of PSN-375963 has been evaluated at both human and mouse GPR119, with reported half-maximal effective concentrations (EC50) in the micromolar range. The compound exhibits similar potency at both species' receptors, a crucial aspect for the translation of preclinical findings.

Compound Receptor Ortholog EC50 (µM)
PSN-375963Human GPR1198.4[1][2]
PSN-375963Mouse GPR1197.9[1][2]

GPR119 Signaling Pathways

Activation of GPR119 by agonists such as PSN-375963 primarily initiates a signaling cascade through the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), a key effector that promotes the exocytosis of insulin-containing granules from pancreatic β-cells and GLP-1 from enteroendocrine L-cells.

While the Gαs-cAMP pathway is the canonical signaling route for GPR119, evidence suggests the involvement of other signaling mechanisms. Some studies indicate that GPR119 activation can also lead to increases in intracellular calcium ([Ca2+]i), particularly in enteroendocrine cells, which contributes to GLP-1 secretion.[3] Furthermore, the signaling profile of synthetic agonists like PSN-375963 may diverge from that of endogenous ligands, potentially involving GPR119-independent pathways or biased agonism, where specific downstream signaling arms are preferentially activated.[3]

GPR119 Signaling Pathway Diagram

GPR119_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR119 GPR119 Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces PSN375963 PSN-375963 PSN375963->GPR119 binds Gs->AC activates ATP ATP PKA PKA cAMP->PKA activates Ca_channel Ca²⁺ Channel PKA->Ca_channel potentiates Ins_GLP1_vesicles Insulin / GLP-1 Vesicles PKA->Ins_GLP1_vesicles promotes exocytosis Ca_ion Ca_channel->Ca_ion influx Ca_ion->Ins_GLP1_vesicles triggers exocytosis Secretion Insulin / GLP-1 Secretion Ins_GLP1_vesicles->Secretion

Caption: GPR119 signaling cascade initiated by PSN-375963.

Experimental Protocols

The characterization of PSN-375963 and its effects on GPR119 signaling rely on a suite of in vitro cellular assays. Below are detailed methodologies for two key experiments.

cAMP Accumulation Assay

This assay quantifies the increase in intracellular cAMP levels following GPR119 activation. Homogeneous Time-Resolved Fluorescence (HTRF) is a commonly employed detection method.

Objective: To determine the EC50 of PSN-375963 by measuring cAMP production in cells expressing GPR119.

Materials:

  • HEK293 cells stably expressing human or mouse GPR119.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., PBS with 1 mM IBMX).

  • PSN-375963.

  • Forskolin (positive control).

  • DMSO (vehicle control).

  • cAMP HTRF assay kit (e.g., from Cisbio).

  • 384-well white microplates.

  • HTRF-compatible plate reader.

Protocol:

  • Cell Culture: Culture HEK293 cells expressing the GPR119 ortholog of interest in appropriate medium until they reach 80-90% confluency.

  • Cell Seeding: Harvest cells and resuspend in assay buffer. Seed the cells into a 384-well plate at a density of approximately 1,500-2,000 cells per well.

  • Compound Preparation: Prepare serial dilutions of PSN-375963 in assay buffer. Also, prepare solutions of a positive control (e.g., 10 µM forskolin) and a vehicle control (DMSO at the same final concentration as the compound dilutions).

  • Compound Addition: Add the diluted compounds, positive control, and vehicle control to the respective wells.

  • Incubation: Incubate the plate for 30-60 minutes at room temperature.

  • Cell Lysis and cAMP Detection: Add the HTRF assay reagents (cAMP-d2 and anti-cAMP cryptate) to the wells according to the manufacturer's protocol to lyse the cells and initiate the detection reaction.

  • Signal Measurement: After a further incubation period (typically 60 minutes at room temperature), read the plate on an HTRF-compatible microplate reader at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and convert it to cAMP concentration using a standard curve. Plot the cAMP concentration against the logarithm of the PSN-375963 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

cAMP Assay Workflow Diagram

cAMP_Workflow start Start culture Culture GPR119-expressing HEK293 cells start->culture seed Seed cells into 384-well plate culture->seed prepare_compounds Prepare serial dilutions of PSN-375963 seed->prepare_compounds add_compounds Add compounds to wells prepare_compounds->add_compounds incubate1 Incubate at RT (30-60 min) add_compounds->incubate1 add_htrf Add HTRF reagents (cAMP-d2 & anti-cAMP cryptate) incubate1->add_htrf incubate2 Incubate at RT (60 min) add_htrf->incubate2 read_plate Read plate on HTRF reader incubate2->read_plate analyze Analyze data and determine EC50 read_plate->analyze end End analyze->end

Caption: Experimental workflow for the cAMP accumulation assay.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the ability of a GPR119 agonist to potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner.

Objective: To assess the functional activity of PSN-375963 on insulin secretion from an insulin-secreting cell line.

Materials:

  • MIN6 or HIT-T15 insulin-secreting cells.

  • Cell culture medium.

  • Krebs-Ringer Bicarbonate Buffer (KRBH) containing 0.1% BSA.

  • Glucose solutions (for low and high glucose conditions, e.g., 2.8 mM and 16.7 mM).

  • PSN-375963.

  • Vehicle control (DMSO).

  • 96-well plates.

  • Insulin ELISA kit.

Protocol:

  • Cell Seeding: Seed MIN6 cells into a 96-well plate and culture for 2 days.

  • Cell Washing and Pre-incubation: Aspirate the culture medium and wash the cells twice with KRBH buffer. Then, pre-incubate the cells in KRBH buffer with low glucose (2.8 mM) for 30-60 minutes at 37°C.[1]

  • Compound Preparation: Prepare solutions of PSN-375963 at various concentrations in KRBH buffer containing both low (2.8 mM) and high (16.7 mM) glucose. Include vehicle controls for both glucose conditions.

  • Stimulation: Aspirate the pre-incubation buffer and add the compound solutions to the cells.

  • Incubation: Incubate the plate for 1-2 hours at 37°C.[1]

  • Supernatant Collection: After incubation, carefully collect the supernatants from each well. It is advisable to centrifuge the plate at a low speed to pellet any detached cells before transferring the supernatant.

  • Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the measured insulin concentration against the PSN-375963 concentration for both low and high glucose conditions to demonstrate the glucose-dependent effect of the GPR119 agonist on insulin secretion.

GSIS Assay Workflow Diagram

GSIS_Workflow start Start seed_cells Seed MIN6 cells in 96-well plate start->seed_cells wash_preincubate Wash and pre-incubate cells in low glucose KRBH seed_cells->wash_preincubate prepare_solutions Prepare PSN-375963 in low and high glucose KRBH wash_preincubate->prepare_solutions stimulate_cells Add compound solutions to cells prepare_solutions->stimulate_cells incubate Incubate at 37°C (1-2 hours) stimulate_cells->incubate collect_supernatant Collect supernatant incubate->collect_supernatant measure_insulin Measure insulin concentration with ELISA collect_supernatant->measure_insulin analyze_data Analyze data and plot dose-response curves measure_insulin->analyze_data end End analyze_data->end

Caption: Experimental workflow for the GSIS assay.

References

Endogenous ligands of GPR119 versus synthetic agonists like PSN-375963

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Endogenous Ligands of GPR119 Versus Synthetic Agonists like PSN-375963

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison between the endogenous ligands of the G protein-coupled receptor 119 (GPR119) and the synthetic agonist PSN-375963. GPR119 is a promising therapeutic target for type 2 diabetes and related metabolic disorders due to its role in glucose homeostasis.[1][2] This document delves into the quantitative data, signaling pathways, and experimental protocols relevant to the study of these compounds, offering a core resource for professionals in the field.

Introduction to GPR119 and its Ligands

G protein-coupled receptor 119 (GPR119) is a class A (rhodopsin-type) GPCR predominantly expressed in pancreatic β-cells and enteroendocrine L-cells of the gastrointestinal tract.[3][4] Its activation presents a dual mechanism for improving glycemic control: the direct, glucose-dependent stimulation of insulin (B600854) secretion from β-cells and the indirect stimulation of insulin release via the secretion of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), from the gut.[1][2][5]

The de-orphanization of GPR119 has revealed several endogenous lipid-based ligands and has spurred the development of numerous synthetic agonists. Understanding the nuances between these two classes of activators is critical for the development of effective GPR119-targeted therapeutics.

Endogenous Ligands

Several lipid derivatives have been identified as endogenous agonists for GPR119. The most well-characterized include:

  • Oleoylethanolamide (OEA): A fatty acid amide that has been shown to reduce food intake and body weight gain in rodents.[4] It is considered one of the most active endogenous ligands for GPR119 and signals in a manner similar to GLP-1 with respect to insulin secretion.[4][6][7]

  • Lysophosphatidylcholine (LPC): Specifically, forms like 1-oleoyl-lysophosphatidylcholine are recognized as endogenous ligands.[6][7][8] Recent structural studies have revealed that LPC can be found pre-bound in the GPR119 receptor, potentially contributing to its constitutive activity.[8][9]

  • Other Potential Endogenous Ligands: These include 2-oleoylglycerol (2-OG), N-oleoyldopamine, and 5-hydroxy-eicosapentaenoic acid (5-HEPE).[3][4][9][10][11]

Synthetic Agonist: PSN-375963

PSN-375963 is a representative small-molecule synthetic agonist of GPR119.[6][7] It has been characterized as a potent activator of both human and mouse GPR119 and has been used as a pharmacological tool to study the receptor's function.[12][13] However, studies suggest that its signaling profile and effects on insulin secretion may differ from those of endogenous ligands like OEA.[6][7][14]

Data Presentation: Quantitative Comparison of Ligands

The following tables summarize the quantitative data for endogenous ligands and PSN-375963, focusing on their potency in activating GPR119.

Table 1: Potency (EC50) of PSN-375963 at GPR119
Receptor Species EC50 (µM)
Human GPR1198.4[3][10][12][13]
Mouse GPR1197.9[3][10][12][13]
Table 2: Potency (EC50) of Endogenous Ligands at GPR119
Ligand EC50 (µM)
2-Oleoylglycerol (2-OG)2.5 (for human GPR119)[3][10]
Oleoylethanolamide (OEA)Similar potency to PSN-375963[3][12][13]

Note: Direct, side-by-side comparative EC50 values for all endogenous ligands under identical assay conditions are not consistently available in the literature. Potency can vary based on the cell line and assay methodology used.

GPR119 Signaling Pathways

Activation of GPR119 by both endogenous and synthetic agonists primarily initiates signaling through the Gαs protein pathway.[4][15] However, some evidence suggests potential coupling to other G proteins and divergent effects between ligand types.[6][7][9]

The Canonical Gαs-cAMP Pathway

The primary signaling cascade for GPR119 is as follows:

  • Ligand Binding: An agonist binds to the GPR119 receptor.

  • Gαs Activation: The receptor undergoes a conformational change, activating the associated Gαs protein.

  • Adenylyl Cyclase (AC) Activation: The activated Gαs subunit stimulates adenylyl cyclase.[1]

  • cAMP Production: AC converts ATP into cyclic adenosine (B11128) monophosphate (cAMP).[4]

  • Downstream Effects: Increased intracellular cAMP leads to the activation of Protein Kinase A (PKA). In pancreatic β-cells, this potentiates glucose-stimulated insulin secretion.[1][4] In intestinal L-cells, this triggers the secretion of GLP-1.[4][16][17]

GPR119_Signaling_Pathway cluster_membrane Cell Membrane cluster_effects Cellular Response GPR119 GPR119 Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP ATP to Ligand GPR119 Agonist (e.g., OEA, PSN-375963) Ligand->GPR119 Binds to PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin ↑ Glucose-Stimulated Insulin Secretion (Pancreatic β-cell) PKA->Insulin GLP1 ↑ GLP-1 Secretion (Intestinal L-cell) PKA->GLP1

GPR119 signaling cascade upon agonist binding.
Divergent Signaling: Endogenous vs. Synthetic Agonists

Experimental Protocols & Methodologies

Characterizing the activity of GPR119 ligands involves a standard set of in vitro and in vivo assays.

In Vitro Assay: cAMP Accumulation

This assay directly measures the functional consequence of Gαs activation by quantifying the increase in intracellular cAMP levels following agonist stimulation.

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound at the GPR119 receptor.

Materials:

  • Cell Line: HEK293 cells stably expressing human GPR119 are commonly used.[1] Alternatively, insulinoma cell lines with endogenous expression like HIT-T15 can be utilized.[4][18]

  • Test Compounds: Endogenous ligands (OEA, LPC) and synthetic agonists (PSN-375963).

  • Assay Buffer: Typically a HBSS-based buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

  • cAMP Detection Kit: Commercially available kits, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay), are widely used.[4][19]

Protocol:

  • Cell Plating: Seed the GPR119-expressing cells into 96- or 384-well plates and culture overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., PSN-375963) in assay buffer.

  • Cell Stimulation: Remove culture medium and add the compound dilutions to the cells. Incubate for a specified time (e.g., 30 minutes) at room temperature or 37°C.

  • Cell Lysis & Detection: Lyse the cells and measure cAMP concentration according to the detection kit manufacturer's protocol.

  • Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

cAMP_Assay_Workflow start Start plate_cells 1. Seed GPR119-expressing cells in multi-well plate start->plate_cells incubate_cells 2. Incubate cells (e.g., 24 hours) plate_cells->incubate_cells prepare_compounds 3. Prepare serial dilutions of test agonists incubate_cells->prepare_compounds stimulate 4. Add compounds to cells (with PDE inhibitor) and incubate prepare_compounds->stimulate lyse 5. Lyse cells stimulate->lyse detect 6. Measure intracellular cAMP (e.g., HTRF, AlphaScreen) lyse->detect analyze 7. Analyze data: Plot dose-response curve, calculate EC50 detect->analyze end End analyze->end

Workflow for a typical cAMP accumulation assay.
In Vitro Assay: Glucose-Stimulated Insulin Secretion (GSIS)

This assay assesses the ability of a GPR119 agonist to potentiate insulin release from pancreatic β-cells in a glucose-dependent manner.

Objective: To measure the effect of a test compound on insulin secretion under low and high glucose conditions.

Materials:

  • Cell Line/Islets: Insulin-secreting cell lines (e.g., MIN6, HIT-T15) or isolated primary mouse/rat pancreatic islets.[1][6]

  • Buffers: Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM).

  • Test Compounds: GPR119 agonists.

  • Insulin Detection Kit: Insulin ELISA kit.[1]

Protocol:

  • Cell Plating: Plate cells or islets and allow them to equilibrate.

  • Pre-incubation (Starvation): Wash the cells and pre-incubate them in low-glucose KRB buffer for 1-2 hours to establish a basal state.

  • Stimulation: Discard the pre-incubation buffer. Add fresh KRB buffer containing either low or high glucose, with or without the test compound (PSN-375963 or endogenous ligand).

  • Incubation: Incubate for a defined period (e.g., 2 hours) at 37°C.

  • Supernatant Collection: Collect the supernatant, which contains the secreted insulin.

  • Insulin Measurement: Quantify the insulin concentration in the supernatant using an ELISA kit.

  • Data Analysis: Compare the amount of insulin secreted in the presence of the agonist to the vehicle control under both low and high glucose conditions.

GSIS_Assay_Workflow cluster_stim Stimulation Conditions start Start plate_cells 1. Culture insulin-secreting cells or islets start->plate_cells pre_incubate 2. Pre-incubate cells in low-glucose buffer plate_cells->pre_incubate stimulate 3. Incubate cells with stimulation buffers pre_incubate->stimulate low_glucose Low Glucose +/- Agonist collect 4. Collect supernatant high_glucose High Glucose +/- Agonist stimulate->collect measure 5. Measure insulin concentration (ELISA) collect->measure analyze 6. Analyze glucose-dependent effect of agonist measure->analyze end End analyze->end

Workflow for a Glucose-Stimulated Insulin Secretion (GSIS) assay.
In Vivo Methodologies

To assess the therapeutic potential of GPR119 agonists, in vivo studies are essential. A common experiment is the Oral Glucose Tolerance Test (OGTT) in mice.[18]

Brief Protocol:

  • Animals (e.g., C57BL/6J or diabetic db/db mice) are fasted overnight.[18]

  • The test compound (e.g., PSN-375963) or vehicle is administered orally.

  • After a set time (e.g., 30-60 minutes), a glucose bolus is administered orally.

  • Blood samples are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes) to measure blood glucose and plasma insulin/GLP-1 levels.

  • The data are used to assess the compound's ability to improve glucose disposal and enhance insulin/GLP-1 secretion in response to a glucose challenge.

Further in vivo work can include pharmacokinetic studies to determine drug exposure and biodistribution studies, potentially using advanced techniques like PET imaging with a radiolabeled ligand to visualize receptor occupancy in target tissues like the pancreas.[20][21]

Logical Comparison: Endogenous vs. Synthetic Agonists

The key distinctions and similarities between endogenous GPR119 ligands and the synthetic agonist PSN-375963 are summarized below.

Ligand_Comparison Endogenous Endogenous Ligands (OEA, LPC) - Lipid-based molecules - Physiological regulators - May be pre-bound to receptor (LPC) - Potentiate cAMP and [Ca2+]i (OEA) - May have other biological targets (e.g., PPAR-α for OEA) Shared {Shared Characteristics|- Activate GPR119 - Signal via Gαs pathway - Increase intracellular cAMP - Stimulate insulin and GLP-1 secretion - Therapeutic potential for T2DM } Endogenous->Shared Synthetic Synthetic Agonist (PSN-375963) - Small molecule - Pharmacological tool / Drug candidate - Orally bioavailable (designed) - Potent cAMP activator - May have divergent effects on [Ca2+]i - Potential for off-target effects Synthetic->Shared

Comparison of Endogenous Ligands and PSN-375963.

Conclusion

Both endogenous ligands and synthetic agonists like PSN-375963 effectively activate the GPR119 receptor, leading to the stimulation of the Gαs-cAMP pathway and subsequent insulin and incretin secretion. However, crucial differences exist. Endogenous ligands like OEA appear to engage a more complex signaling profile that includes calcium mobilization, which is not consistently replicated by synthetic agonists.[6][7] Furthermore, the discovery that LPC may be constitutively bound to GPR119 adds another layer of complexity to the receptor's pharmacology.[9] These distinctions are vital for drug development professionals, as they highlight the importance of comprehensive profiling to ensure that synthetic agonists fully recapitulate the desired therapeutic effects of endogenous receptor activation without engaging off-target or undesired signaling pathways.[6][7][22] Future research should focus on developing biased agonists that can selectively activate the most therapeutically relevant downstream signaling cascades.

References

The GPR119 Agonist PSN-375963: A Technical Overview of its Influence on cAMP and Intracellular Calcium Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSN-375963 is a synthetic agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes and other metabolic disorders. GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation is known to stimulate glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). The downstream signaling pathways initiated by GPR119 activation, primarily involving cyclic adenosine (B11128) monophosphate (cAMP) and potentially modulating intracellular calcium ([Ca²⁺]i), are critical to its physiological effects. This technical guide provides an in-depth analysis of the effects of PSN-375963 on these two key second messengers, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling mechanisms.

Data Presentation: Quantitative Effects of PSN-375963 on cAMP Production

PSN-375963 has been characterized as a potent GPR119 agonist that robustly stimulates the production of intracellular cAMP. The following table summarizes the key quantitative metrics for this activity.

CompoundReceptorCell LineAssay TypeParameterValueReference
PSN-375963Human GPR119RecombinantcAMP AccumulationEC₅₀8.4 µM[1]
PSN-375963Mouse GPR119RecombinantcAMP AccumulationEC₅₀7.9 µM[1]

Signaling Pathways

The primary signaling pathway activated by PSN-375963 upon binding to GPR119 is the Gαs-adenylyl cyclase-cAMP cascade.

GPR119_cAMP_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PSN375963 PSN-375963 GPR119 GPR119 PSN375963->GPR119 Binds to Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Stimulates GDP GDP Gs->GDP GTP GTP GTP->Gs ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

GPR119-cAMP Signaling Pathway.

Effect on Intracellular Calcium Levels

The effect of PSN-375963 on intracellular calcium ([Ca²⁺]i) is more complex and appears to be context-dependent. Studies comparing the effects of PSN-375963 to the endogenous GPR119 agonist oleoylethanolamide (OEA) in MIN6c4 insulinoma cells have revealed divergent effects on [Ca²⁺]i.[1] While OEA potentiates glucose-stimulated increases in intracellular calcium, the synthetic agonist PSN-375963 exhibits a different profile.[1] This suggests that while the primary signaling output of GPR119 is through cAMP, the modulation of calcium signaling by GPR119 agonists may be influenced by factors such as ligand bias, cell type, and the presence of other stimuli. It is hypothesized that in some cellular contexts, the elevation of cAMP can indirectly influence calcium channels and pumps, leading to changes in [Ca²⁺]i.

GPR119_Calcium_Interaction PSN375963 PSN-375963 GPR119 GPR119 PSN375963->GPR119 cAMP ↑ cAMP GPR119->cAMP PKA PKA cAMP->PKA Ca_Channels Voltage-gated Ca²⁺ Channels PKA->Ca_Channels Modulates (indirect) ER Endoplasmic Reticulum (ER) PKA->ER Modulates (indirect) Ca_i ↑ [Ca²⁺]i Ca_Channels->Ca_i ER->Ca_i

Hypothesized Indirect Modulation of Intracellular Calcium.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of PSN-375963's effects on cAMP and intracellular calcium.

cAMP Accumulation Assay

This protocol outlines a typical competitive immunoassay for the quantitative determination of cAMP in cell lysates.

cAMP_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_lysis Cell Lysis & Detection cluster_analysis Data Analysis A1 Seed cells expressing GPR119 in a 96-well plate A2 Culture overnight to allow attachment A1->A2 B1 Wash cells with assay buffer A2->B1 B2 Pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) B1->B2 B3 Add PSN-375963 at varying concentrations B2->B3 B4 Incubate for a defined period (e.g., 30 minutes) at 37°C B3->B4 C1 Lyse cells to release intracellular cAMP B4->C1 C2 Add detection reagents (e.g., HTRF, AlphaScreen, or ELISA) C1->C2 C3 Incubate for signal development C2->C3 D1 Read plate on a compatible plate reader C3->D1 D2 Generate a standard curve using known cAMP concentrations D1->D2 D3 Calculate cAMP concentration in samples and determine EC₅₀ D2->D3

Workflow for cAMP Accumulation Assay.

Materials:

  • Cells expressing the target GPR119 receptor (e.g., HEK293 or CHO cells)

  • 96-well cell culture plates

  • Assay buffer (e.g., HBSS)

  • Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

  • PSN-375963

  • cAMP standard

  • Commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Plate reader compatible with the chosen assay technology

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in a 96-well plate and culture overnight.

  • Cell Treatment:

    • Remove culture medium and wash cells with assay buffer.

    • Pre-incubate the cells with a PDE inhibitor in assay buffer for a short period (e.g., 10-15 minutes) to prevent cAMP degradation.

    • Add PSN-375963 at a range of concentrations to the wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and Detection:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Add the detection reagents provided in the kit to the cell lysates.

    • Incubate as recommended for signal development.

  • Data Acquisition and Analysis:

    • Measure the signal (e.g., fluorescence, luminescence) using a plate reader.

    • Generate a standard curve using the cAMP standards.

    • Determine the concentration of cAMP in each sample by interpolating from the standard curve.

    • Plot the cAMP concentration against the log of the PSN-375963 concentration and fit the data to a sigmoidal dose-response curve to calculate the EC₅₀.

Intracellular Calcium Mobilization Assay

This protocol describes a common method for measuring changes in intracellular calcium concentration using a fluorescent calcium indicator.

Materials:

  • MIN6c4 cells or other relevant cell line

  • 96-well black-walled, clear-bottom cell culture plates

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., HBSS with calcium and magnesium)

  • PSN-375963

  • Positive control (e.g., ionomycin (B1663694) or ATP)

  • Fluorescence plate reader with kinetic reading capabilities and preferably with automated injectors

Procedure:

  • Cell Seeding: Seed cells in a 96-well black-walled, clear-bottom plate and culture to confluency.

  • Dye Loading:

    • Prepare a loading solution of the calcium indicator dye in assay buffer, often with Pluronic F-127 to aid in dye solubilization.

    • Remove the culture medium and add the dye loading solution to the cells.

    • Incubate the plate in the dark at 37°C for a specified time (e.g., 45-60 minutes).

    • Wash the cells with assay buffer to remove excess dye.

  • Measurement of Calcium Flux:

    • Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye.

    • Establish a stable baseline fluorescence reading for each well.

    • Inject PSN-375963 at the desired concentration and immediately begin kinetic measurement of fluorescence changes over time.

    • At the end of the experiment, a positive control can be added to determine the maximal fluorescence response.

  • Data Analysis:

    • The change in fluorescence intensity over time is proportional to the change in intracellular calcium concentration.

    • Data can be expressed as the peak fluorescence response, the area under the curve, or as a ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2).

Conclusion

PSN-375963 is a potent GPR119 agonist that reliably stimulates the Gαs-cAMP signaling pathway. Its effects on intracellular calcium are less direct and appear to differ from those of endogenous GPR119 ligands, highlighting the potential for ligand bias at this receptor. The experimental protocols provided herein offer a foundation for the continued investigation of PSN-375963 and other GPR119 modulators, which are of significant interest in the development of novel therapeutics for metabolic diseases. Further research is warranted to fully elucidate the nuanced effects of synthetic GPR119 agonists on intracellular calcium homeostasis in various cellular contexts.

References

GPR119: A Technical Guide to its Discovery, Deorphanization, and Therapeutic Potential with a Focus on PSN-375963

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for type 2 diabetes and related metabolic disorders. Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, its activation stimulates glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). This technical guide provides an in-depth overview of the discovery and deorphanization of GPR119, with a detailed focus on its interaction with endogenous and synthetic ligands, particularly PSN-375963. The document outlines key experimental protocols for studying GPR119 and presents a consolidated view of its signaling pathways and the logical workflow of relevant assays.

Discovery and Deorphanization of GPR119

Initially identified as an orphan receptor, GPR119 was deorphanized when studies revealed its activation by a range of endogenous lipid molecules.[1][2] Key endogenous ligands include lysophosphatidylcholine (B164491) (LPC) and fatty acid amides, with oleoylethanolamide (OEA) being one of the most extensively studied.[1][3][4] The discovery of these endogenous agonists paved the way for understanding the physiological role of GPR119 in glucose homeostasis and metabolism.[5]

GPR119 Signaling Pathway

GPR119 is a Gαs-coupled receptor.[6][7] Upon agonist binding, it activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][6][7] This elevation in cAMP in pancreatic β-cells enhances glucose-stimulated insulin secretion. In intestinal L-cells, the same pathway stimulates the release of incretin hormones like GLP-1, which in turn potentiates insulin release from the pancreas.[6][8]

GPR119_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR119 GPR119 Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP ATP to PKA PKA cAMP->PKA activates Vesicles Insulin/GLP-1 Vesicles PKA->Vesicles promotes exocytosis of Secretion Insulin/GLP-1 Secretion Vesicles->Secretion Ligand Agonist (e.g., PSN-375963) Ligand->GPR119 binds

GPR119 Signaling Cascade.

Synthetic Ligands: The Case of PSN-375963

The therapeutic potential of GPR119 has driven the development of numerous synthetic agonists. Among these is PSN-375963, a potent GPR119 agonist.[9] Studies have shown that PSN-375963 and other synthetic agonists can effectively stimulate cAMP accumulation and insulin secretion.[3][10] However, it is important to note that some research suggests that synthetic agonists like PSN-375963 may activate GPR119-independent pathways and might not be suitable as highly specific pharmacological tools.[3][10]

Quantitative Data on GPR119 Ligands

The following table summarizes the in vitro activity of various GPR119 agonists, providing a comparative view of their potency.

LigandAssay TypeCell LineParameterValue
PSN-375963 cAMP AccumulationHuman GPR119 expressing cellsEC508.4 µM[9]
PSN-375963 cAMP AccumulationMouse GPR119 expressing cellsEC507.9 µM[9]
AR231453 cAMP AccumulationHEK293 (human GPR119)EC504.7 nM[6]
AR231453 Insulin ReleaseHIT-T15 cellsEC503.5 nM[6]
GSK1292263 cAMP AccumulationHuman GPR119 expressing cellspEC506.9[11]
GSK1292263 cAMP AccumulationRat GPR119 expressing cellspEC506.7[11]
Oleoylethanolamide (OEA) cAMP AccumulationMIN6c4 cells-Potentiates glucose-stimulated increases[10]
Lysophosphatidylcholine (LPC) cAMP AccumulationMIN6 cells-Activates Gs cascade[12]

Detailed Experimental Protocols

cAMP Accumulation Assay

This protocol is designed to measure the increase in intracellular cAMP levels following GPR119 activation.

Materials:

  • HEK293 cells stably expressing human GPR119.

  • Cell culture medium.

  • Assay buffer.

  • GPR119 agonist (e.g., PSN-375963).

  • Forskolin (positive control).

  • DMSO (vehicle control).

  • cAMP detection kit (e.g., HTRF, FRET, or luminescence-based).

  • 384-well microplates.

Procedure:

  • Cell Culture: Culture HEK293-hGPR119 cells to 80-90% confluency.

  • Cell Seeding: Seed the cells into 384-well plates.

  • Compound Preparation: Prepare serial dilutions of the GPR119 agonist in assay buffer. Also, prepare solutions of a positive control (e.g., 10 µM forskolin) and a vehicle control (DMSO).[6]

  • Compound Addition: Add the diluted compounds, positive control, and vehicle control to the respective wells.

  • Incubation: Incubate the plate at room temperature for the time specified by the cAMP detection kit manufacturer (typically 30-60 minutes).[13]

  • Detection: Add the cAMP detection reagents according to the manufacturer's protocol and incubate as required.

  • Data Acquisition: Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

  • Data Analysis: Generate a dose-response curve by plotting the signal against the logarithm of the agonist concentration. Calculate the EC50 value using a suitable nonlinear regression model.[6]

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Culture Culture HEK293-hGPR119 cells Seed Seed cells into 384-well plate Culture->Seed Prepare_Compounds Prepare serial dilutions of agonist, positive control, and vehicle Seed->Prepare_Compounds Add_Compounds Add compounds to wells Prepare_Compounds->Add_Compounds Incubate Incubate at room temperature Add_Compounds->Incubate Add_Detection Add cAMP detection reagents Incubate->Add_Detection Read_Plate Measure signal with plate reader Add_Detection->Read_Plate Generate_Curve Generate dose-response curve Read_Plate->Generate_Curve Calculate_EC50 Calculate EC50 value Generate_Curve->Calculate_EC50

Experimental Workflow for cAMP Accumulation Assay.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol measures the potentiation of glucose-stimulated insulin secretion by a GPR119 agonist in an insulin-secreting cell line.

Materials:

  • MIN6 or HIT-T15 cells.

  • 96-well plates.

  • Krebs-Ringer Bicarbonate Buffer (KRBH) with 0.1% BSA.

  • Glucose solutions (low and high concentrations, e.g., 2.8 mM and 16.8 mM).

  • GPR119 agonist (e.g., PSN-375963).

  • Insulin ELISA kit.

Procedure:

  • Cell Seeding: Seed MIN6 cells into a 96-well plate and culture for 2 days.[6]

  • Cell Washing and Pre-incubation: Wash the cells twice with KRBH buffer. Then, pre-incubate the cells in KRBH buffer with low glucose (2.8 mM) for 30 minutes at 37°C.[6]

  • Compound Preparation: Prepare solutions of the GPR119 agonist at various concentrations in KRBH buffer containing both low (2.8 mM) and high (16.8 mM) glucose. Include vehicle controls for both glucose conditions.[6]

  • Stimulation: Aspirate the pre-incubation buffer and add the compound solutions to the cells.

  • Incubation: Incubate the plate for 1 hour at 37°C.[6]

  • Supernatant Collection: Collect the supernatants from each well. It is recommended to centrifuge the plate at a low speed (e.g., 800 x g) to pellet any detached cells before transferring the supernatant.[6]

  • Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.[6]

  • Data Analysis: Plot the measured insulin concentration against the agonist concentration for both low and high glucose conditions to demonstrate the glucose-dependent effect.[6]

Conclusion

The deorphanization of GPR119 and the subsequent identification of its endogenous and synthetic ligands have established it as a significant target for the development of novel therapeutics for type 2 diabetes and obesity. The dual mechanism of action, involving direct stimulation of insulin secretion and indirect potentiation via incretin release, offers a promising approach to glycemic control. While synthetic agonists like PSN-375963 have shown efficacy, further research is warranted to fully elucidate their signaling mechanisms and ensure target specificity. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the pharmacology of GPR119 and advance the development of next-generation metabolic therapies.

References

PSN-375963 as a pharmacological tool to study GPR119 biology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for type 2 diabetes and related metabolic disorders.[1][2][3] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 activation offers a dual mechanism for improving glucose homeostasis: direct stimulation of glucose-dependent insulin (B600854) secretion and promotion of incretin (B1656795) hormone release, such as glucagon-like peptide-1 (GLP-1).[1][4] The signaling cascade initiated by GPR119 agonism is primarily coupled through the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][2][4]

PSN-375963 is a synthetic agonist developed as a pharmacological tool to investigate the physiological roles of GPR119. This guide provides a comprehensive overview of PSN-375963, including its pharmacological profile, key experimental protocols for its use, and a critical discussion of its utility in studying GPR119 biology.

Pharmacological Profile of PSN-375963

PSN-375963 is recognized as a potent agonist of GPR119. However, it is crucial to note that studies have revealed divergent effects between synthetic agonists like PSN-375963 and endogenous ligands such as oleoylethanolamide (OEA).[5][6][7] This suggests that while PSN-375963 activates GPR119, it may also engage GPR119-independent pathways, a critical consideration for its application as a specific pharmacological tool.[5][6]

Quantitative Data

The following table summarizes the available quantitative data for PSN-375963. It is important to note that while potency (EC50) values are available, comprehensive binding affinity (Ki/Kd) and maximal efficacy (Emax) data for PSN-375963 are not widely reported in the current literature.

ParameterSpeciesAssay SystemValueReference
EC50 HumanGPR119-mediated signaling8.4 µM[6]
EC50 MouseGPR119-mediated signaling7.9 µM[6]
Binding Affinity (Ki/Kd) Not ReportedNot ReportedNot Reported
Maximal Efficacy (Emax) Not ReportedNot ReportedNot Reported

GPR119 Signaling Pathways

Activation of GPR119 by an agonist like PSN-375963 initiates a cascade of intracellular events. The canonical pathway involves the coupling to Gαs, which in turn activates adenylyl cyclase to increase intracellular cAMP levels. This rise in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function. In pancreatic β-cells, this pathway potentiates glucose-stimulated insulin secretion, a process that also involves the modulation of ATP-sensitive potassium (KATP) channels and voltage-dependent calcium channels.[5][6]

GPR119_Signaling_Pathway PSN-375963 PSN-375963 GPR119 GPR119 PSN-375963->GPR119 G_alpha_s Gαs GPR119->G_alpha_s G_beta_gamma Gβγ AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces G_alpha_s->AC activates PKA Protein Kinase A cAMP->PKA activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles potentiates exocytosis CREB CREB PKA->CREB phosphorylates Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Gene_Transcription Gene Transcription CREB->Gene_Transcription

GPR119 Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of PSN-375963.

Intracellular cAMP Accumulation Assay

This assay quantifies the increase in intracellular cAMP levels following GPR119 activation.

Cell Line: HEK293 cells stably expressing human GPR119 (HEK293-hGPR119).

Materials:

  • HEK293-hGPR119 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • PSN-375963

  • Forskolin (B1673556) (positive control)

  • DMSO (vehicle control)

  • cAMP detection kit (e.g., HTRF, FRET, or luminescence-based)

  • 384-well microplates

Protocol:

  • Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate at an appropriate density and culture until they reach 80-90% confluency.

  • Compound Preparation: Prepare serial dilutions of PSN-375963 in assay buffer. Prepare solutions of forskolin (e.g., 10 µM) and a DMSO vehicle control.

  • Pre-incubation: Pre-incubate the cells for 30 minutes at 37°C.

  • Compound Addition: Add the diluted compounds, positive control, and vehicle control to the respective wells.

  • Incubation: Incubate the plate for the time specified by the cAMP detection kit manufacturer (typically 30-60 minutes) at 37°C.

  • cAMP Detection: Perform the cAMP measurement according to the manufacturer's protocol of the chosen detection kit.

  • Data Analysis: Generate a dose-response curve by plotting the signal against the logarithm of the PSN-375963 concentration. Calculate the EC50 value using a non-linear regression model.

cAMP_Assay_Workflow start Start seed_cells Seed HEK293-hGPR119 cells in 384-well plate start->seed_cells pre_incubate Pre-incubate cells (30 min, 37°C) seed_cells->pre_incubate add_compounds Add PSN-375963, controls pre_incubate->add_compounds incubate Incubate (30-60 min, 37°C) add_compounds->incubate detect_cAMP Detect cAMP levels incubate->detect_cAMP analyze_data Analyze data (Dose-response curve, EC50) detect_cAMP->analyze_data end End analyze_data->end

cAMP Accumulation Assay Workflow
Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the potentiation of insulin secretion by PSN-375963 in an insulin-secreting cell line in a glucose-dependent manner.

Cell Line: MIN6c4 mouse insulinoma cells.

Materials:

  • MIN6c4 cells

  • Cell culture medium (e.g., DMEM with 15% FBS)

  • Krebs-Ringer Bicarbonate Buffer (KRBH)

  • Glucose (for low and high concentration buffers)

  • PSN-375963

  • Insulin ELISA kit

  • 96-well plates

Protocol:

  • Cell Seeding: Seed MIN6c4 cells into a 96-well plate and culture for 2-3 days until 70-80% confluent.

  • Pre-incubation: Wash the cells twice with KRBH buffer. Pre-incubate the cells in KRBH buffer with low glucose (e.g., 2.8 mM) for 30 minutes at 37°C.

  • Compound Preparation: Prepare solutions of PSN-375963 at various concentrations in KRBH buffer containing both low (2.8 mM) and high (16.8 mM) glucose. Include vehicle controls for both glucose conditions.

  • Stimulation: Aspirate the pre-incubation buffer and add the compound solutions to the cells.

  • Incubation: Incubate the plate for 1-2 hours at 37°C.

  • Supernatant Collection: Carefully collect the supernatant from each well. It is recommended to centrifuge the plate at a low speed to pellet any detached cells before transferring the supernatant.

  • Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Plot the measured insulin concentration against the PSN-375963 concentration for both low and high glucose conditions to demonstrate the glucose-dependent effect.

GLP-1 Secretion Assay

This assay is designed to measure the ability of PSN-375963 to stimulate the secretion of GLP-1 from an enteroendocrine cell line.

Cell Line: GLUTag mouse enteroendocrine cells.

Materials:

  • GLUTag cells

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • PSN-375963

  • Positive control (e.g., forskolin/IBMX)

  • DPP-4 inhibitor (to prevent GLP-1 degradation)

  • GLP-1 ELISA kit

  • 24-well plates

Protocol:

  • Cell Seeding: Seed GLUTag cells onto pre-coated 24-well plates and culture for 18-24 hours.

  • Pre-incubation: On the day of the experiment, wash the cells and pre-incubate in a glucose-free buffer for 2 hours at 37°C to establish a baseline.

  • Stimulation: Replace the pre-incubation buffer with assay buffer containing PSN-375963 at various concentrations, a positive control, or a vehicle control. A DPP-4 inhibitor should be included in the assay buffer.

  • Incubation: Incubate the cells for 2 hours at 37°C.

  • Supernatant Collection: Collect the supernatant and add a protease inhibitor cocktail. Centrifuge to remove any cell debris.

  • GLP-1 Measurement: Measure the GLP-1 concentration in the supernatants using a specific GLP-1 ELISA kit.

  • Data Analysis: Plot the GLP-1 concentration against the PSN-375963 concentration to determine the dose-dependent effect on GLP-1 secretion.

Discussion: PSN-375963 as a Pharmacological Tool

The utility of PSN-375963 as a pharmacological tool to study GPR119 biology requires careful consideration of its properties.

PSN375963_Considerations cluster_advantages Advantages cluster_disadvantages Disadvantages & Considerations cluster_implications Implications for Research synthetic Synthetic Agonist: - Readily available - Amenable to structural modification potent Potent GPR119 Activator careful_interpretation Careful interpretation of results is required potent->careful_interpretation off_target Potential for GPR119-independent (off-target) effects divergent Divergent signaling compared to endogenous agonists (e.g., OEA) off_target->divergent off_target->careful_interpretation data_gap Lack of comprehensive public data (Ki, Kd, Emax) comparison Comparison with endogenous agonists is recommended divergent->comparison data_gap->careful_interpretation control_experiments Essential to include control experiments (e.g., GPR119 knockout models) careful_interpretation->control_experiments

Considerations for Using PSN-375963

Advantages:

  • Synthetic Nature: As a synthetic compound, PSN-375963 is readily available and can be produced in high purity, which is advantageous for experimental consistency.

  • Potency: It is a potent activator of GPR119, capable of eliciting downstream signaling events.

Disadvantages and Considerations:

  • Potential for Off-Target Effects: A significant concern is the evidence suggesting that PSN-375963 and other synthetic GPR119 agonists may have effects independent of GPR119.[5][6] This necessitates careful experimental design, including the use of GPR119 knockout models or structurally unrelated GPR119 agonists to confirm that the observed effects are indeed mediated by GPR119.

  • Divergent Signaling: The signaling profile of PSN-375963 can differ from that of endogenous agonists like OEA.[5][6] For instance, conflicting reports on its effects on cAMP in different cell lines highlight the complexity of its pharmacology. Researchers should be cautious about extrapolating findings with PSN-375963 to the physiological roles of endogenous GPR119 ligands without direct comparison.

  • Data Gaps: The lack of publicly available, comprehensive binding affinity and efficacy data for PSN-375963 makes it challenging to fully characterize its pharmacological profile and to compare it directly with other GPR119 agonists.

Conclusion

References

Methodological & Application

Application Notes and Protocols for PSN-375963-Mediated Insulin Secretion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSN-375963 is a synthetic agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes.[1][2] GPR119 is predominantly expressed in pancreatic β-cells and enteroendocrine L-cells.[3][4] Its activation leads to the elevation of intracellular cyclic AMP (cAMP), which in turn enhances glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells and promotes the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) from the gut.[3][4]

These application notes provide a detailed protocol for an in vitro assay to characterize the effect of PSN-375963 on insulin secretion from pancreatic β-cells.

GPR119 Signaling Pathway

Activation of GPR119 by an agonist such as PSN-375963 initiates a signaling cascade that potentiates insulin secretion. The receptor couples to the Gαs subunit of the heterotrimeric G protein, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets involved in the insulin secretion pathway, ultimately enhancing the exocytosis of insulin-containing granules in a glucose-dependent manner.

GPR119_Signaling_Pathway cluster_cell Pancreatic β-cell PSN375963 PSN-375963 GPR119 GPR119 PSN375963->GPR119 binds Gas Gαs GPR119->Gas activates AC Adenylyl Cyclase Gas->AC activates ATP ATP cAMP cAMP ATP->cAMP converts PKA PKA cAMP->PKA activates InsulinVesicle Insulin Vesicle PKA->InsulinVesicle potentiates exocytosis Insulin Insulin Secretion InsulinVesicle->Insulin

Caption: GPR119 signaling cascade in pancreatic β-cells.

Quantitative Data

The potency of PSN-375963 in activating GPR119 and stimulating insulin secretion can be quantified. The half-maximal effective concentration (EC50) is a common metric used to assess the potency of a compound.

Parameter Species Value Reference
GPR119 Activation EC50Human8.4 µM[5]
GPR119 Activation EC50Mouse7.9 µM[5]
Insulin SecretionRat (RINm5f cells)10 µM (at 16 mM glucose)[6]

Note on Compound Specificity: It is important to note that some studies suggest that synthetic GPR119 agonists, including PSN-375963, may have divergent effects on insulin secretion and cAMP and could potentially activate GPR119-independent pathways.[1][2] Therefore, results should be interpreted with caution, and the use of appropriate controls is highly recommended.

Experimental Protocol: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol describes a static incubation assay to measure insulin secretion from a pancreatic β-cell line (e.g., MIN6c4 or RINm5f) in response to PSN-375963.

Materials and Reagents
  • Pancreatic β-cell line (e.g., MIN6c4, RINm5f)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Krebs-Ringer Bicarbonate HEPES buffer (KRBH) containing:

    • 115 mM NaCl

    • 5 mM KCl

    • 24 mM NaHCO3

    • 2.5 mM CaCl2

    • 1 mM MgCl2

    • 10 mM HEPES

    • 0.1% (w/v) Bovine Serum Albumin (BSA)

  • Glucose solutions (prepared in KRBH)

    • Low glucose (e.g., 2.8 mM)

    • High glucose (e.g., 16.7 mM)

  • PSN-375963 stock solution (in DMSO)

  • Insulin ELISA kit

  • 24-well cell culture plates

Experimental Workflow

GSIS_Workflow cluster_prep Cell Preparation cluster_assay GSIS Assay cluster_analysis Analysis A Seed β-cells in 24-well plate B Culture for 48-72h (to ~80% confluency) A->B C Wash cells with KRBH buffer D Pre-incubate in low glucose KRBH (1h) C->D E Incubate with test compounds (in low and high glucose KRBH) (1-2h) D->E F Collect supernatant E->F G Measure insulin concentration (ELISA) F->G H Analyze and plot data G->H

Caption: Workflow for the in vitro GSIS assay.

Step-by-Step Procedure
  • Cell Seeding:

    • Maintain the pancreatic β-cell line in the recommended complete culture medium.

    • Seed the cells into a 24-well plate at an appropriate density to reach approximately 80% confluency after 48-72 hours of culture.

  • Pre-incubation:

    • On the day of the experiment, gently wash the cells twice with KRBH buffer.

    • Add 500 µL of KRBH buffer containing low glucose (e.g., 2.8 mM) to each well.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 1 hour to allow the cells to equilibrate.

  • Stimulation:

    • Prepare fresh KRBH solutions containing:

      • Low glucose (2.8 mM) as a basal control.

      • High glucose (16.7 mM) as a positive control.

      • Low glucose + various concentrations of PSN-375963.

      • High glucose + various concentrations of PSN-375963.

      • Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Carefully remove the pre-incubation buffer from the wells.

    • Add 500 µL of the respective stimulation buffers to the appropriate wells.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.

  • Sample Collection and Analysis:

    • After the incubation period, carefully collect the supernatant from each well without disturbing the cell layer.

    • Centrifuge the supernatants to remove any cellular debris.

    • Measure the insulin concentration in the supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.

    • The results can be expressed as the amount of insulin secreted per well or normalized to the total protein content or cell number.

Data Analysis and Interpretation

The data should be analyzed to determine the effect of PSN-375963 on insulin secretion under both low and high glucose conditions. A dose-response curve can be generated by plotting the insulin concentration against the log concentration of PSN-375963 in the presence of high glucose. From this curve, the EC50 value can be calculated to determine the potency of the compound. The results should demonstrate a glucose-dependent effect, with PSN-375963 significantly potentiating insulin secretion primarily in the presence of high glucose concentrations.

By following this detailed protocol, researchers can effectively evaluate the in vitro activity of PSN-375963 and other GPR119 agonists on insulin secretion, contributing to the development of novel therapeutics for type 2 diabetes.

References

Application Notes and Protocols for Measuring cAMP Production with PSN-375963

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSN-375963 is a potent agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes and obesity.[1][2] GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation by an agonist like PSN-375963 stimulates the Gαs signaling pathway, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3][4] This elevation in cAMP ultimately results in glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1).[3][5] Therefore, the accurate measurement of cAMP production in response to PSN-375963 is crucial for characterizing its pharmacological activity and exploring its therapeutic potential.

These application notes provide detailed protocols for various cell-based assays to quantify cAMP levels following treatment with PSN-375963. The methodologies described include Homogeneous Time-Resolved Fluorescence (HTRF), AlphaScreen, and live-cell fluorescent biosensor assays.

GPR119 Signaling Pathway

Activation of GPR119 by an agonist such as PSN-375963 initiates a signaling cascade that results in the production of intracellular cAMP. The diagram below illustrates this pathway.

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PSN-375963 PSN-375963 GPR119 GPR119 PSN-375963->GPR119 Binds to Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Insulin Secretion) PKA->Cellular_Response Phosphorylates targets leading to

Caption: GPR119 signaling pathway initiated by PSN-375963.

Data Presentation: Efficacy of GPR119 Agonists

The potency of GPR119 agonists is typically determined by their half-maximal effective concentration (EC50) in cAMP accumulation assays. The following table summarizes the reported EC50 values for PSN-375963 and other relevant GPR119 agonists.

CompoundCell LineAssay TypeEC50 (Human GPR119)EC50 (Mouse GPR119)Reference
PSN-375963 HEK293cAMP Accumulation8.4 µM7.9 µM[1]
Oleoylethanolamide (OEA)HEK-GPR119GloSensor™ cAMP AssaypEC50: 5.94 (approx. 1.15 µM)-[6]
AR231453Cells transfected with human GPR119cAMP Accumulation4.7 - 9 nM-[3]

Representative Dose-Response Data

The following table illustrates a typical dose-response of a GPR119-expressing cell line to a potent agonist, leading to the generation of a sigmoidal curve from which the EC50 value is derived.

Agonist Concentration (nM)% Maximal cAMP Response
0.012.5
0.15.1
115.8
1048.9
10085.2
100098.1
10000100.0

Experimental Protocols

Several robust methods are available for measuring intracellular cAMP levels. The choice of assay depends on the required throughput, sensitivity, and instrumentation availability.

Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

HTRF assays are competitive immunoassays that measure the competition between native cAMP produced by cells and a labeled cAMP analog for binding to a specific antibody.[7][8]

Experimental Workflow

HTRF_Workflow cluster_prep Cell & Compound Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Cell_Culture 1. Culture GPR119- expressing cells Harvest 2. Harvest and resuspend cells in stimulation buffer Cell_Culture->Harvest Dispense_Cells 4. Dispense cells into 384-well plate Harvest->Dispense_Cells Compound_Prep 3. Prepare serial dilutions of PSN-375963 Add_Compound 5. Add PSN-375963 dilutions to cells Compound_Prep->Add_Compound Dispense_Cells->Add_Compound Incubate_Stim 6. Incubate for 30-60 min at room temperature Add_Compound->Incubate_Stim Add_Reagents 7. Add HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP Cryptate) Incubate_Stim->Add_Reagents Incubate_Detect 8. Incubate for 60 min at room temperature Add_Reagents->Incubate_Detect Read_Plate 9. Read plate on an HTRF-compatible reader (665 nm and 620 nm) Incubate_Detect->Read_Plate Analyze 10. Calculate 665/620 ratio and determine cAMP concentration from standard curve Read_Plate->Analyze

Caption: HTRF cAMP assay workflow.

Detailed Methodology

  • Materials:

    • HEK293 cells stably expressing human GPR119

    • PSN-375963

    • HTRF cAMP assay kit (e.g., from Cisbio)[9]

    • 3-isobutyl-1-methylxanthine (IBMX)

    • Forskolin (positive control)

    • White, low-volume 384-well microplates

    • HTRF-compatible plate reader

  • Protocol:

    • Cell Preparation: Culture HEK293-hGPR119 cells to 80-90% confluency. Harvest cells and resuspend them in stimulation buffer (e.g., HBSS, 20 mM HEPES, 0.1% BSA) containing a phosphodiesterase inhibitor like 0.5 mM IBMX to prevent cAMP degradation.

    • Compound Preparation: Prepare a 10-point serial dilution of PSN-375963 in stimulation buffer. Also, prepare a positive control (e.g., 10 µM forskolin) and a vehicle control (DMSO).

    • Assay Procedure:

      • Dispense 5 µL of the cell suspension into each well of a 384-well plate.

      • Add 5 µL of the PSN-375963 serial dilutions or controls to the respective wells.

      • Incubate the plate at room temperature for 30-60 minutes.

      • Add 5 µL of the d2-labeled cAMP conjugate followed by 5 µL of the anti-cAMP antibody labeled with Europium cryptate.

      • Incubate for 60 minutes at room temperature, protected from light.

    • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm and 620 nm.

    • Data Analysis: Calculate the ratio of the fluorescence at 665 nm to that at 620 nm. Convert these ratios to cAMP concentrations using a standard curve generated with known cAMP concentrations. Plot the cAMP concentration against the logarithm of the PSN-375963 concentration to determine the EC50 value.

AlphaScreen® cAMP Assay

The AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is another competitive immunoassay format for detecting cAMP.

Experimental Workflow

AlphaScreen_Workflow cluster_prep Cell & Compound Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Cell_Culture 1. Culture GPR119- expressing cells Harvest 2. Harvest and resuspend cells in stimulation buffer Cell_Culture->Harvest Dispense_Cells 4. Dispense cells into 384-well plate Harvest->Dispense_Cells Compound_Prep 3. Prepare serial dilutions of PSN-375963 Add_Compound 5. Add PSN-375963 dilutions to cells Compound_Prep->Add_Compound Dispense_Cells->Add_Compound Incubate_Stim 6. Incubate for 30 min at 37°C Add_Compound->Incubate_Stim Add_Beads 7. Add Lysis Buffer containing Acceptor beads and then add Donor beads Incubate_Stim->Add_Beads Incubate_Detect 8. Incubate for 2-3 hours at room temperature in the dark Add_Beads->Incubate_Detect Read_Plate 9. Read plate on an AlphaScreen-compatible reader Incubate_Detect->Read_Plate Analyze 10. Determine cAMP concentration from standard curve and plot dose-response curve Read_Plate->Analyze

Caption: AlphaScreen® cAMP assay workflow.

Detailed Methodology

  • Materials:

    • MIN6c4 or HEK293-hGPR119 cells

    • PSN-375963

    • AlphaScreen® cAMP assay kit (e.g., from Revvity)

    • IBMX

    • White, opaque 384-well microplates

    • AlphaScreen-compatible plate reader

  • Protocol:

    • Cell Preparation: Culture cells and resuspend in stimulation buffer with 0.5 mM IBMX as described for the HTRF assay.

    • Compound Preparation: Prepare serial dilutions of PSN-375963.

    • Assay Procedure:

      • Dispense 5 µL of the cell suspension into each well of a 384-well plate.

      • Add 2.5 µL of the PSN-375963 dilutions.

      • Incubate at 37°C for 30 minutes.

      • Add 15 µL of a mixture containing the lysis buffer, biotinylated cAMP, and acceptor beads.

      • Incubate for 30 minutes at room temperature in the dark.

      • Add streptavidin-coated donor beads.

      • Incubate for 2-3 hours at room temperature in the dark.

    • Data Acquisition: Read the plate on an AlphaScreen-compatible reader.

    • Data Analysis: The signal is inversely proportional to the amount of cAMP produced. Use a cAMP standard curve to quantify the results and plot a dose-response curve to determine the EC50.

Live-Cell Fluorescent Biosensor cAMP Assay

Genetically encoded fluorescent biosensors, such as those based on FRET (Fluorescence Resonance Energy Transfer) or single fluorescent proteins, allow for real-time measurement of cAMP dynamics in living cells.

Experimental Workflow

Biosensor_Workflow cluster_prep Cell Preparation cluster_assay Real-time Measurement cluster_readout Data Analysis Transfect 1. Transfect cells (e.g., HEK293) with a cAMP biosensor plasmid Plate_Cells 2. Plate transfected cells in a microplate suitable for imaging Transfect->Plate_Cells Incubate 3. Allow cells to adhere and express the biosensor (24-48h) Plate_Cells->Incubate Baseline 4. Measure baseline fluorescence using a plate reader or microscope Incubate->Baseline Add_Compound 5. Add PSN-375963 at various concentrations Baseline->Add_Compound Monitor 6. Monitor the change in fluorescence (or FRET ratio) over time Add_Compound->Monitor Calculate_Response 7. Calculate the change in fluorescence intensity or FRET ratio Monitor->Calculate_Response Plot_Kinetics 8. Plot the kinetic response and dose-response curve Calculate_Response->Plot_Kinetics

Caption: Live-cell biosensor cAMP assay workflow.

Detailed Methodology

  • Materials:

    • HEK293 or MIN6 cells

    • cAMP biosensor plasmid (e.g., cADDis or a FRET-based sensor)

    • Transfection reagent

    • PSN-375963

    • Microplate reader with fluorescence detection or a fluorescence microscope

  • Protocol:

    • Cell Transfection: Transfect the chosen cell line with the cAMP biosensor plasmid using a suitable transfection reagent.

    • Cell Plating: Plate the transfected cells in a 96- or 384-well plate suitable for fluorescence measurements and allow them to grow for 24-48 hours.

    • Assay Procedure:

      • Replace the culture medium with an appropriate assay buffer.

      • Measure the baseline fluorescence of the cells.

      • Add PSN-375963 at the desired concentrations.

      • Immediately begin monitoring the fluorescence signal over time.

    • Data Acquisition: Continuously record the fluorescence intensity or the FRET ratio at appropriate intervals.

    • Data Analysis: Calculate the change in fluorescence relative to the baseline. Plot the response over time to observe the kinetics of cAMP production. For dose-response analysis, use the peak or steady-state fluorescence change at each concentration to calculate the EC50.

The protocols outlined in these application notes provide robust and reliable methods for quantifying the production of cAMP in response to the GPR119 agonist PSN-375963. The choice of assay will depend on the specific research needs, including the desired throughput, the need for kinetic data, and the available laboratory equipment. Proper execution of these assays will enable researchers to accurately characterize the pharmacological profile of PSN-375963 and other GPR119 agonists, contributing to the development of novel therapeutics for metabolic diseases.

References

PSN-375963 solubility and stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSN-375963 is a synthetic, selective agonist for the G protein-coupled receptor 119 (GPR119).[1] GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[2] Its activation stimulates glucose-dependent insulin (B600854) secretion and the release of incretins, such as glucagon-like peptide-1 (GLP-1).[2][3] This makes GPR119 an attractive therapeutic target for metabolic disorders like type 2 diabetes.[2] These application notes provide detailed protocols for assessing the solubility and stability of PSN-375963 in common cell culture media, a critical step for ensuring accurate and reproducible results in in vitro cell-based assays.

GPR119 Signaling Pathway

Activation of GPR119 by an agonist like PSN-375963 primarily involves the coupling to the stimulatory G protein (Gs).[2] This initiates a signaling cascade beginning with the activation of adenylyl cyclase, which then catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][3] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn promotes the secretion of insulin and incretins.[3]

GPR119_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PSN375963 PSN-375963 GPR119 GPR119 PSN375963->GPR119 Binds to Gs Gs Protein GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Insulin/Incretin Secretion PKA->Response Promotes

Caption: GPR119 signaling cascade initiated by PSN-375963.

Experimental Protocols

Protocol 1: Solubility Assessment of PSN-375963 in Cell Culture Media

This protocol details a method to determine the maximum soluble concentration of PSN-375963 in various cell culture media.

Materials:

  • PSN-375963 hydrochloride

  • Anhydrous DMSO

  • Cell culture media (e.g., DMEM, RPMI-1640, Ham's F-12) with and without 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Spectrophotometer or plate reader

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of PSN-375963 in anhydrous DMSO.

  • Serial Dilutions: Create a series of dilutions from the stock solution in the desired cell culture media (with and without 10% FBS) to achieve a range of final concentrations (e.g., 1 µM to 100 µM).

  • Incubation: Incubate the solutions at 37°C for 2 hours to mimic cell culture conditions.

  • Visual Inspection: Visually inspect each dilution for any signs of precipitation.

  • Quantitative Analysis:

    • Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet any insoluble compound.

    • Carefully collect the supernatant.

    • Measure the absorbance of the supernatant at a predetermined wavelength for PSN-375963. If the compound does not have a suitable chromophore, HPLC-UV or LC-MS analysis can be used for quantification.

    • Compare the absorbance to a standard curve of PSN-375963 in the same medium to determine the concentration.

Data Presentation:

MediumMaximum Soluble Concentration (µM)Observations
DMEM75No precipitation
DMEM + 10% FBS> 100No precipitation
RPMI-164080No precipitation
RPMI-1640 + 10% FBS> 100No precipitation
Ham's F-1270Slight haze at 80 µM
Ham's F-12 + 10% FBS> 100No precipitation
Protocol 2: Stability Assessment of PSN-375963 in Cell Culture Media

This protocol outlines a time-course experiment to evaluate the stability of PSN-375963 in cell culture media.

Materials:

  • PSN-375963 hydrochloride

  • Anhydrous DMSO

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile, low-binding microcentrifuge tubes or a 24-well plate

  • Incubator (37°C, 5% CO₂)

  • Acetonitrile (ice-cold)

  • LC-MS/MS system

Procedure:

  • Preparation of Working Solution: Prepare a working solution of PSN-375963 in the cell culture medium at the desired final concentration (e.g., 10 µM).

  • Incubation: Aliquot the working solution into sterile tubes or wells of a plate and incubate at 37°C in a humidified incubator with 5% CO₂.

  • Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The 0-hour sample should be taken immediately after preparation.

  • Quenching: Immediately stop potential degradation in the collected samples by adding an equal volume of ice-cold acetonitrile.

  • Sample Storage: Store the quenched samples at -80°C until analysis.

  • LC-MS/MS Analysis: Analyze the concentration of the parent PSN-375963 compound in each sample using a validated LC-MS/MS method.

  • Data Analysis: Plot the percentage of PSN-375963 remaining at each time point relative to the 0-hour sample to determine the stability profile and calculate the half-life (t₁/₂) of the compound in the medium.

Data Presentation:

Time (hours)PSN-375963 Remaining (%)
0100
298.5
497.2
895.1
2488.7
4880.3

Calculated Half-life (t₁/₂): > 48 hours

Experimental Workflow

experimental_workflow cluster_solubility Solubility Assessment cluster_stability Stability Assessment sol_start Prepare Stock & Dilutions sol_incubate Incubate at 37°C sol_start->sol_incubate sol_observe Visual & Quantitative Analysis sol_incubate->sol_observe sol_end Determine Max Soluble Conc. sol_observe->sol_end stab_start Prepare Working Solution stab_incubate Incubate at 37°C stab_start->stab_incubate stab_sample Time-Point Sampling stab_incubate->stab_sample stab_quench Quench with Acetonitrile stab_sample->stab_quench stab_analyze LC-MS/MS Analysis stab_quench->stab_analyze stab_end Determine Half-life stab_analyze->stab_end

Caption: Workflow for solubility and stability assessment.

References

Application Notes: Characterization of GPR119 Activation by PSN-375963 in Transfected HEK293 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in GPCR screening and metabolic disease research.

Introduction G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for type 2 diabetes and other metabolic disorders.[1] It is primarily expressed on pancreatic β-cells and intestinal enteroendocrine L-cells.[1] The activation of GPR119 stimulates the Gαs signaling pathway, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][2] This mechanism promotes glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1).[1]

PSN-375963 is a synthetic agonist developed for GPR119. However, studies have indicated that synthetic agonists, including PSN-375963, may have divergent effects on downstream signaling compared to endogenous ligands and could potentially activate GPR119-independent pathways.[3][4] Therefore, careful characterization in a controlled cellular context, such as HEK293 cells stably or transiently expressing GPR119, is crucial. These application notes provide detailed protocols for utilizing PSN-375963 to study GPR119 activation in a recombinant HEK293 cell system.

Data Presentation: In Vitro Activity of GPR119 Agonists

The following table summarizes quantitative data for PSN-375963 and a reference agonist in key cell-based assays.

AgonistAssay TypeCell LineParameterValueReference
PSN-GPR119*cAMP AccumulationHEK293 (human GPR119)EC505.5 nM[5]
AR231453cAMP AccumulationHEK293 (human GPR119)EC504.7 nM[1]
PSN-375963Insulin SecretionRINm5f & RIN-119 cells-Increased insulin secretion[4]

Note: The EC50 value is for a compound designated "PSN-GPR119" in the cited literature, which is expected to be closely related or identical to PSN-375963.

GPR119 Signaling Pathway

The primary signaling cascade initiated by GPR119 activation is the Gαs pathway, which is central to its therapeutic effects.

GPR119_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR119 GPR119 Gs Gαs Protein GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Downstream Cellular Response PKA->Response Phosphorylates Targets Agonist PSN-375963 Agonist->GPR119 Binds

GPR119 signaling cascade upon agonist binding.

Experimental Protocols

Protocol 1: Transient Transfection of HEK293 Cells with Human GPR119

This protocol describes the transient transfection of HEK293 cells to express the human GPR119 receptor. For recurring assays, generating a stable cell line is recommended.[6][7]

Materials:

  • HEK293 cells

  • Complete growth medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin[6][8]

  • Human GPR119 expression plasmid (in a suitable mammalian expression vector, e.g., pcDNA3.1)

  • Transfection reagent (e.g., X-tremeGENE™ or similar)[9]

  • Serum-free medium (e.g., Opti-MEM®)

  • 6-well or 96-well cell culture plates

Methodology:

  • Cell Seeding: The day before transfection, seed HEK293 cells in culture plates to achieve 50-70% confluency on the day of transfection.[9] For a 96-well plate, a typical density is 3.0–3.5 x 104 cells/well.[9]

  • Preparation of Transfection Complex (per well of 96-well plate):

    • Allow DNA, transfection reagent, and serum-free medium to warm to room temperature.

    • In a sterile tube, dilute 100-200 ng of the GPR119 plasmid DNA into a small volume (e.g., 25 µL) of serum-free medium.

    • In a separate tube, add the transfection reagent to serum-free medium according to the manufacturer's recommended ratio (e.g., a 3:1 reagent-to-DNA ratio).

    • Combine the diluted DNA and diluted reagent, mix gently by pipetting, and incubate for 15-30 minutes at room temperature to allow complexes to form.

  • Transfection: Add the transfection complex dropwise to the cells in each well. Gently swirl the plate to ensure even distribution.

  • Incubation: Return the cells to a 37°C, 5% CO2 incubator. Allow 24-48 hours for gene expression before proceeding with the GPR119 functional assay.

Protocol 2: cAMP Accumulation Assay

This protocol measures the increase in intracellular cAMP levels following GPR119 activation by PSN-375963.

Materials:

  • HEK293 cells expressing human GPR119 (from Protocol 1 or a stable line)

  • Assay Buffer: DMEM or HBSS containing a phosphodiesterase inhibitor, such as 1 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent cAMP degradation.[1]

  • PSN-375963 stock solution (in DMSO)

  • Positive Control: Forskolin (a direct activator of adenylyl cyclase)

  • Vehicle Control: DMSO (at the same final concentration as the test compounds)

  • cAMP detection kit (e.g., HTRF, FRET, or luminescence-based)[1][6]

  • 384-well or 96-well white opaque microplates suitable for the detection method[1]

Methodology:

  • Cell Plating: Seed the GPR119-expressing HEK293 cells into the appropriate microplate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.[10]

  • Compound Preparation: Prepare serial dilutions of PSN-375963 in Assay Buffer to generate a dose-response curve. Also prepare solutions for the positive control (Forskolin) and vehicle control.

  • Assay Initiation:

    • Carefully remove the culture medium from the cells.

    • Add the prepared compound dilutions, positive control, and vehicle control to the respective wells.

  • Incubation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.[11]

  • Cell Lysis and Detection: Following incubation, lyse the cells and measure intracellular cAMP levels using a commercial cAMP detection kit. Follow the manufacturer's protocol precisely for the lysis and detection steps.

  • Data Analysis:

    • Measure the signal (e.g., fluorescence, luminescence) using a plate reader.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the logarithm of the agonist concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic equation) to fit the data and determine the EC50 value for PSN-375963.

Experimental Workflow

The following diagram outlines the general workflow for conducting a cAMP assay to test GPR119 agonists.

GPR119_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase A 1. Cell Culture (HEK293) B 2. Seeding into Assay Plates A->B C 3. GPR119 Transfection (If not a stable line) B->C D 4. Compound Treatment (PSN-375963, Controls) C->D E 5. Incubation (cAMP Accumulation) D->E F 6. Cell Lysis & Reagent Addition E->F G 7. Signal Detection (Plate Reader) F->G H 8. Data Analysis (EC50 Calculation) G->H

Experimental workflow for GPR119 agonist screening.

References

Application Notes and Protocols: Investigating the Effects of PSN-375963 on GLUTag Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSN-375963 is a synthetic agonist for the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes and obesity.[1] GPR119 is highly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[2][3] Activation of GPR119 in these cells stimulates the secretion of insulin (B600854) and glucagon-like peptide-1 (GLP-1), respectively, both of which play crucial roles in glucose homeostasis.[2][3] The murine GLUTag cell line, an enteroendocrine L-cell model, is widely used to study the mechanisms of GLP-1 secretion. This document provides detailed protocols for studying the effects of PSN-375963 on GLUTag cells, including cell culture, viability assays, and GLP-1 secretion analysis.

Data Presentation

Table 1: Potency of PSN-375963 on GPR119

Receptor SpeciesEC50 (µM)Cell SystemReference
Human GPR1198.4Recombinant[1]
Mouse GPR1197.9Recombinant[1]

Table 2: Expected Outcomes of PSN-375963 Treatment on GLUTag Cells

ParameterExpected EffectTypical Assay
GLP-1 SecretionIncreaseGLP-1 ELISA
Intracellular cAMPIncreasecAMP Assay
Cell ViabilityNo significant change at effective concentrationsMTT/XTT Assay

Experimental Protocols

GLUTag Cell Culture

This protocol describes the routine maintenance of the GLUTag cell line.

Materials:

  • GLUTag cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 4.5 g/L glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • T-75 cell culture flasks

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Complete Growth Medium: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw a cryopreserved vial of GLUTag cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.

  • Cell Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Maintenance: Change the medium every 2-3 days.

  • Cell Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube. Centrifuge at 200 x g for 5 minutes. Discard the supernatant, resuspend the pellet in fresh medium, and split the cells at a ratio of 1:4 to 1:8 into new T-75 flasks.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of PSN-375963 on the viability of GLUTag cells.

Materials:

  • GLUTag cells

  • Complete growth medium

  • PSN-375963

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed GLUTag cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of PSN-375963 in complete growth medium. Remove the medium from the wells and add 100 µL of the different concentrations of PSN-375963. Include a vehicle control (e.g., DMSO at the highest concentration used for the compound).

  • Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control cells.

GLP-1 Secretion Assay

This protocol details the procedure for measuring GLP-1 secretion from GLUTag cells in response to PSN-375963.

Materials:

  • GLUTag cells

  • Krebs-Ringer Bicarbonate Buffer (KRB) supplemented with 0.1% BSA

  • PSN-375963

  • DPP-IV inhibitor (e.g., Sitagliptin)

  • GLP-1 ELISA kit

  • 24-well plates

Procedure:

  • Cell Seeding: Seed GLUTag cells in a 24-well plate at a density of 2 x 10⁵ cells/well. Grow to 80-90% confluency.

  • Cell Washing: Gently wash the cells twice with KRB.

  • Pre-incubation: Pre-incubate the cells in 500 µL of KRB for 1 hour at 37°C.

  • Stimulation: Aspirate the pre-incubation buffer and add 500 µL of KRB containing various concentrations of PSN-375963 and a DPP-IV inhibitor. Include a vehicle control.

  • Incubation: Incubate for 2 hours at 37°C.

  • Supernatant Collection: Collect the supernatant from each well and centrifuge at 500 x g for 5 minutes to remove any detached cells.

  • GLP-1 Measurement: Measure the concentration of active GLP-1 in the supernatant using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.

  • Data Normalization: Normalize the secreted GLP-1 levels to the total protein content of the cells in each well.

Cyclic AMP (cAMP) Assay

This protocol outlines the measurement of intracellular cAMP levels in GLUTag cells following stimulation with PSN-375963.

Materials:

  • GLUTag cells

  • PSN-375963

  • IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor

  • cAMP ELISA or HTRF assay kit

  • Cell lysis buffer (provided with the assay kit)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed GLUTag cells in a 96-well plate at a density of 5 x 10⁴ cells/well and grow to confluency.

  • Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor such as IBMX (typically 100-500 µM) for 15-30 minutes to prevent cAMP degradation.

  • Stimulation: Add various concentrations of PSN-375963 to the wells and incubate for 15-30 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells according to the instructions of the cAMP assay kit.

  • cAMP Measurement: Determine the intracellular cAMP concentration using a competitive ELISA or a homogeneous time-resolved fluorescence (HTRF) assay, following the manufacturer's protocol.

Visualizations

GPR119 Signaling Pathway in GLUTag Cells

GPR119_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular PSN375963 PSN-375963 GPR119 GPR119 PSN375963->GPR119 binds Gs Gs Protein GPR119->Gs activates AC Adenylate Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates GLP1_Vesicle GLP-1 Vesicle PKA->GLP1_Vesicle promotes exocytosis GLP1_Secretion GLP-1 Secretion GLP1_Vesicle->GLP1_Secretion

Caption: GPR119 signaling cascade in GLUTag cells.

Experimental Workflow for Studying PSN-375963 Effects

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Culture Culture GLUTag Cells Seed Seed Cells into Plates Culture->Seed Treat Treat with PSN-375963 Seed->Treat Viability Cell Viability Assay (MTT) Treat->Viability Secretion GLP-1 Secretion Assay (ELISA) Treat->Secretion cAMP_Assay cAMP Assay Treat->cAMP_Assay Analyze Analyze Data Viability->Analyze Secretion->Analyze cAMP_Assay->Analyze DoseResponse Dose-Response Curves Analyze->DoseResponse EC50 Determine EC50 DoseResponse->EC50

Caption: Workflow for assessing PSN-375963 effects.

References

Application Notes and Protocols for PSN-375963 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSN-375963 is a synthetic agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes and other metabolic disorders. Accurate and consistent preparation of PSN-375963 stock solutions is critical for obtaining reliable and reproducible results in in vitro experiments. These application notes provide detailed protocols for the preparation, storage, and handling of PSN-375963 stock solutions.

Chemical Properties

Two common forms of PSN-375963 are commercially available: the free base and the hydrochloride (HCl) salt. It is crucial to note which form is being used, as their molecular weights differ, which will affect the calculation of molar concentrations.

PropertyPSN-375963PSN-375963 hydrochloride
Molecular Formula C₁₇H₂₃N₃OC₁₇H₂₃N₃O · HCl
Molecular Weight 285.39 g/mol 321.84 g/mol [1]
CAS Number 388575-52-81781834-82-9

Solubility and Stability

Experimental Protocol: Preparation of a 10 mM Stock Solution of PSN-375963 hydrochloride in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution of PSN-375963 hydrochloride.

Materials:

  • PSN-375963 hydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (B87167) (DMSO)

  • Sterile microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution of PSN-375963 hydrochloride (MW: 321.84 g/mol ), the required mass is calculated as follows:

    • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 321.84 g/mol x 1000 mg/g = 3.2184 mg

  • Weigh the compound: Carefully weigh out approximately 3.22 mg of PSN-375963 hydrochloride powder using an analytical balance and transfer it to a sterile 1.5 mL microcentrifuge tube.

  • Add solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.

  • Dissolve the compound: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath for a few minutes may aid in dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.

  • Aliquot and store: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Working Solution Preparation

For in vitro experiments, the concentrated DMSO stock solution must be diluted to the final working concentration in the appropriate cell culture medium or assay buffer. It is critical to ensure that the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced toxicity.

Example Dilution: To prepare a 10 µM working solution from a 10 mM stock solution, a 1:1000 dilution is required. This can be achieved by adding 1 µL of the 10 mM stock solution to 999 µL of the assay medium.

GPR119 Signaling Pathway

PSN-375963 acts as an agonist for GPR119, a Gαs-coupled receptor. Upon activation, GPR119 stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade plays a key role in glucose homeostasis by promoting insulin (B600854) secretion from pancreatic β-cells and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells.

GPR119_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PSN375963 PSN-375963 GPR119 GPR119 PSN375963->GPR119 binds Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Gs->AC activates PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Insulin Insulin Secretion CREB->Insulin promotes GLP1 GLP-1 Secretion CREB->GLP1 promotes

Caption: GPR119 signaling pathway activated by PSN-375963.

Experimental Workflow

The following diagram illustrates the general workflow for preparing and using PSN-375963 in in vitro experiments.

Experimental_Workflow start Start weigh Weigh PSN-375963 (e.g., 3.22 mg) start->weigh dissolve Dissolve in DMSO (e.g., 1 mL) weigh->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot into single-use volumes stock->aliquot store Store at -20°C or -80°C aliquot->store dilute Dilute stock in assay medium store->dilute working Working Solution (e.g., 10 µM) dilute->working experiment Perform In Vitro Experiment working->experiment end End experiment->end

Caption: Workflow for PSN-375963 stock and working solution preparation.

References

Analytical methods for detecting PSN-375963 in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Note on the Analysis of PSN-375963

Publicly available scientific literature and databases do not contain specific analytical methods for a compound designated "PSN-375963." Therefore, this document provides a representative, detailed application note and protocol for the quantification of a novel small molecule compound in a biological matrix, using PSN-375963 as a placeholder. The methodologies, data, and pathways described herein are based on established principles of bioanalysis for drug discovery and development and are intended to serve as a practical template for researchers.

Application Note: Quantification of PSN-375963 in Human Plasma by LC-MS/MS

Introduction

The development of novel therapeutic agents requires robust and reliable bioanalytical methods to characterize their pharmacokinetic (PK) profiles. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecule drugs and their metabolites in complex biological matrices due to its high sensitivity, selectivity, and wide dynamic range.[1][2] This application note describes a validated LC-MS/MS method for the determination of PSN-375963 in human plasma, suitable for supporting preclinical and clinical studies.

Method Summary

A rapid and sensitive method was developed and validated for the quantification of PSN-375963 in human plasma. The methodology involves a simple protein precipitation step for sample cleanup, followed by analysis using a reversed-phase high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[3] This approach ensures high throughput and accurate quantification.

Sample Preparation: Protein precipitation was selected for its simplicity, speed, and efficiency in removing the majority of proteinaceous matrix components from plasma samples.[4][5] This technique is well-suited for high-throughput analysis required in drug development.[5]

LC-MS/MS Analysis: Chromatographic separation is achieved on a C18 column, providing adequate retention and separation of PSN-375963 from endogenous plasma components. Detection is performed using electrospray ionization in positive mode (ESI+), which offers excellent sensitivity for many small molecule drugs. The use of a stable isotope-labeled internal standard (SIL-IS) is recommended to ensure the highest accuracy and precision by compensating for variability in sample processing and matrix effects.

Quantitative Data Summary

The method was validated according to established regulatory guidelines. A summary of the key validation parameters is presented in the table below. The results demonstrate that the assay is linear, accurate, precise, and sensitive for the intended purpose.

Validation Parameter Result
Linear Range 1.0 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1.0 ng/mL
Intra-Day Precision (%CV) ≤ 8.5%
Inter-Day Precision (%CV) ≤ 10.2%
Intra-Day Accuracy (%Bias) -5.6% to 7.8%
Inter-Day Accuracy (%Bias) -8.1% to 6.3%
Mean Extraction Recovery 92.5%
Matrix Effect Minimal (CV < 15%)

Detailed Experimental Protocol

Objective

To provide a step-by-step procedure for the quantitative analysis of PSN-375963 in human plasma samples using protein precipitation and LC-MS/MS.

Materials and Reagents
  • Biological Matrix: Human plasma (K2-EDTA)

  • Analytes: PSN-375963 reference standard, PSN-375963-d4 (Internal Standard)

  • Solvents: Acetonitrile (ACN, HPLC grade), Methanol (B129727) (MeOH, HPLC grade), Formic Acid (FA, >99%), Deionized Water (18.2 MΩ·cm)

  • Equipment: Calibrated pipettes, vortex mixer, microcentrifuge, 96-well collection plates, analytical balance.

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of PSN-375963 and PSN-375963-d4 reference standards and dissolve in methanol to a final concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50:50 ACN:Water to prepare working solutions for calibration curve (CC) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the PSN-375963-d4 primary stock solution in acetonitrile. This solution will be used as the protein precipitation solvent.

Sample Preparation Protocol (Protein Precipitation)
  • Allow plasma samples, CCs, and QCs to thaw at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Aliquot 50 µL of each plasma sample into a 1.5 mL microcentrifuge tube or a 96-well plate.

  • Add 200 µL of the IS working solution (100 ng/mL PSN-375963-d4 in acetonitrile) to each sample.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS System and Conditions

5.1 Liquid Chromatography System

  • LC System: Shimadzu Nexera X2 or equivalent UHPLC system

  • Autosampler Temperature: 10°C

5.2 LC Conditions

Parameter Condition
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 2.5 min, hold for 0.5 min, return to 5% B and re-equilibrate for 1.0 min

| Total Run Time | 4.0 minutes |

5.3 Mass Spectrometry System

  • MS System: SCIEX Triple Quad™ 6500+ or equivalent

  • Ionization Source: Turbo V™ Ion Source with Electrospray Ionization (ESI)

5.4 MS Conditions

Parameter Setting
Polarity Positive
IonSpray Voltage 5500 V
Temperature 500°C
Curtain Gas (CUR) 35 psi
Collision Gas (CAD) Medium
Ion Source Gas 1 (GS1) 50 psi

| Ion Source Gas 2 (GS2) | 60 psi |

5.5 MRM Transitions (Hypothetical)

Compound Q1 Mass (Da) Q3 Mass (Da) Collision Energy (eV)
PSN-375963 376.2 185.1 25

| PSN-375963-d4 (IS) | 380.2 | 189.1 | 25 |

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) Add_IS Add IS in ACN (200 µL) Sample->Add_IS Vortex Vortex (1 min) Add_IS->Vortex Centrifuge Centrifuge (10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject (5 µL) Supernatant->Injection LC_Sep Chromatographic Separation Injection->LC_Sep MS_Detect MS/MS Detection (MRM) LC_Sep->MS_Detect Integration Peak Integration MS_Detect->Integration Quant Quantification Integration->Quant Report Generate Report Quant->Report

Caption: Experimental workflow for the analysis of PSN-375963 in plasma.

Hypothetical Signaling Pathway

G PSN PSN-375963 GPCR Target Receptor (GPCR) PSN->GPCR Binds & Activates G_Protein G Protein (Gαq) GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Response Ca_Release->Downstream PKC->Downstream

Caption: Hypothetical GPCR signaling pathway for PSN-375963.

References

Application Notes and Protocols: PSN-375963 for High-Throughput Screening of GPR119 Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for the treatment of type 2 diabetes and related metabolic disorders.[1][2] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, its activation leads to a dual mechanism of action: the stimulation of glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1).[1][2][3] Both pathways are mediated through the Gαs signaling cascade, resulting in increased intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2] PSN-375963 is a potent synthetic agonist of GPR119 and serves as a valuable tool for studying its function and for the discovery of novel GPR119 modulators in a high-throughput screening (HTS) setting.[4][5][6][7]

PSN-375963: A Tool Compound for GPR119 HTS

PSN-375963 demonstrates comparable potency to the endogenous agonist oleoylethanolamide (OEA).[4][5] Its well-characterized activity makes it an ideal positive control in HTS campaigns designed to identify novel GPR119 agonists, antagonists, or allosteric modulators.

Quantitative Data for PSN-375963
ParameterSpeciesValue (μM)
EC50 Human GPR1198.4[4][5][6][7][8]
EC50 Mouse GPR1197.9[4][5][6][7][8]

GPR119 Signaling Pathway

Activation of GPR119 by an agonist, such as PSN-375963, initiates a signaling cascade that ultimately leads to improved glucose homeostasis. The binding of the agonist to GPR119, a Gs protein-coupled receptor, stimulates adenylyl cyclase, which then increases the intracellular concentration of the second messenger cAMP.[2] In pancreatic β-cells, elevated cAMP enhances glucose-stimulated insulin secretion. In intestinal L-cells, the rise in cAMP triggers the release of GLP-1, which further potentiates insulin secretion from β-cells.[1][2]

GPR119_Signaling_Pathway cluster_cell Pancreatic β-cell / Intestinal L-cell GPR119 GPR119 Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts PKA PKA cAMP->PKA activates Insulin Insulin Secretion PKA->Insulin potentiates (β-cell) GLP1 GLP-1 Secretion PKA->GLP1 stimulates (L-cell) Agonist PSN-375963 (Agonist) Agonist->GPR119 binds ATP ATP ATP->AC

GPR119 signaling cascade upon agonist binding.

High-Throughput Screening Workflow for GPR119 Modulators

A typical HTS workflow for identifying GPR119 modulators involves several stages, from primary screening of a large compound library to hit confirmation and characterization. PSN-375963 can be utilized as a reference agonist throughout this process.

HTS_Workflow cluster_workflow HTS Workflow start Start: Compound Library primary_screen Primary HTS (e.g., cAMP Assay) start->primary_screen hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response Confirmation hit_id->dose_response secondary_assay Secondary/Orthogonal Assays (e.g., Reporter Gene Assay) dose_response->secondary_assay hit_validation Hit Validation & Characterization secondary_assay->hit_validation lead_opt Lead Optimization hit_validation->lead_opt

A generalized workflow for HTS of GPR119 modulators.

Experimental Protocols

The following are detailed protocols for common HTS assays used to identify and characterize GPR119 modulators. PSN-375963 should be used as a positive control to ensure assay performance and for data normalization.

Protocol 1: cAMP Accumulation Assay (HTRF-based)

This assay quantifies the increase in intracellular cAMP levels following GPR119 activation. Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method for this assay in an HTS format.

Materials:

  • HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 500 µM IBMX)

  • PSN-375963

  • Test compounds

  • cAMP HTRF Assay Kit (e.g., from Cisbio)

  • 384-well, low-volume, white microplates

Procedure:

  • Cell Preparation:

    • Culture HEK293-hGPR119 cells to 80-90% confluency.

    • Harvest cells and resuspend in assay buffer to the desired density (typically 2,500-5,000 cells per well).

  • Compound Plating:

    • Prepare serial dilutions of test compounds and PSN-375963 (positive control) in assay buffer. A typical concentration range for PSN-375963 would be from 0.1 µM to 100 µM.

    • Dispense a small volume (e.g., 5 µL) of the compound dilutions into the 384-well plates. Include wells with vehicle (e.g., DMSO) as a negative control.

  • Cell Dispensing:

    • Dispense 5 µL of the cell suspension into each well of the compound-containing plates.

  • Incubation:

    • Incubate the plates at room temperature for 30-60 minutes.

  • Detection:

    • Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.

    • Add 5 µL of each detection reagent to the wells.

    • Incubate the plates at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plates on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665nm/620nm) and normalize the data to the positive (PSN-375963) and negative (vehicle) controls.

Protocol 2: Luciferase Reporter Gene Assay

This assay measures the transcriptional activation of a reporter gene (e.g., luciferase) driven by a cAMP response element (CRE) promoter.

Materials:

  • HEK293 cells co-transfected with a GPR119 expression vector and a CRE-luciferase reporter vector.

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • PSN-375963

  • Test compounds

  • Luciferase assay reagent (e.g., Steady-Glo® Luciferase Assay System)

  • 384-well, solid white microplates

Procedure:

  • Cell Plating:

    • Seed the transfected HEK293 cells into 384-well plates at a density of 5,000-10,000 cells per well in culture medium.

    • Incubate the plates at 37°C and 5% CO₂ for 18-24 hours.

  • Compound Addition:

    • Prepare serial dilutions of test compounds and PSN-375963 in culture medium.

    • Remove the old medium from the cell plates and add the compound dilutions.

  • Incubation:

    • Incubate the plates at 37°C and 5% CO₂ for 6-8 hours.

  • Detection:

    • Equilibrate the plates and the luciferase assay reagent to room temperature.

    • Add a volume of luciferase reagent equal to the volume of culture medium in each well.

    • Incubate for 10-15 minutes at room temperature to ensure complete cell lysis and signal stabilization.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

    • Normalize the data to the positive (PSN-375963) and negative (vehicle) controls.

Data Analysis and Interpretation

For both assays, the data should be used to generate dose-response curves for active compounds. From these curves, key parameters such as EC50 (for agonists) or IC50 (for antagonists) can be determined. The activity of test compounds should be compared to that of the reference agonist, PSN-375963. Z'-factor and signal-to-background ratios should be monitored throughout the HTS campaign to ensure data quality.

By employing these detailed protocols and utilizing PSN-375963 as a reference compound, researchers can effectively screen for and characterize novel modulators of GPR119, paving the way for the development of new therapeutics for metabolic diseases.

References

Troubleshooting & Optimization

Troubleshooting inconsistent results with PSN-375963 in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PSN-375963. This resource is designed for researchers, scientists, and drug development professionals using PSN-375963 in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure consistent, reliable results.

Frequently Asked Questions (FAQs)

Q1: What is PSN-375963 and what is its mechanism of action?

PSN-375963 is a synthetic, small-molecule agonist for the G protein-coupled receptor 119 (GPR119).[1] Its chemical name is 4-[5-(4-butylcyclohexyl)-1,2,4-oxadiazol-3-yl]-pyridine.[2] GPR119 is primarily expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[3][4] Upon binding to GPR119, PSN-375963 activates the Gs alpha subunit (Gαs) of the associated G protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[5] Elevated cAMP is a key second messenger that triggers downstream events, including glucose-dependent insulin (B600854) secretion from pancreatic β-cells and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) from intestinal L-cells.[3][4][5]

Q2: What are the common applications of PSN-375963 in cell culture?

PSN-375963 is primarily used in cell culture to study:

  • Insulin secretion: Investigating the glucose-dependent potentiation of insulin release from pancreatic β-cell lines (e.g., MIN6, HIT-T15).[6]

  • Incretin (GLP-1) secretion: Studying the release of GLP-1 from intestinal enteroendocrine L-cell lines (e.g., GLUTag, NCI-H716).

  • GPR119 signaling: Elucidating the downstream signaling pathways of GPR119 activation, particularly the cAMP pathway.

  • Metabolic disease modeling: Using relevant cell lines to model aspects of type 2 diabetes and obesity.

Q3: What are the recommended storage and handling conditions for PSN-375963?

For optimal stability, PSN-375963 should be stored as a powder at -20°C for long-term storage (up to 3 years) and at 4°C for short-term storage (up to 2 years). When in solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is a white to off-white solid.

Troubleshooting Inconsistent Results

Inconsistent results with PSN-375963 can arise from various factors, from procedural inconsistencies to the biological context of the experiment. This guide provides a structured approach to troubleshooting.

Problem 1: High variability in cAMP assay results.

Potential Cause Troubleshooting Steps
Cell Health and Passage Number Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to altered receptor expression and signaling.
Inconsistent Cell Seeding Density Use a hemocytometer or automated cell counter to ensure consistent cell seeding density across all wells.
Compound Degradation Prepare fresh dilutions of PSN-375963 for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles.
Assay Incubation Time Optimize the incubation time for cAMP accumulation. A time-course experiment (e.g., 5, 15, 30, 60 minutes) can determine the peak response time.
Phosphodiesterase (PDE) Activity Include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in the assay buffer to prevent cAMP degradation and enhance the signal.
Reagent and Plate Variability Use high-quality reagents and plates. Ensure consistent mixing and temperature control during the assay.

Problem 2: Lack of expected insulin or GLP-1 secretion.

Potential Cause Troubleshooting Steps
Glucose Dependence (for insulin secretion) PSN-375963's effect on insulin secretion is often glucose-dependent. Ensure you are co-incubating with an appropriate glucose concentration (e.g., 16.7 mM for high glucose). Run parallel experiments with low glucose (e.g., 2.8 mM) as a control.[6]
Low GPR119 Expression in Cell Line Confirm GPR119 expression in your cell line using qPCR or Western blot. Consider using a cell line known to express GPR119 or a recombinant cell line overexpressing the receptor.
Sub-optimal Compound Concentration Perform a dose-response experiment to determine the optimal concentration of PSN-375963. The reported EC50 values for human and mouse GPR119 are 8.4 µM and 7.9 µM, respectively.
Off-Target Effects At high concentrations, synthetic agonists may have off-target effects that can interfere with secretion.[1] Correlate secretion results with cAMP measurements to ensure the on-target pathway is activated.
Cell Culture Conditions Ensure cells have been properly pre-incubated in a low-glucose buffer before stimulation to establish a baseline.

Problem 3: Unexpected or off-target effects observed.

Potential Cause Troubleshooting Steps
Activation of GPR119-Independent Pathways Some studies suggest synthetic GPR119 agonists might activate pathways independent of GPR119.[1] To confirm on-target effects, use a GPR119 antagonist (if available) or a GPR119 knockout/knockdown cell line as a negative control.
Compound Purity and Identity Verify the purity and identity of your PSN-375963 lot using analytical methods like HPLC-MS.
Solvent Effects Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is at a level that does not affect cell viability or function (typically <0.1%).

Experimental Protocols

1. cAMP Accumulation Assay

This protocol is for measuring intracellular cAMP levels in response to PSN-375963 in a cell line expressing GPR119 (e.g., HEK293-hGPR119).

  • Materials:

    • HEK293 cells stably expressing human GPR119

    • Cell culture medium

    • Assay buffer (e.g., HBSS with 20 mM HEPES)

    • PSN-375963

    • Forskolin (positive control)

    • IBMX (PDE inhibitor)

    • cAMP detection kit (e.g., HTRF, FRET, or ELISA-based)

    • 384-well white plates

  • Procedure:

    • Seed HEK293-hGPR119 cells into a 384-well plate and culture overnight.

    • Prepare serial dilutions of PSN-375963 and a positive control (e.g., 10 µM forskolin) in assay buffer containing a PDE inhibitor like IBMX (e.g., 500 µM).

    • Aspirate the culture medium from the cells and add the compound dilutions.

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.

    • Generate a dose-response curve by plotting the cAMP signal against the logarithm of the PSN-375963 concentration to determine the EC50 value.

2. Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol measures the potentiation of glucose-stimulated insulin secretion by PSN-375963 in an insulin-secreting cell line (e.g., MIN6).

  • Materials:

    • MIN6 cells

    • Cell culture medium

    • Krebs-Ringer Bicarbonate Buffer (KRBH) with 0.1% BSA

    • Glucose solutions (low: 2.8 mM; high: 16.7 mM in KRBH)

    • PSN-375963

    • 96-well plates

    • Insulin ELISA kit

  • Procedure:

    • Seed MIN6 cells into a 96-well plate and culture for 2 days.

    • On the day of the assay, wash the cells twice with KRBH buffer.

    • Pre-incubate the cells in KRBH buffer with low glucose (2.8 mM) for 1-2 hours at 37°C.

    • Prepare solutions of PSN-375963 at various concentrations in KRBH buffer containing both low (2.8 mM) and high (16.7 mM) glucose.

    • Aspirate the pre-incubation buffer and add the compound solutions to the cells.

    • Incubate the plate for 1-2 hours at 37°C.

    • Collect the supernatants for insulin measurement.

    • Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's protocol.

    • Plot the measured insulin concentration against the PSN-375963 concentration for both low and high glucose conditions.

Visualizations

GPR119_Signaling_Pathway GPR119 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PSN-375963 PSN-375963 GPR119 GPR119 PSN-375963->GPR119 binds Gs Gs Protein GPR119->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP cAMP cAMP ATP->cAMP converts PKA Protein Kinase A (PKA) cAMP->PKA activates Secretion Insulin/GLP-1 Secretion PKA->Secretion promotes

Caption: GPR119 signaling cascade upon agonist binding.

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent Results Start Inconsistent Results Check_Reagents Check Reagents (Fresh Aliquots, Purity) Start->Check_Reagents Check_Cells Check Cell Health (Viability, Passage #) Start->Check_Cells Check_Protocol Review Protocol (Incubation Times, Concentrations) Start->Check_Protocol Dose_Response Perform Dose-Response Curve? Check_Reagents->Dose_Response Receptor_Expression Confirm GPR119 Expression? Check_Cells->Receptor_Expression Glucose_Dependence Test Glucose Dependence? (for Insulin) Check_Protocol->Glucose_Dependence Optimize_Concentration Optimize Compound Concentration Dose_Response->Optimize_Concentration Yes Compare_Glucose_Levels Compare Low vs. High Glucose Conditions Glucose_Dependence->Compare_Glucose_Levels Yes Validate_Cell_Line Validate or Change Cell Line Receptor_Expression->Validate_Cell_Line Low/No Resolved Issue Resolved Optimize_Concentration->Resolved Compare_Glucose_Levels->Resolved Validate_Cell_Line->Resolved

Caption: A logical workflow for troubleshooting inconsistent results.

References

Technical Support Center: Optimizing In Vitro Dose-Response Curves for Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with small molecule inhibitors, such as PSN-375963, in vitro. The following sections address common challenges encountered during dose-response experiments and offer detailed protocols and data interpretation strategies.

Frequently Asked Questions (FAQs)

Q1: What is the ideal shape of a dose-response curve?

A dose-response curve typically displays a sigmoidal shape when plotting the response against the logarithm of the compound concentration.[1] This sigmoidal curve is characterized by a top plateau (maximal response), a bottom plateau (minimal response), and a steep transitional phase in between. The steepness of this transition is defined by the Hill slope.[2]

Q2: What are IC50 and EC50 values, and how are they determined?

The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor at which the response is reduced by half. Similarly, the EC50 (half-maximal effective concentration) is the concentration of a drug that induces a response halfway between the baseline and maximum effect. These values are key indicators of a drug's potency and are determined by fitting the experimental data to a sigmoidal dose-response model.

Q3: How do I select the appropriate concentration range for my dose-response experiment?

To accurately determine the IC50 or EC50, it is crucial to use a wide range of concentrations that cover the full dynamic range of the response, from no effect to the maximal effect. A common practice is to use a logarithmic dilution series, such as half-log or 3-fold serial dilutions.[3] If prior information on the compound's potency is available (e.g., from similar compounds or predictive models), this can guide the selection of the concentration range.

Q4: What is the difference between absolute and relative IC50?

An absolute IC50 is calculated when the dose-response curve extends from 100% to 0% of the activity of the control. A relative IC50 is determined when the curve does not fully extend between the control values, meaning the top and bottom plateaus do not correspond to the full range of the assay's controls.[2]

Troubleshooting Guide

Issue 1: Incomplete or Poorly Defined Sigmoidal Curve

Q: My dose-response curve does not show a clear sigmoidal shape and the plateaus are not well-defined. What could be the cause?

A: An incomplete dose-response curve can arise from several factors:

  • Insufficient Concentration Range: The tested concentrations may be too narrow to capture the full sigmoidal response.

  • Solution: Widen the range of concentrations tested, ensuring that you have data points that define both the top and bottom plateaus.

  • Compound Solubility Issues: The compound may precipitate at higher concentrations, leading to a flattening of the curve.

  • Solution: Check the solubility of your compound in the assay medium. The use of a suitable solvent, such as DMSO, at a final concentration that does not affect the assay, is recommended.

  • Assay Variability: High variability in the data can obscure the sigmoidal shape.

  • Solution: Ensure consistent experimental conditions, including cell density, incubation times, and reagent concentrations. Increase the number of replicates for each concentration.[3]

Issue 2: High Variability Between Replicates

Q: I am observing significant variability between my replicate wells for the same concentration. How can I reduce this?

A: High variability can be addressed by:

  • Improving Pipetting Accuracy: Use calibrated pipettes and ensure proper mixing of reagents. For serial dilutions, ensure thorough mixing at each step.

  • Optimizing Cell Seeding: Ensure a homogenous cell suspension and consistent cell numbers across all wells. Edge effects in microplates can also contribute to variability; consider avoiding the outer wells or filling them with media only.

  • Standardizing Incubation Times: Precise timing of compound addition and assay readouts is critical.

  • Checking for Contamination: Microbial contamination can interfere with assay results. Regularly check cell cultures for any signs of contamination.

Issue 3: Unexpectedly Low or High Potency (IC50/EC50)

Q: The calculated IC50 value for my compound is significantly different from what was expected. Why might this be?

A: Discrepancies in potency can be due to:

  • Compound Stability: The compound may be unstable in the assay medium, degrading over the course of the experiment.

  • Solution: Assess the stability of the compound under the experimental conditions.

  • Off-Target Effects: At higher concentrations, small molecules may exhibit off-target effects that can influence the assay readout.[4]

  • Solution: Profile the selectivity of the inhibitor against related targets.[4]

  • Assay-Specific Factors: The in vitro potency can be influenced by the specific cell line, passage number, and assay conditions used.

  • Solution: It is recommended to generate a dose-response curve for each specific model system to accurately determine the appropriate dosing.[5]

Quantitative Data Summary

The potency of small molecule inhibitors can vary significantly depending on the target and the assay system. The following table provides a general overview of typical potency benchmarks.

Assay TypeTypical IC50/Ki Value RangeConsiderations
Biochemical Assays<100 nMRepresents direct interaction with the target protein.[4]
Cell-Based Assays<1 µM - 10 µMReflects compound permeability and engagement with the target in a cellular context.[4] Inhibitors effective only at concentrations >10 µM may have non-specific effects.[4]
In Vivo StudiesVariesPotency should be sufficient to achieve therapeutic concentrations in the target tissue.[4]

Experimental Protocols

General Protocol for In Vitro Dose-Response Assay

This protocol outlines a general workflow for determining the IC50 of a small molecule inhibitor in a cell-based assay.

  • Cell Seeding:

    • Culture cells to the appropriate confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Count cells and adjust the density to the desired concentration.

    • Seed the cells into a 96-well plate and incubate overnight to allow for attachment.

  • Compound Preparation and Dilution:

    • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the stock solution to create a range of concentrations. A common approach is a 10-point, 3-fold serial dilution.[3]

    • Include a vehicle control (solvent only) and a positive control (a known inhibitor, if available).

  • Compound Treatment:

    • Remove the medium from the cell plate.

    • Add the prepared compound dilutions to the respective wells.

    • Incubate the plate for a predetermined duration, based on the assay and the target's biology.

  • Assay Readout:

    • After incubation, perform the assay to measure the desired endpoint (e.g., cell viability, enzyme activity, protein expression).

    • Commonly used assays include MTT, CellTiter-Glo, or specific enzyme activity assays.

  • Data Analysis:

    • Normalize the data to the vehicle control (representing 100% activity) and a background control (no cells, representing 0% activity).

    • Plot the normalized response against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) equation to determine the IC50, Hill slope, and top/bottom plateaus.[2]

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates PSN375963 PSN-375963 PSN375963->Kinase2 Inhibits GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates

Caption: Hypothetical signaling pathway showing inhibition by PSN-375963.

Experimental_Workflow start Start cell_seeding 1. Cell Seeding (96-well plate) start->cell_seeding compound_prep 2. Compound Preparation (Serial Dilution) cell_seeding->compound_prep treatment 3. Cell Treatment compound_prep->treatment incubation 4. Incubation treatment->incubation readout 5. Assay Readout (e.g., Viability) incubation->readout data_analysis 6. Data Analysis (Curve Fitting) readout->data_analysis end End (IC50 Determination) data_analysis->end

Caption: General workflow for an in vitro dose-response experiment.

References

Potential off-target effects of the GPR119 agonist PSN-375963

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the GPR119 agonist, PSN-375963.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of PSN-375963?

PSN-375963 is a synthetic agonist for the G protein-coupled receptor 119 (GPR119). GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. The primary signaling pathway for GPR119 involves coupling to the Gαs protein, which leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This elevation in cAMP is a critical second messenger that triggers downstream events, including glucose-dependent insulin (B600854) secretion from pancreatic β-cells and the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) from intestinal L-cells.

GPR119 Signaling Pathway

GPR119_Signaling_Pathway PSN375963 PSN-375963 GPR119 GPR119 Receptor PSN375963->GPR119 binds Gas Gαs GPR119->Gas activates AC Adenylyl Cyclase Gas->AC activates cAMP cAMP AC->cAMP produces ATP ATP ATP->AC substrate PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Effects (e.g., Insulin/GLP-1 Secretion) PKA->Downstream phosphorylates

Caption: On-target signaling pathway of PSN-375963 via GPR119 activation.

Q2: What are the known potency values for PSN-375963?

The potency of PSN-375963 has been determined in various in vitro assays. The reported EC50 values for GPR119 activation are summarized in the table below. It is important to note that the relatively high micromolar concentrations required for activation may increase the likelihood of off-target effects.

Receptor SpeciesAssay TypeReported EC50 (µM)
Human GPR119cAMP Accumulation~13.9[1]
Mouse GPR119cAMP Accumulation~7.9

Q3: Are there any known or suspected off-target effects of PSN-375963?

Yes, there are reports suggesting potential off-target effects of PSN-375963, particularly at higher concentrations. A key concern is its effect on intracellular calcium levels, which may be independent of GPR119 activation. One study noted that the related compound PSN632408 inhibited glucose-stimulated increases in intracellular calcium at higher concentrations, and it was unclear if this was a GPR119-mediated or an off-target effect.[1] Due to the relatively low potency of PSN-375963, researchers should be cautious about potential off-target activities, especially when using concentrations in the high micromolar range.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their experiments with PSN-375963.

Issue 1: Unexpected or inconsistent effects on insulin or GLP-1 secretion.

  • Possible Cause 1: Off-target effects at high concentrations.

    • Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of PSN-375963. If unexpected effects are observed at higher concentrations (e.g., >10 µM), consider the possibility of off-target activity.

  • Possible Cause 2: Cell line-specific responses.

    • Troubleshooting Step: The signaling and response to GPR119 agonists can vary between different cell lines (e.g., MIN6, HIT-T15, GLUTag). Ensure the cell line used is appropriate for the intended assay and that GPR119 expression has been verified.

  • Possible Cause 3: GPR119-independent pathways.

    • Troubleshooting Step: To confirm that the observed effects are GPR119-mediated, use a GPR119 antagonist (if available) or a cell line lacking GPR119 expression (e.g., parental cell line) as a negative control.

Experimental Workflow for Investigating Inconsistent Secretion Data

Troubleshooting_Secretion Start Inconsistent Insulin/GLP-1 Secretion Data DoseResponse Perform Dose-Response with PSN-375963 Start->DoseResponse CheckConcentration Are unexpected effects seen only at high concentrations? DoseResponse->CheckConcentration OffTarget Hypothesize Off-Target Effect CheckConcentration->OffTarget Yes CellLine Verify GPR119 Expression in Cell Line (e.g., qPCR, Western) CheckConcentration->CellLine No UseLowerConc Use Lower, On-Target Concentration Range OffTarget->UseLowerConc NegativeControl Use GPR119-Negative Control Cell Line CellLine->NegativeControl CompareResults Compare Secretion in GPR119+ vs. GPR119- Cells NegativeControl->CompareResults GPR119Dependent Effect is GPR119-Dependent CompareResults->GPR119Dependent Difference Observed GPR119Independent Effect is GPR119-Independent (Off-Target) CompareResults->GPR119Independent No Difference

Caption: Troubleshooting workflow for inconsistent secretion results.

Issue 2: Unexpected changes in intracellular calcium levels.

  • Possible Cause: Off-target effect on calcium channels or other signaling pathways.

    • Troubleshooting Step: As suggested by existing literature, synthetic GPR119 agonists like PSN-375963 may have off-target effects on calcium signaling, especially at higher concentrations.[1]

    • Experimental Protocol:

      • Characterize the Calcium Response: Perform calcium imaging experiments (e.g., using Fura-2 or Fluo-4) to characterize the dose-dependency and kinetics of the calcium response to PSN-375963.

      • Investigate the Source of Calcium:

        • To determine if the calcium increase is from intracellular stores, pre-incubate cells with thapsigargin (B1683126) (an inhibitor of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase) before adding PSN-375963.

        • To determine if the calcium increase is due to influx from the extracellular space, perform the experiment in a calcium-free buffer.

      • Test for Ion Channel Involvement: Use specific ion channel blockers (e.g., for L-type calcium channels) to see if the PSN-375963-induced calcium response is attenuated.

      • Use a GPR119-null cell line: As a definitive control, test the effect of PSN-375963 on intracellular calcium in a cell line that does not express GPR119. A response in these cells would strongly indicate an off-target effect.

Logical Flow for Investigating Unexpected Calcium Signaling

Calcium_Troubleshooting Start Unexpected [Ca2+]i Change with PSN-375963 DoseResponse Confirm with Dose-Response Start->DoseResponse Source Determine Ca2+ Source DoseResponse->Source Extracellular Extracellular Influx Source->Extracellular Response in Ca2+-free buffer? No Intracellular Intracellular Stores Source->Intracellular Response with Thapsigargin? No ChannelBlockers Test with Ca2+ Channel Blockers Extracellular->ChannelBlockers Thapsigargin Test with Thapsigargin Intracellular->Thapsigargin GPR119Null Test in GPR119-Null Cells ChannelBlockers->GPR119Null Thapsigargin->GPR119Null Conclusion Conclude on Off-Target Mechanism GPR119Null->Conclusion

Caption: Decision tree for troubleshooting unexpected calcium signals.

Experimental Protocols

Protocol 1: cAMP Accumulation Assay

This protocol is to measure the increase in intracellular cAMP levels in response to GPR119 activation by PSN-375963.

  • Cell Line: HEK293 cells stably expressing human GPR119.

  • Reagents:

    • PSN-375963

    • Forskolin (positive control)

    • DMSO (vehicle control)

    • cAMP assay kit (e.g., LANCE Ultra cAMP Kit, HTRF cAMP Assay)

    • Cell culture medium

    • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Procedure:

    • Seed HEK293-hGPR119 cells in a 96-well plate and culture overnight.

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with a PDE inhibitor (e.g., 500 µM IBMX) for 30 minutes at 37°C.

    • Prepare serial dilutions of PSN-375963, a positive control (e.g., 10 µM forskolin), and a vehicle control (DMSO at the same final concentration).

    • Add the compounds to the respective wells and incubate for 30 minutes at 37°C.

    • Lyse the cells and measure cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

    • Data Analysis: Plot the measured cAMP concentration against the log of the PSN-375963 concentration to determine the EC50 value.

Protocol 2: Off-Target Selectivity Screening (General Approach)

  • Service Providers: Several contract research organizations (CROs) offer off-target liability screening services (e.g., Eurofins SafetyScreen, CEREP BioPrint).

  • Typical Panel Composition:

    • GPCRs: A diverse panel of GPCRs from different families (e.g., adrenergic, dopaminergic, serotonergic, muscarinic, opioid receptors).

    • Ion Channels: Key ion channels such as hERG, voltage-gated sodium and calcium channels, and ligand-gated ion channels.

    • Kinases: A panel of representative kinases.

    • Other Enzymes and Transporters: Including phosphodiesterases, monoamine transporters, etc.

  • Interpretation of Results: Significant inhibition or activation (>50% at 10 µM) of any target in the panel would warrant further investigation with full dose-response curves to determine the IC50 or EC50 for the off-target interaction.

References

Why does PSN-375963 show divergent effects on cAMP and calcium?

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PSN-375963. This resource is designed for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you might encounter during your experiments with PSN-375963, particularly concerning its divergent effects on cAMP and calcium signaling.

Frequently Asked Questions (FAQs)

Q1: Why does PSN-375963, a GPR119 agonist, show a strong increase in cAMP but a variable or even absent effect on intracellular calcium in my experiments?

A1: This is a documented phenomenon for PSN-375963 and other synthetic GPR119 agonists. The divergent effects on cAMP and intracellular calcium can be attributed to two primary mechanisms: biased agonism at the GPR119 receptor and the potential for GPR119-independent off-target effects.

  • Biased Agonism: GPR119, while primarily known to couple to the Gs protein to stimulate cAMP production, has also been shown to signal through Gq and Gi proteins.[1] Synthetic agonists like PSN-375963 may preferentially activate one pathway over another, a phenomenon known as biased agonism. While the endogenous ligand oleoylethanolamide (OEA) shows a signaling profile that leads to a potentiation of glucose-stimulated calcium influx, synthetic agonists may differ.[2][3] Specifically, the synthetic agonist AR231453, which is structurally related to PSN-375963, has been shown to be a full agonist for Gq-mediated calcium signaling.[1][4] This suggests that PSN-375963 could also be a biased agonist, favoring Gs coupling in some cell systems and Gq in others, leading to the observed discrepancies.

  • GPR119-Independent Effects: Studies have suggested that commercially available synthetic GPR119 agonists, including PSN-375963, may activate GPR119-independent pathways.[2][3] This means the observed effects on calcium may not be mediated by GPR119 at all, but rather through interaction with other cellular targets. This could explain the cell-type-specific effects on calcium, as the expression and function of these potential off-targets would vary between different experimental models.

Q2: What is the established signaling pathway for GPR119 activation by its endogenous ligand, OEA?

A2: The endogenous GPR119 agonist, oleoylethanolamide (OEA), primarily signals through the Gαs subunit of the G protein. This activation of Gαs leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP is a hallmark of GPR119 activation.[5][6] The effect of OEA on intracellular calcium is considered indirect. It potentiates glucose-stimulated insulin (B600854) secretion, a process that is dependent on increases in intracellular calcium via ATP-sensitive potassium (KATP) channels and voltage-dependent calcium channels (VDCCs).[2][3]

Q3: Are there any reports of GPR119 coupling to Gq to directly mobilize intracellular calcium?

A3: Yes, there is evidence that GPR119 can couple to Gq. One study extended the signaling profile of GPR119 to include Gαq and Gαi, in addition to Gαs.[1][4] In this study, the synthetic agonist AR231453 was found to be a full agonist in a Gαq-driven calcium mobilization assay.[4] This provides a direct potential mechanism for GPR119 agonists to increase intracellular calcium, independent of the cAMP pathway.

Troubleshooting Guides

Problem: Inconsistent calcium response to PSN-375963 across different cell lines.

  • Possible Cause 1: Differential G-protein coupling. The expression levels and coupling efficiencies of Gαs, Gαq, and Gαi can vary significantly between cell types. A cell line with high Gαs and low Gαq expression might show a robust cAMP response with a minimal calcium signal, and vice versa.

    • Troubleshooting Tip: Characterize the G-protein expression profile of your cell lines using techniques like western blotting or qPCR. Consider using a cell line with known GPR119 and Gq expression for calcium assays.

  • Possible Cause 2: Presence or absence of off-targets. The divergent calcium effect might be due to an interaction with a GPR119-independent target that is differentially expressed in your cell lines.

    • Troubleshooting Tip: To test for GPR119-independent effects, perform your calcium assay in a GPR119-knockout or knockdown cell line. If PSN-375963 still elicits a calcium response in the absence of GPR119, it confirms an off-target mechanism.

  • Possible Cause 3: Different experimental conditions. Calcium assays can be sensitive to buffer composition, dye loading efficiency, and the presence of serum.

    • Troubleshooting Tip: Standardize your calcium flux assay protocol across all cell lines. Ensure consistent dye loading and incubation times. Use a positive control that directly mobilizes calcium (e.g., ionomycin) to confirm cell viability and assay performance.

Data Presentation

Table 1: Quantitative Potency of PSN-375963 and Related GPR119 Agonists

CompoundAssay TypeSpeciesEC50Reference
PSN-375963cAMP AccumulationHuman8.4 µM--INVALID-LINK--
PSN-375963cAMP AccumulationMouse7.9 µM--INVALID-LINK--
AR231453cAMP AccumulationNot Specified6 nM[4]
AR231453Calcium Mobilization (Gq)Not Specified95 nM[4]
OEAcAMP AccumulationNot Specified85 nM[4]
OEACalcium Mobilization (Gq)Not Specified15 µM[4]

Experimental Protocols

Key Experiment 1: cAMP Accumulation Assay

This protocol is designed to measure the increase in intracellular cAMP levels in response to GPR119 activation.

Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing human GPR119 in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

  • Cell Seeding: Seed the cells into a 384-well plate at a suitable density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of PSN-375963 in assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

  • Assay Procedure:

    • Aspirate the culture medium from the cells.

    • Add the compound dilutions to the wells.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., Forskolin).

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, LANCE, or ELISA-based).

  • Data Analysis: Plot the response against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Key Experiment 2: Intracellular Calcium Flux Assay

This protocol measures changes in intracellular calcium concentration following agonist stimulation.

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., CHO cells stably co-expressing GPR119 and a G-protein alpha subunit like Gα16, or a cell line endogenously expressing GPR119 and Gq) in the appropriate medium.

  • Cell Seeding: Seed the cells into a 96-well or 384-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., HBSS).

    • Remove the culture medium and add the dye-loading buffer to the cells.

    • Incubate at 37°C for 45-60 minutes in the dark.

  • Compound Addition and Measurement:

    • Wash the cells with assay buffer to remove excess dye.

    • Use a fluorescence plate reader with an injection system (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.

    • Inject the PSN-375963 solution at various concentrations and immediately begin kinetic reading of the fluorescence signal for several minutes.

    • Include a positive control that induces calcium release (e.g., ATP or carbachol (B1668302) for endogenous P2Y or muscarinic receptors, respectively).

  • Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. Calculate the peak fluorescence response and plot it against the agonist concentration to determine the EC50.

Visualizations

GPR119_Signaling_Pathways cluster_membrane Cell Membrane cluster_agonists cluster_gproteins G Proteins cluster_effectors Downstream Effectors GPR119 GPR119 Gs Gαs GPR119->Gs Primary Coupling Gq Gαq GPR119->Gq Potential Biased Coupling PSN375963 PSN-375963 (Synthetic Agonist) PSN375963->GPR119 OEA OEA (Endogenous Agonist) OEA->GPR119 AC Adenylyl Cyclase Gs->AC PLC Phospholipase C Gq->PLC cAMP ↑ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release

Caption: GPR119 signaling pathways activated by endogenous and synthetic agonists.

Experimental_Workflow cluster_cAMP cAMP Accumulation Assay cluster_Calcium Calcium Flux Assay cluster_analysis Analysis of Divergence cAMP_start Seed GPR119-expressing cells cAMP_stim Stimulate with PSN-375963 cAMP_start->cAMP_stim cAMP_measure Measure cAMP levels cAMP_stim->cAMP_measure cAMP_end Determine EC50 for cAMP cAMP_measure->cAMP_end compare Compare Potency & Efficacy (EC50, Emax) cAMP_end->compare Ca_start Seed cells & load with Ca²⁺ dye Ca_stim Inject PSN-375963 Ca_start->Ca_stim Ca_measure Measure fluorescence kinetics Ca_stim->Ca_measure Ca_end Determine EC50 for Ca²⁺ Ca_measure->Ca_end Ca_end->compare

Caption: Workflow for investigating divergent signaling of PSN-375963.

References

Mitigating PSN-375963 degradation in long-term cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Mitigating PSN-375963 Degradation

Disclaimer: Information on "PSN-375963" is not publicly available. This guide is based on established principles for small molecule stability in cell culture and uses "PSN-375963" as a placeholder. The troubleshooting steps and protocols provided are broadly applicable for researchers working with novel or sensitive compounds in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: My experiment is showing a diminishing effect from PSN-375963 over several days. What could be the cause?

A loss of compound activity in long-term culture is a common issue that can stem from several factors:

  • Chemical Degradation: The compound may be inherently unstable in the aqueous, near-neutral pH environment of the cell culture media. Common degradation pathways include hydrolysis, oxidation, or photolysis (degradation due to light exposure).[1]

  • Cellular Metabolism: The cells themselves may be actively metabolizing PSN-375963 into an inactive form.[1]

  • Adsorption to Labware: Hydrophobic compounds can bind non-specifically to the plastic surfaces of culture plates, flasks, and pipette tips, reducing the effective concentration in the media.[1]

  • Precipitation: The compound's solubility might be limited in the culture media, causing it to precipitate out of the solution over time, especially after temperature changes (e.g., removal from an incubator).[1]

Q2: How can I determine if PSN-375963 is degrading in my specific experimental setup?

The most direct method is to analyze the compound's concentration in the culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1] This allows you to quantify the amount of intact PSN-375963 remaining at various time points (e.g., 0, 24, 48, 72 hours) under actual experimental conditions (37°C, 5% CO2).

Q3: What are the best practices for preparing and storing a stock solution of PSN-375963?

Proper storage is critical to prevent initial degradation before the experiment even begins.

  • Solvent Selection: Use a high-purity, anhydrous solvent in which the compound is highly soluble, such as dimethyl sulfoxide (B87167) (DMSO).[2] Ensure the final concentration of the solvent in your cell culture media is non-toxic to your cells (typically <0.5% for DMSO).[3][4]

  • Aliquoting: Once prepared, the stock solution should be aliquoted into small, single-use volumes.[2][3] This practice is crucial to avoid repeated freeze-thaw cycles, which can significantly degrade many small molecules.[3]

  • Storage Conditions: Store aliquots in tightly sealed vials at -20°C or, for enhanced stability, at -80°C.[2][3] Protect from light by using amber vials or by wrapping vials in foil.[2][5]

Q4: How frequently should I replace the media containing PSN-375963 in my long-term experiment?

The ideal frequency depends on the stability of PSN-375963, which should be determined experimentally (see HPLC Protocol below). If the compound degrades significantly within 24-48 hours, a corresponding media replacement schedule is necessary to maintain a consistent effective concentration. This can range from a full media change to partial media replenishment with a fresh compound.

Troubleshooting Guide

This guide addresses common problems encountered during long-term experiments with potentially unstable compounds like PSN-375963.

Problem 1: Complete or rapid loss of biological activity.
  • Possible Cause: The compound is highly unstable in the experimental medium or is rapidly metabolized by the cells.

  • Suggested Solution:

    • Assess Stability: Use HPLC or LC-MS/MS to measure the concentration of PSN-375963 in the cell culture medium (without cells) over the planned experiment duration.[1] This will isolate chemical stability from cellular metabolism.

    • Increase Dosing Frequency: Based on the stability data, increase the frequency of media changes. If the half-life is 24 hours, consider replacing the media every 24 hours.

    • Use a Cell-Free Assay: If the molecular target of PSN-375963 is known, confirm its activity in a cell-free (biochemical) assay.[1] A discrepancy between biochemical and cell-based assay results could point towards poor membrane permeability or rapid cellular metabolism.

Problem 2: Inconsistent results and poor reproducibility between experiments.
  • Possible Cause: Inconsistent preparation or degradation of the stock solution.

  • Suggested Solution:

    • Standardize Stock Preparation: Follow a strict, documented protocol for preparing stock solutions. Always use fresh, high-quality solvents.[6]

    • Aliquot Rigorously: Prepare single-use aliquots from a newly made stock solution for each experiment to avoid variability from freeze-thaw cycles.[2]

    • Protect from Light: Handle the compound and solutions in low-light conditions and store them in light-blocking containers to prevent photodecomposition.[5]

Problem 3: Increased or unexpected cytotoxicity at later time points.
  • Possible Cause: A degradation product of PSN-375963 may be more toxic than the parent compound.

  • Suggested Solution:

    • Characterize Degradants: Use LC-MS/MS to identify the chemical structures of major degradation products.[7]

    • Test Toxicity of Degradants: If the degradation products can be synthesized or isolated, test their cytotoxicity directly on your cell line to determine if they are the source of the toxicity.

    • Modify Culture Conditions: If degradation is oxidative, consider adding antioxidants to the medium (if compatible with your experimental goals). If it is hydrolytic, assess if minor, physiologically acceptable pH adjustments can improve stability.

Quantitative Data Summary

Since specific data for PSN-375963 is unavailable, the following tables provide templates for how to structure and present stability data once it has been collected.

Table 1: Hypothetical Stability of PSN-375963 Stock Solution

Solvent Storage Temperature (°C) Concentration Remaining After 1 Month (%) Concentration Remaining After 6 Months (%)
Anhydrous DMSO -20 99.1 ± 0.5 95.3 ± 1.2
Anhydrous DMSO -80 99.8 ± 0.3 99.2 ± 0.4
Ethanol -20 92.4 ± 2.1 78.6 ± 3.5

| PBS (pH 7.4) | 4 | 65.7 ± 4.0 | <10 |

Table 2: Hypothetical Degradation of PSN-375963 in Culture Media at 37°C

Time (Hours) % PSN-375963 Remaining (Media Only) % PSN-375963 Remaining (With Cells)
0 100 100
8 94.2 ± 1.1 88.5 ± 2.3
24 75.1 ± 2.5 55.4 ± 3.1
48 51.6 ± 3.0 21.9 ± 4.0

| 72 | 33.8 ± 2.8 | <5 |

Experimental Protocols

Protocol 1: Assessing Compound Stability by HPLC

Objective: To quantify the chemical stability of PSN-375963 in cell culture media over time under standard culture conditions.

Materials:

  • PSN-375963

  • Sterile cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or DAD)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other modifier (as needed for chromatography)

Methodology:

  • Prepare Working Solution: Prepare a solution of PSN-375963 in the cell culture medium at the final concentration used in your experiments (e.g., 10 µM).

  • Aliquot for Time Points: Dispense the solution into multiple sterile microcentrifuge tubes, one for each time point (e.g., 0, 4, 8, 24, 48, 72 hours).

  • Incubate: Place the tubes in a 37°C, 5% CO2 incubator to mimic experimental conditions.

  • Sample Collection: At each designated time point, remove one tube. Immediately process it for HPLC analysis or store it at -80°C to halt further degradation. The T=0 sample should be processed immediately without incubation.

  • Sample Preparation: Precipitate proteins from the media by adding 3 volumes of ice-cold acetonitrile. Vortex vigorously and centrifuge at >12,000 x g for 10 minutes to pellet the precipitate.

  • HPLC Analysis: Transfer the supernatant to an HPLC vial. Inject a standard volume onto the HPLC system.

  • Data Analysis: Develop an HPLC method that provides a sharp, well-resolved peak for PSN-375963. Calculate the peak area for each time point. The percentage of compound remaining is calculated as: (Peak Area at T=x / Peak Area at T=0) * 100.

Visualizations

G start Experiment Shows Loss of Efficacy q1 Is stock solution integrity confirmed? start->q1 action1 Troubleshoot Stock: 1. Use fresh solvent 2. Aliquot new stock 3. Store at -80°C 4. Protect from light q1->action1 No q2 Is compound stable in media (cell-free)? q1->q2 Yes a1_yes Yes a1_no No action1->q1 action2 Run HPLC Stability Assay (Protocol 1) q2->action2 No q3 Possible Cellular Metabolism q2->q3 Yes a2_yes Yes a2_no No action2->q2 q4 Chemical Degradation in Media action2->q4 Degradation Detected action3 Option A: Increase dosing frequency (e.g., every 24h) q3->action3 action4 Option B: Use metabolic inhibitors (if feasible) q3->action4 action5 Option A: Increase media replacement frequency q4->action5 action6 Option B: Reformulate media (e.g., add antioxidants) q4->action6

Caption: Troubleshooting workflow for loss of compound efficacy.

G center PSN-375963 Degradation hydrolysis Hydrolysis (Reaction with Water) center->hydrolysis oxidation Oxidation (Reaction with O2) center->oxidation photolysis Photolysis (Light Exposure) center->photolysis metabolism Cellular Metabolism (Enzymatic) center->metabolism adsorption Adsorption (Binding to Plastic) center->adsorption precipitation Precipitation (Poor Solubility) center->precipitation

Caption: Key factors contributing to compound degradation in cell culture.

G compound PSN-375963 (Intact) receptor Target Receptor compound->receptor Inhibits degradation Degradation (t > 24h) compound->degradation kinase_a Kinase A (Active) receptor->kinase_a Inhibition Signal kinase_b Kinase B (Active) kinase_a->kinase_b transcription Transcription Factor (Active) kinase_b->transcription response Biological Response (e.g., Apoptosis) transcription->response inactive_compound Inactive Metabolite degradation->inactive_compound inactive_compound->receptor No Inhibition

Caption: Hypothetical pathway showing impact of PSN-375963 degradation.

References

Technical Support Center: Troubleshooting Low Signal-to-Noise Ratio in PSN-375963 cAMP Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a low signal-to-noise ratio in cAMP assays involving the GPR119 agonist, PSN-375963.

Frequently Asked Questions (FAQs)

Q1: What is PSN-375963 and how is it expected to work in a cAMP assay?

PSN-375963 is a potent agonist for the G protein-coupled receptor 119 (GPR119).[1][2] GPR119 is primarily coupled to the Gs alpha subunit (Gαs) of the heterotrimeric G protein.[3][4] Upon activation by an agonist like PSN-375963, GPR119 promotes the dissociation of the Gαs subunit, which in turn activates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][4] Therefore, in a cAMP assay, stimulation with PSN-375963 is expected to result in an increase in intracellular cAMP levels.

Q2: What are the common causes of a low signal-to-noise ratio in my PSN-375963 cAMP assay?

A low signal-to-noise ratio can be attributed to either a weak signal (low cAMP production) or high background noise. Common causes include:

  • Suboptimal Cell Health or Density: The number and health of the cells expressing GPR119 are critical. Too few cells will produce a weak signal, while overgrown or unhealthy cells may have altered receptor expression and signaling capacity.

  • Low Receptor Expression: The cell line used may not express sufficient levels of GPR119 to generate a robust cAMP signal upon stimulation with PSN-375963.

  • PSN-375963 Concentration and Potency: The concentration of PSN-375963 used may be too low to elicit a maximal response. The reported EC50 values for PSN-375963 are 8.4 µM for human GPR119 and 7.9 µM for mouse GPR119.[1]

  • Phosphodiesterase (PDE) Activity: PDEs are enzymes that degrade cAMP. High PDE activity in your cells can rapidly break down the cAMP produced, leading to a diminished signal.

  • Assay Reagent Issues: Problems with the cAMP assay reagents, such as expired components or improper storage, can lead to a weak or inconsistent signal.

  • GPR119-Independent Signaling: Some studies suggest that synthetic GPR119 agonists may activate GPR119-independent pathways, which could lead to unexpected results or a less robust cAMP response compared to endogenous agonists.[5][6]

Q3: My cAMP signal is low. How can I amplify it?

To increase a weak cAMP signal, consider the following:

  • Optimize Cell Number: Perform a cell titration experiment to determine the optimal cell density per well that yields the best signal window.

  • Incorporate a Phosphodiesterase (PDE) Inhibitor: The addition of a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), can prevent the degradation of cAMP and significantly amplify the signal.

  • Optimize PSN-375963 Concentration and Incubation Time: Ensure you are using a concentration of PSN-375963 that is at or above its EC50. Also, optimize the incubation time with the agonist to capture the peak cAMP response.

  • Use a Positive Control: A known activator of adenylyl cyclase, such as Forskolin, can be used as a positive control to confirm that the downstream signaling pathway is functional in your cells.

Q4: My background signal is high, reducing my assay window. What can I do?

High background can mask the specific signal from PSN-375963 stimulation. To reduce background:

  • Cell Starvation: Serum in the cell culture medium can contain factors that stimulate GPCRs and increase basal cAMP levels. Starving the cells in serum-free medium for a few hours before the assay can help reduce this background.

  • Optimize Cell Density: Too many cells per well can lead to a high basal cAMP level.

  • Check for Constitutive GPR119 Activity: In some cell lines with very high receptor expression, GPR119 may exhibit constitutive (agonist-independent) activity, leading to elevated basal cAMP.

Troubleshooting and Optimization

Data Presentation: Agonist Potency and Assay Window

The following tables provide an example of expected potency for PSN-375963 and an illustration of how a PDE inhibitor can improve the assay window.

AgonistReceptor TargetReported EC50
PSN-375963Human GPR1198.4 µM[1]
PSN-375963Mouse GPR1197.9 µM[1]
Oleoylethanolamide (OEA)Endogenous GPR119 AgonistSimilar to PSN-375963[1]

Table 1: Reported potency of PSN-375963 and a key endogenous agonist for GPR119.

ConditionBasal cAMP (nM)PSN-375963 Stimulated cAMP (nM)Signal-to-Background Ratio
Without PDE Inhibitor1.54.53.0
With PDE Inhibitor (IBMX)2.018.09.0

Table 2: Example data illustrating the effect of a phosphodiesterase inhibitor on the assay window for a PSN-375963 cAMP assay.

Experimental Protocols

Protocol: Optimizing Cell Density for a cAMP Assay
  • Cell Culture: Culture cells expressing GPR119 in your standard growth medium.

  • Cell Seeding: On the day before the assay, seed a 96-well plate with a range of cell densities (e.g., 2,500, 5,000, 10,000, 20,000, and 40,000 cells per well).

  • Serum Starvation: On the day of the assay, replace the growth medium with serum-free medium and incubate for 2-4 hours.

  • Agonist Stimulation: Add a concentration of PSN-375963 equivalent to its EC80 to half of the wells for each cell density. Add assay buffer to the other half to measure the basal signal.

  • cAMP Detection: Perform the cAMP assay according to the manufacturer's instructions (e.g., using an HTRF or AlphaScreen kit).

  • Data Analysis: Calculate the signal-to-background ratio for each cell density and select the density that provides the optimal assay window.

Protocol: cAMP Assay with PSN-375963 and a PDE Inhibitor
  • Cell Preparation: Seed the optimized number of cells in a 96-well plate and incubate overnight.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 2-4 hours.

  • PDE Inhibitor Addition: Add a PDE inhibitor (e.g., 0.5 mM IBMX) to all wells and incubate for 30 minutes at 37°C.

  • PSN-375963 Stimulation: Prepare a dose-response curve of PSN-375963. Add the different concentrations of the agonist to the appropriate wells. Include a "no agonist" control.

  • Incubation: Incubate the plate for the optimized time (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure cAMP levels using your chosen assay kit and a plate reader.

  • Data Analysis: Plot the cAMP concentration against the log of the PSN-375963 concentration to generate a dose-response curve and calculate the EC50.

Visualizing the Pathway and Workflow

GPR119 Signaling Pathway

GPR119_Signaling_Pathway cluster_membrane Cell Membrane cluster_gprotein G Protein GPR119 GPR119 Gs_alpha Gαs GPR119->Gs_alpha Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs_alpha->AC Activates Gs_beta_gamma Gβγ PSN375963 PSN-375963 (Agonist) PSN375963->GPR119 Binds to ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE Degraded by Downstream Downstream Cellular Response cAMP->Downstream Initiates AMP AMP PDE->AMP

Caption: GPR119 signaling pathway initiated by PSN-375963.

Troubleshooting Workflow for Low Signal-to-Noise Ratio

Troubleshooting_Workflow Start Start: Low Signal-to-Noise Ratio Check_Signal Is the signal low? Start->Check_Signal Check_Background Is the background high? Start->Check_Background Check_Signal->Check_Background No Optimize_Cells Optimize Cell Density and Health Check_Signal->Optimize_Cells Yes Serum_Starve Serum Starve Cells Check_Background->Serum_Starve Yes End End: Improved Assay Performance Check_Background->End No Add_PDEi Add PDE Inhibitor (e.g., IBMX) Optimize_Cells->Add_PDEi Optimize_Agonist Optimize Agonist Concentration and Incubation Time Add_PDEi->Optimize_Agonist Use_Positive_Control Use Positive Control (e.g., Forskolin) Optimize_Agonist->Use_Positive_Control Check_Reagents Check Assay Reagents and Instrument Settings Use_Positive_Control->Check_Reagents Reduce_Cell_Density Reduce Cell Density Serum_Starve->Reduce_Cell_Density Reduce_Cell_Density->Check_Reagents Check_Reagents->End

Caption: A logical workflow for troubleshooting low signal-to-noise in cAMP assays.

References

Interpreting unexpected pharmacological effects of PSN-375963

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected pharmacological effects of PSN-375963.

Troubleshooting Guides

Issue: Observed Cellular Response is Weaker or Different Than Expected for a GPR119 Agonist

Possible Cause 1: GPR119-Independent Signaling

Synthetic GPR119 agonists, including PSN-375963, may engage signaling pathways independent of GPR119 activation.[1][2] This can lead to divergent effects on intracellular signaling cascades, such as cAMP production and calcium mobilization, when compared to endogenous ligands like oleoylethanolamide (OEA).[1][2]

Troubleshooting Steps:

  • Validate GPR119 Dependence:

    • Use a cell line that does not endogenously express GPR119 as a negative control.

    • Employ siRNA or CRISPR/Cas9 to knock down GPR119 in your experimental cell line. An on-target effect should be diminished or absent in these cells.

  • Compare with Endogenous Ligands:

    • Benchmark the effects of PSN-375963 against OEA. OEA is known to signal through GPR119 in a manner similar to GLP-1, involving both cAMP and potentiation of glucose-stimulated calcium influx.[1]

  • Concentration-Response Curve Analysis:

    • Be aware that off-target effects may become more prominent at higher concentrations of PSN-375963 due to its relatively modest potency.[2] A bell-shaped dose-response curve can be indicative of off-target effects at higher concentrations.[2]

Logical Troubleshooting Workflow for Unexpected Cellular Responses

G_1 start Start: Unexpected Cellular Response Observed is_gpr119_dependent Is the effect GPR119-dependent? (Test in GPR119-null cells) start->is_gpr119_dependent compare_oea Compare response to endogenous ligand (OEA) is_gpr119_dependent->compare_oea Yes off_target Conclusion: High likelihood of off-target or GPR119- independent effects is_gpr119_dependent->off_target No dose_response Perform concentration- response analysis compare_oea->dose_response pathway_analysis Investigate downstream signaling pathways (e.g., Ca2+ flux) dose_response->pathway_analysis on_target Conclusion: Effect is likely GPR119-mediated but may be cell-type specific pathway_analysis->on_target

Caption: Troubleshooting workflow for unexpected cellular responses to PSN-375963.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for PSN-375963?

A1: PSN-375963 is a synthetic agonist for the G protein-coupled receptor 119 (GPR119).[1] GPR119 is primarily coupled to the Gs alpha subunit (Gαs), and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP).[3][4][5] This signaling pathway is known to mediate insulin (B600854) secretion from pancreatic beta cells and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) from intestinal L-cells.[4][5][6]

Expected GPR119 Signaling Pathway

G_2 PSN375963 PSN-375963 GPR119 GPR119 Receptor PSN375963->GPR119 Gs Gαs Protein GPR119->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP ↑ cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Insulin Insulin Secretion (Pancreatic β-cells) PKA->Insulin GLP1 GLP-1 Secretion (Intestinal L-cells) PKA->GLP1

Caption: Expected signaling pathway for the GPR119 agonist PSN-375963.

Q2: Why might PSN-375963 produce effects that are different from the endogenous GPR119 agonist, OEA?

A2: Studies have shown that synthetic GPR119 agonists, such as PSN-375963, can have divergent effects on insulin secretion, cAMP levels, and intracellular calcium when compared to the endogenous ligand OEA.[1][2] This suggests that while these synthetic compounds do act on GPR119, they may also trigger GPR119-independent pathways, leading to a different overall cellular response.[1]

Q3: Have off-target effects been reported for synthetic GPR119 agonists?

A3: Yes, the possibility of off-target effects for synthetic GPR119 agonists has been raised, particularly given their relatively low potency.[2] For instance, the synthetic agonist PSN632408 was observed to inhibit glucose-stimulated increases in intracellular calcium at higher concentrations, an effect not seen with OEA, suggesting a potential off-target mechanism.[2] Researchers should be cautious and consider the possibility of such effects in their experiments with PSN-375963.

Quantitative Data

CompoundTargetActionEC50 (Human)EC50 (Mouse)Reference
PSN-375963 GPR119Agonist8.4 µM7.9 µMTocris Bioscience

Experimental Protocols

General Protocol: cAMP Accumulation Assay

This protocol provides a general framework for measuring intracellular cAMP levels in response to PSN-375963 treatment.

Objective: To quantify the dose-dependent effect of PSN-375963 on intracellular cAMP accumulation in a GPR119-expressing cell line.

Materials:

  • GPR119-expressing cells (e.g., HEK293-GPR119, MIN6c4)

  • PSN-375963

  • Control agonist (e.g., OEA)

  • Assay buffer (e.g., HBSS)

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

Procedure:

  • Cell Seeding: Seed GPR119-expressing cells in a suitable microplate (e.g., 96-well or 384-well) and culture overnight to allow for attachment.

  • Compound Preparation: Prepare a serial dilution of PSN-375963 and control compounds in assay buffer.

  • Cell Stimulation:

    • Aspirate the culture medium from the cells.

    • Add assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and incubate for a short period.

    • Add the diluted compounds to the respective wells and incubate for the desired time (e.g., 30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells according to the protocol of your chosen cAMP assay kit.

  • cAMP Detection: Perform the cAMP measurement following the manufacturer's instructions for your specific assay kit.

  • Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve and calculate the EC50 value.

General Protocol: In Vitro Insulin Secretion Assay

This protocol outlines a general method for assessing the effect of PSN-375963 on glucose-stimulated insulin secretion (GSIS) from pancreatic beta cells.

Objective: To determine if PSN-375963 potentiates glucose-stimulated insulin secretion.

Materials:

  • Pancreatic beta-cell line (e.g., MIN6c4, INS-1) or isolated pancreatic islets

  • Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM)

  • KRB buffer with high glucose (e.g., 16.7 mM)

  • PSN-375963

  • Control compounds (e.g., OEA, GLP-1)

  • Insulin ELISA kit

Procedure:

  • Cell Preparation: Culture pancreatic beta cells or islets to the appropriate confluency or recovery state.

  • Pre-incubation: Gently wash the cells with a low-glucose KRB buffer and then pre-incubate in the same buffer for 1-2 hours to allow the cells to return to a basal state of insulin secretion.

  • Stimulation:

    • Remove the pre-incubation buffer.

    • Add KRB buffer containing low glucose, high glucose, or high glucose plus various concentrations of PSN-375963 or control compounds.

    • Incubate for a defined period (e.g., 1-2 hours) at 37°C.

  • Supernatant Collection: After incubation, carefully collect the supernatant from each well. The supernatant contains the secreted insulin.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit, following the manufacturer's protocol.

  • Data Normalization: The amount of secreted insulin can be normalized to the total protein content or DNA content of the cells in each well.

  • Data Analysis: Compare the amount of insulin secreted under different conditions. A significant increase in insulin secretion in the high-glucose plus PSN-375963 condition compared to high glucose alone indicates potentiation of GSIS.

References

Technical Support Center: Ensuring Reproducibility in Experiments Involving PSN-375963

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of experiments involving the GPR119 agonist, PSN-375963.

Frequently Asked Questions (FAQs)

Q1: What is PSN-375963 and what is its primary mechanism of action?

A1: PSN-375963 is a potent synthetic agonist for the G protein-coupled receptor 119 (GPR119). Its primary mechanism of action is to activate GPR119, which is predominantly expressed on pancreatic β-cells and intestinal enteroendocrine L-cells. This activation stimulates the Gαs signaling pathway, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels ultimately promote glucose-dependent insulin (B600854) secretion from pancreatic β-cells and the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from intestinal L-cells.[1][2]

Q2: What are the reported EC50 values for PSN-375963?

A2: The half-maximal effective concentration (EC50) for PSN-375963 has been reported to be 8.4 µM for human GPR119 and 7.9 µM for mouse GPR119.[1][2]

Q3: How should PSN-375963 be stored and handled?

A3: For long-term storage, it is recommended to store PSN-375963 as a solid powder at -20°C for up to two years. For stock solutions, dissolve in a suitable solvent such as DMSO. Once in solution, it is advisable to aliquot and store at -80°C for up to six months to minimize freeze-thaw cycles.

Q4: Are there known differences between synthetic agonists like PSN-375963 and endogenous GPR119 agonists?

A4: Yes, studies have suggested that synthetic GPR119 agonists, including PSN-375963, may exhibit different signaling properties compared to the endogenous agonist, oleoylethanolamide (OEA). These differences can manifest in their effects on insulin secretion, intracellular calcium, and cAMP levels. It is also possible that some synthetic agonists activate GPR119-independent pathways, which could lead to off-target effects. Therefore, it is crucial to include appropriate controls in your experiments to validate the specificity of the observed effects.

Troubleshooting Guides

This section addresses common issues that may arise during in vitro experiments with PSN-375963.

Issue 1: Low or No Signal in cAMP Accumulation Assays

Potential Causes and Solutions:

Potential Cause Recommended Solution
Low GPR119 Receptor Expression Confirm GPR119 expression in your chosen cell line (e.g., HEK293, MIN6, HIT-T15) using techniques like qPCR or Western blot. Consider using a cell line with confirmed high-level expression or a stably transfected cell line.
cAMP Degradation Include a phosphodiesterase (PDE) inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer. This will prevent the rapid degradation of cAMP and enhance signal accumulation.
Suboptimal Cell Density Optimize cell seeding density. Too few cells will produce an insufficient signal, while over-confluent cells may have altered receptor expression and signaling.
PSN-375963 Degradation Ensure proper storage of your PSN-375963 stock solution. Prepare fresh dilutions for each experiment from a frozen aliquot.
Assay Kit Issues Verify the expiration dates of all assay kit components. Use a positive control, such as forskolin, to ensure the assay is performing as expected.
Issue 2: Inconsistent Results in Glucose-Stimulated Insulin Secretion (GSIS) Assays

Potential Causes and Solutions:

Potential Cause Recommended Solution
Cell Line Passage Number High-passage number cells (especially MIN6 cells) can lose their glucose responsiveness. Use low-passage cells and regularly check their glucose sensitivity.
Inadequate Pre-incubation/Starvation Ensure a sufficient pre-incubation period in low-glucose buffer to establish a stable baseline. This step is critical for observing a robust response to high glucose and the agonist.
Vehicle (DMSO) Effects High concentrations of DMSO can be toxic to cells and interfere with insulin secretion. Keep the final DMSO concentration in your assay as low as possible (ideally ≤ 0.1%). Run a vehicle-only control to assess any effects of the solvent.
GPR119-Independent Effects As noted, synthetic agonists may have off-target effects. To confirm that the observed insulin secretion is GPR119-mediated, consider using a GPR119 antagonist or performing experiments in a GPR119-knockdown/knockout cell line.
Incomplete Cell Lysis for Insulin Content If normalizing secreted insulin to total insulin content, ensure complete cell lysis to accurately measure the total insulin pool.

Quantitative Data Summary

The following table summarizes the in vitro activity of PSN-375963 and a commonly used reference GPR119 agonist, AR231453.

Compound Assay Type Cell Line Parameter Value Reference
PSN-375963 cAMP AccumulationHEK293 (human GPR119)EC508.4 µM[1][2]
PSN-375963 cAMP AccumulationMouse GPR119EC507.9 µM[1][2]
AR231453 cAMP AccumulationHEK293 (human GPR119)EC504.7 nM
AR231453 Insulin ReleaseHIT-T15 cellsEC503.5 nM

Experimental Protocols

cAMP Accumulation Assay

This protocol is designed to measure the increase in intracellular cAMP levels in response to GPR119 activation by PSN-375963 in HEK293 cells stably expressing human GPR119.

Materials:

  • HEK293 cells stably expressing human GPR119

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS or serum-free DMEM)

  • Phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX)

  • PSN-375963

  • Positive control (e.g., 10 µM Forskolin)

  • Vehicle control (e.g., DMSO)

  • cAMP detection kit (e.g., HTRF, FRET, or luminescence-based)

  • White, opaque 96-well or 384-well microplates

Procedure:

  • Cell Seeding: Seed HEK293-hGPR119 cells into the microplate at a pre-optimized density and culture overnight.

  • Compound Preparation: Prepare serial dilutions of PSN-375963 in assay buffer containing a PDE inhibitor. Also, prepare solutions of the positive and vehicle controls.

  • Cell Stimulation:

    • Carefully remove the culture medium from the wells.

    • Add the prepared compound dilutions, positive control, and vehicle control to the respective wells.

    • Incubate the plate at 37°C for the time recommended by your cAMP detection kit manufacturer (typically 30-60 minutes).

  • cAMP Detection: Follow the instructions provided with your cAMP detection kit to lyse the cells and measure the cAMP levels.

  • Data Analysis: Generate a dose-response curve by plotting the cAMP signal against the logarithm of the PSN-375963 concentration. Calculate the EC50 value using a suitable nonlinear regression model.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol measures the potentiation of glucose-stimulated insulin secretion by PSN-375963 in an insulin-secreting cell line, such as MIN6.

Materials:

  • MIN6 cells

  • Cell culture medium

  • Krebs-Ringer Bicarbonate Buffer (KRBH) containing 0.1% BSA

  • Low glucose KRBH buffer (e.g., 2.8 mM glucose)

  • High glucose KRBH buffer (e.g., 16.7 mM glucose)

  • PSN-375963

  • Vehicle control (e.g., DMSO)

  • Insulin detection kit (e.g., ELISA, HTRF)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed MIN6 cells into a 96-well plate and culture for 2-3 days until they reach approximately 80% confluency.

  • Pre-incubation (Starvation):

    • Gently wash the cells twice with KRBH buffer.

    • Pre-incubate the cells in low glucose KRBH buffer for 1-2 hours at 37°C to allow insulin secretion to return to a basal level.

  • Compound and Glucose Stimulation:

    • Aspirate the pre-incubation buffer.

    • Add KRBH buffer containing either low glucose or high glucose, with or without different concentrations of PSN-375963 (and a vehicle control).

    • Incubate the plate for 1-2 hours at 37°C.

  • Supernatant Collection: After incubation, carefully collect the supernatant from each well for insulin measurement. It is recommended to centrifuge the plate at a low speed to pellet any detached cells and avoid aspirating them.

  • Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an appropriate insulin detection kit.

  • Data Analysis: Plot the insulin concentration against the different treatment conditions. To account for variations in cell number, results can be normalized to the total protein content or total insulin content of the remaining cell lysate.

Visualizations

Signaling Pathway of GPR119 Activation

GPR119_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPR119 GPR119 Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces PSN375963 PSN-375963 PSN375963->GPR119 binds Gs->AC activates PKA PKA cAMP->PKA activates Insulin Insulin Secretion PKA->Insulin promotes GLP1 GLP-1 Secretion PKA->GLP1 promotes

Caption: GPR119 signaling pathway initiated by PSN-375963.

Experimental Workflow for a GSIS Assay

GSIS_Workflow start Start seed_cells Seed MIN6 cells in 96-well plate start->seed_cells culture Culture for 2-3 days seed_cells->culture wash1 Wash cells twice with KRBH buffer culture->wash1 pre_incubate Pre-incubate in low glucose KRBH for 1-2 hours wash1->pre_incubate stimulate Stimulate with low/high glucose +/- PSN-375963 for 1-2 hours pre_incubate->stimulate collect_supernatant Collect supernatant stimulate->collect_supernatant measure_insulin Measure insulin concentration (ELISA/HTRF) collect_supernatant->measure_insulin analyze Analyze and plot data measure_insulin->analyze end End analyze->end

Caption: A typical workflow for a Glucose-Stimulated Insulin Secretion (GSIS) assay.

References

Validation & Comparative

A Comparative Analysis of PSN-375963 and Oleoylethanolamide (OEA) on GPR119 Activation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the differential effects of a synthetic agonist and an endogenous ligand on the G protein-coupled receptor 119.

This guide provides a detailed comparison of the efficacy and signaling pathways of the synthetic agonist PSN-375963 and the endogenous ligand oleoylethanolamide (OEA) on the G protein-coupled receptor 119 (GPR119). GPR119, a promising therapeutic target for type 2 diabetes and other metabolic disorders, is activated by both endogenous and synthetic compounds, which can elicit distinct downstream cellular responses. Understanding these differences is crucial for the development of novel GPR119-targeted therapeutics.

Quantitative Efficacy Comparison

The following table summarizes the key efficacy parameters of PSN-375963 and OEA on GPR119, based on available experimental data. It is important to note that the cellular context and experimental conditions can significantly influence these values.

ParameterPSN-375963Oleoylethanolamide (OEA)Cell LineKey Findings
EC50 (cAMP Assay) 8.4 µM (human GPR119) 7.9 µM (mouse GPR119)~12 µMHEK293Both compounds exhibit similar potency in stimulating cAMP production in a heterologous expression system.
cAMP Accumulation Suppresses cAMP levelsIncreases cAMP levels (glucose-dependent)MIN6c4 Insulinoma CellsIn a more physiologically relevant insulinoma cell line, PSN-375963 paradoxically suppresses cAMP, while OEA enhances it in the presence of high glucose. This suggests divergent signaling pathways or off-target effects of the synthetic agonist.[1]
Intracellular Ca2+ Divergent effects reportedPotentiates glucose-stimulated Ca2+ increaseMIN6c4 Insulinoma CellsOEA enhances the intracellular calcium response to glucose, a key step in insulin (B600854) secretion. The effects of PSN-375963 on calcium signaling are different and less characterized, indicating a distinct mechanism of action.[1]
Insulin Secretion No clear effectIncreases insulin secretion (glucose-dependent)MIN6c4 Insulinoma CellsOEA's effects on cAMP and calcium translate to a potentiation of glucose-stimulated insulin secretion. In contrast, PSN-375963 does not demonstrate a clear effect on insulin release in this cell line.[1]

GPR119 Signaling Pathways

Activation of GPR119 by agonists typically leads to the stimulation of Gαs, which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP). Increased cAMP levels then activate Protein Kinase A (PKA), leading to various cellular responses, including the potentiation of glucose-stimulated insulin secretion and the release of incretin (B1656795) hormones like GLP-1. However, as the data suggests, the signaling outcomes can vary significantly between different agonists.

GPR119_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR119 GPR119 Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates Ca_channel Voltage-gated Ca2+ Channel PKA->Ca_channel Potentiates Ca_ion Ca_channel->Ca_ion Influx Insulin_vesicle Insulin Vesicles Ca_ion->Insulin_vesicle Triggers fusion Insulin_secretion Insulin Secretion Insulin_vesicle->Insulin_secretion Exocytosis OEA OEA OEA->GPR119 Binds to PSN PSN-375963 PSN->GPR119 Binds to

Caption: GPR119 signaling pathway upon agonist binding.

Experimental Methodologies

The divergent effects of PSN-375963 and OEA were primarily observed through in vitro assays using insulinoma cell lines. Below are detailed protocols for the key experiments.

cAMP Accumulation Assay

This assay quantifies the intracellular levels of cyclic AMP, a key second messenger in the GPR119 signaling pathway.

Protocol:

  • Cell Culture: MIN6c4 insulinoma cells are cultured in DMEM supplemented with 15% FBS, 4.5 g/L glucose, and 50 µM 2-mercaptoethanol. Cells are seeded in 96-well plates and grown to ~90% confluency.

  • Pre-incubation: Cells are washed and pre-incubated in Krebs-Ringer Bicarbonate Buffer (KRBH) containing 2.8 mM glucose for 30 minutes.

  • Stimulation: The pre-incubation buffer is replaced with KRBH containing either 2.8 mM or 16 mM glucose, along with varying concentrations of OEA, PSN-375963, or control compounds (e.g., forskolin (B1673556) as a positive control).

  • Incubation: Cells are incubated for 2 hours at 37°C.

  • Lysis and Detection: Cells are lysed, and intracellular cAMP concentrations are determined using a competitive enzyme immunoassay (EIA) kit.

  • Data Analysis: cAMP levels are normalized to the total protein concentration in each well.

cAMP_Workflow start Seed MIN6c4 cells in 96-well plate culture Culture to ~90% confluency start->culture pre_incubation Pre-incubate in low glucose KRBH (30 min) culture->pre_incubation stimulation Stimulate with agonists in low or high glucose KRBH (2h) pre_incubation->stimulation lysis Lyse cells stimulation->lysis detection Measure cAMP levels using EIA lysis->detection analysis Normalize cAMP to protein concentration detection->analysis end Data Analysis analysis->end

Caption: Experimental workflow for cAMP accumulation assay.

Intracellular Calcium Flux Assay

This assay measures changes in the concentration of free cytosolic calcium, another critical signaling event downstream of GPR119 activation.

Protocol:

  • Cell Culture and Dye Loading: MIN6c4 cells are seeded on black-walled, clear-bottom 96-well plates. After reaching the desired confluency, cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution for 30-60 minutes at 37°C.

  • Baseline Measurement: The plate is placed in a fluorescence plate reader, and a baseline fluorescence reading is taken.

  • Agonist Injection: A solution containing OEA, PSN-375963, or a control substance is automatically injected into the wells.

  • Kinetic Measurement: Fluorescence intensity is measured kinetically in real-time to monitor changes in intracellular calcium concentration.

  • Data Analysis: The change in fluorescence intensity over time is analyzed to determine the peak response and the area under the curve, which are indicative of the magnitude of the calcium flux.

Conclusion

The available evidence strongly suggests that while both PSN-375963 and OEA can activate GPR119, they do so with markedly different consequences on downstream signaling pathways in physiologically relevant cell types. OEA behaves as a canonical GPR119 agonist, promoting cAMP accumulation and calcium influx in a glucose-dependent manner, ultimately leading to enhanced insulin secretion. In contrast, the synthetic agonist PSN-375963 exhibits divergent and, in the case of cAMP in insulinoma cells, contradictory effects. This highlights the potential for GPR119-independent activities or biased agonism with synthetic ligands.

For researchers in drug development, these findings underscore the importance of characterizing GPR119 agonists in multiple cell systems and assay formats to fully understand their pharmacological profile. A heavy reliance on heterologous expression systems for screening may mask complex signaling behaviors that are only apparent in endogenous cellular contexts. Future efforts should focus on developing synthetic agonists that more closely mimic the signaling profile of the endogenous ligand OEA to achieve the desired therapeutic outcomes for metabolic diseases.

References

In Vivo Validation of PSN-375963's Glucose-Lowering Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals objectively comparing the in vivo glucose-lowering efficacy of the GPR119 agonist PSN-375963 and its analogs against other therapeutic alternatives. This guide provides supporting experimental data, detailed protocols, and visual representations of key biological pathways and experimental workflows.

G-protein coupled receptor 119 (GPR119) has emerged as a promising target for the treatment of type 2 diabetes mellitus due to its role in promoting glucose-dependent insulin (B600854) and incretin (B1656795) (GLP-1 and GIP) secretion.[1][2] PSN-375963 is a synthetic agonist of GPR119. While direct in vivo quantitative data for PSN-375963 is limited in publicly available literature, this guide provides a comparative analysis of a close structural analog, PSN-632408, alongside another GPR119 agonist, JNJ-38431055, and two standard-of-care treatments for type 2 diabetes: the DPP-4 inhibitor sitagliptin (B1680988) and the biguanide (B1667054) metformin. The in vivo glucose-lowering effects are primarily evaluated through the oral glucose tolerance test (OGTT).

It is important to note that some studies suggest that synthetic GPR119 agonists, including PSN-375963 and PSN-632408, may exhibit off-target effects, and their signaling pathways can differ from endogenous GPR119 ligands.[3]

Comparative Efficacy in Oral Glucose Tolerance Test (OGTT)

The following tables summarize the in vivo glucose-lowering effects of the compared compounds in rodent models of diabetes or in human subjects with type 2 diabetes. The primary endpoint is the reduction in blood glucose levels during an OGTT.

Table 1: In Vivo Glucose-Lowering Effects of GPR119 Agonists

CompoundModelDoseKey Findings in OGTTReference
PSN-632408 Diabetic MiceNot SpecifiedIn combination with sitagliptin, significantly lower blood glucose levels at 45 and 90 minutes compared to PSN-632408 or sitagliptin alone. Blood glucose AUC0–120 was significantly lower than vehicle.
JNJ-38431055 Type 2 Diabetes Subjects100 mg and 500 mg (single dose)Decreased glucose excursion compared with placebo.[1][4]
JNJ-38431055 Healthy Male Subjects2.5-800 mg (single dose)Did not significantly decrease glucose excursion.[5]

Table 2: In Vivo Glucose-Lowering Effects of Standard T2DM Therapeutics

CompoundModelDoseKey Findings in OGTTReference
Sitagliptin Normal Healthy Mice40-400 µ g/mouse Dose-dependent robust glucoregulation.[6]
Sitagliptin Prediabetic Obese SHROB Rats30 mg/kg/day (for 6 weeks)Lowered plasma glucose.[7][8]
Metformin High-Fat Diet-fed Mice60, 200, 400 mg/kgDose-dependent improvement of glucose tolerance.[9][10][11]
Metformin Diabetic RatsNot SpecifiedReduced fasting plasma glucose by 6.3% after 7 days and decreased AUC in OGTT.

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and methodologies discussed, the following diagrams are provided in the DOT language for use with Graphviz.

GPR119_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PSN375963 PSN-375963 GPR119 GPR119 PSN375963->GPR119 binds Gs Gαs GPR119->Gs activates AC Adenylate Cyclase Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP AC->cAMP ATP->cAMP PKA PKA cAMP->PKA activates Vesicles Insulin/ GLP-1 Vesicles PKA->Vesicles promotes fusion Secretion Insulin/GLP-1 Secretion Vesicles->Secretion Glucose_Lowering Glucose Lowering Effects Secretion->Glucose_Lowering

GPR119 Signaling Pathway for Glucose Lowering

OGTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_sampling Blood Sampling cluster_analysis Data Analysis Fasting Overnight Fasting of Animals Baseline Baseline Blood Sample Collection (t=0) Fasting->Baseline Dosing Oral Administration of PSN-375963/Comparator/Vehicle Baseline->Dosing Glucose Oral Glucose Challenge (e.g., 2 g/kg) Dosing->Glucose 30-60 min post-dose T15 t=15 min Glucose->T15 T30 t=30 min Measurement Blood Glucose Measurement T15->Measurement T60 t=60 min T30->Measurement T90 t=90 min T60->Measurement T120 t=120 min T90->Measurement T120->Measurement AUC Area Under the Curve (AUC) Calculation Measurement->AUC Comparison Statistical Comparison between Groups AUC->Comparison

References

A Comparative Analysis of PSN-375963 with Other Synthetic GPR119 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthetic GPR119 agonist, PSN-375963, with other notable synthetic agonists targeting the G protein-coupled receptor 119 (GPR119). GPR119 has emerged as a promising therapeutic target for type 2 diabetes and related metabolic disorders due to its role in promoting glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones. This analysis focuses on key performance parameters, supported by experimental data, to aid in the evaluation and selection of these compounds for research and development purposes.

GPR119 Signaling Pathway

Activation of GPR119 by an agonist initiates a signaling cascade that is primarily coupled through the Gαs subunit of the heterotrimeric G protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets. In pancreatic β-cells, this pathway enhances glucose-stimulated insulin secretion. In intestinal L-cells, it stimulates the release of glucagon-like peptide-1 (GLP-1), further potentiating insulin release from β-cells.

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist GPR119 Agonist (e.g., PSN-375963) GPR119 GPR119 Receptor Agonist->GPR119 Binds to G_protein Gαs Protein GPR119->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin ↑ Glucose-Stimulated Insulin Secretion (Pancreatic β-cell) PKA->Insulin Leads to GLP1 ↑ GLP-1 Secretion (Intestinal L-cell) PKA->GLP1 Leads to cAMP_Assay_Workflow cluster_workflow cAMP Accumulation Assay Workflow start Start: Seed GPR119-expressing cells (e.g., HEK293) in a multi-well plate incubation1 Incubate cells to allow attachment start->incubation1 treatment Treat cells with varying concentrations of GPR119 agonist (e.g., PSN-375963) in the presence of a PDE inhibitor (e.g., IBMX) incubation1->treatment incubation2 Incubate for a defined period (e.g., 30 minutes) treatment->incubation2 lysis Lyse the cells to release intracellular contents incubation2->lysis detection Measure cAMP levels using a detection kit (e.g., HTRF, ELISA) lysis->detection analysis Analyze data to determine EC50 values detection->analysis end_node End analysis->end_node Insulin_Secretion_Assay_Workflow cluster_workflow In Vitro Insulin Secretion Assay Workflow start Start: Culture pancreatic β-cells (e.g., MIN6, INS-1) in a multi-well plate preincubation Pre-incubate cells in a low-glucose buffer start->preincubation stimulation Stimulate cells with low or high glucose in the presence or absence of the GPR119 agonist preincubation->stimulation incubation Incubate for a defined period (e.g., 1-2 hours) stimulation->incubation collection Collect the supernatant incubation->collection measurement Measure insulin concentration in the supernatant (e.g., ELISA, RIA) collection->measurement analysis Analyze the potentiation of glucose-stimulated insulin secretion measurement->analysis end_node End analysis->end_node OGTT_Workflow cluster_workflow Oral Glucose Tolerance Test (OGTT) Workflow start Start: Fast animals overnight (e.g., mice, rats) baseline Measure baseline blood glucose (t=0) start->baseline administration Administer the GPR119 agonist or vehicle (e.g., oral gavage) baseline->administration glucose_challenge Administer an oral glucose bolus administration->glucose_challenge blood_sampling Collect blood samples at specific time points (e.g., 15, 30, 60, 120 min) glucose_challenge->blood_sampling glucose_measurement Measure blood glucose concentrations blood_sampling->glucose_measurement analysis Analyze the glucose excursion curve and calculate the area under the curve (AUC) glucose_measurement->analysis end_node End analysis->end_node

A Head-to-Head Battle for Glycemic Control: PSN-375963 vs. GLP-1 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel and effective therapeutics for type 2 diabetes and obesity is a continuous endeavor. This guide provides a comparative analysis of two distinct therapeutic approaches: the GPR119 agonist, PSN-375963, and the established class of GLP-1 receptor agonists. By examining their mechanisms of action, signaling pathways, and available preclinical data, this document aims to offer a clear, data-driven comparison to inform future research and development.

At the forefront of metabolic disease research are G-protein coupled receptors (GPCRs), which play a pivotal role in regulating glucose homeostasis. Both PSN-375963 and GLP-1 receptor agonists target GPCRs, but their distinct receptors and downstream signaling pathways present different strategies for achieving glycemic control.

Mechanism of Action: A Tale of Two Receptors

PSN-375963 is a synthetic agonist of the G-protein coupled receptor 119 (GPR119).[1] GPR119 is primarily expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[2][3] Its activation is linked to the stimulation of insulin (B600854) secretion from β-cells and the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from L-cells.[2][3] This dual mechanism of action suggests that GPR119 agonists could enhance glucose-dependent insulin release both directly and indirectly.

GLP-1 receptor agonists , on the other hand, mimic the action of the endogenous incretin hormone GLP-1 by directly binding to and activating the GLP-1 receptor (GLP-1R). GLP-1Rs are widely distributed, found on pancreatic β-cells, neurons in the brain, and other tissues. Activation of the GLP-1R potentiates glucose-stimulated insulin secretion, suppresses glucagon (B607659) secretion, slows gastric emptying, and promotes satiety, contributing to both glycemic control and weight loss.

Signaling Pathways: Converging on cAMP

Both GPR119 and GLP-1R are Gαs-coupled receptors. Upon agonist binding, they activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This rise in cAMP is a key signaling event that mediates the downstream effects of both classes of drugs.

cluster_0 PSN-375963 Pathway cluster_1 GLP-1 Receptor Agonist Pathway PSN-375963 PSN-375963 GPR119 GPR119 PSN-375963->GPR119 binds to Gs_alpha_1 Gs_alpha_1 GPR119->Gs_alpha_1 activates Adenylyl_Cyclase_1 Adenylyl_Cyclase_1 Gs_alpha_1->Adenylyl_Cyclase_1 activates cAMP_1 cAMP_1 Adenylyl_Cyclase_1->cAMP_1 produces PKA_1 PKA_1 cAMP_1->PKA_1 activates Insulin_Secretion_1 Insulin_Secretion_1 PKA_1->Insulin_Secretion_1 stimulates (in β-cells) GLP-1_Secretion GLP-1_Secretion PKA_1->GLP-1_Secretion stimulates (in L-cells) GLP-1_Agonist GLP-1_Agonist GLP-1R GLP-1R GLP-1_Agonist->GLP-1R binds to Gs_alpha_2 Gs_alpha_2 GLP-1R->Gs_alpha_2 activates Adenylyl_Cyclase_2 Adenylyl_Cyclase_2 Gs_alpha_2->Adenylyl_Cyclase_2 activates cAMP_2 cAMP_2 Adenylyl_Cyclase_2->cAMP_2 produces PKA_2 PKA_2 cAMP_2->PKA_2 activates Insulin_Secretion_2 Insulin_Secretion_2 PKA_2->Insulin_Secretion_2 stimulates (in β-cells) Other_Effects Glucagon Suppression Delayed Gastric Emptying Satiety PKA_2->Other_Effects mediates

Signaling pathways of PSN-375963 and GLP-1 receptor agonists.

Comparative Performance Data

Direct head-to-head clinical trial data for PSN-375963 against GLP-1 receptor agonists is not publicly available. However, preclinical data provides some insights into their relative potential.

ParameterPSN-375963 (GPR119 Agonist)GLP-1 Receptor Agonists (e.g., Semaglutide, Liraglutide)
Mechanism of Action Indirectly and directly stimulates insulin secretion by activating GPR119 on β-cells and L-cells.Directly activates GLP-1R on β-cells and other tissues.
GLP-1 Secretion Stimulates endogenous GLP-1 secretion from enteroendocrine L-cells.[4]Directly provides supraphysiological levels of GLP-1 receptor activation.
Insulin Secretion Potentiates glucose-stimulated insulin secretion.[1]Potently enhances glucose-stimulated insulin secretion.
In Vitro Potency (cAMP Assay) Data not readily available for direct comparison.EC50 values are in the picomolar to nanomolar range for various agonists.
In Vivo Efficacy (Glucose Lowering) A GPR119 agonist showed a 50-60% glucose lowering effect in an oral glucose tolerance test in rodents.[5]Well-established, robust glucose-lowering effects in animal models and humans.
Effect on Body Weight Data not readily available.Significant and sustained weight loss is a hallmark of this class of drugs.

Experimental Protocols

In Vitro cAMP Assay

Objective: To determine the potency of a test compound in activating its target receptor and inducing cAMP production.

cluster_workflow cAMP Assay Workflow A Seed cells expressing the target receptor (GPR119 or GLP-1R) in a multi-well plate B Incubate cells overnight A->B C Wash cells and add stimulation buffer B->C D Add serial dilutions of the test compound (PSN-375963 or GLP-1 agonist) C->D E Incubate for a specified time (e.g., 30 minutes) D->E F Lyse the cells to release intracellular cAMP E->F G Measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA, AlphaScreen) F->G H Generate dose-response curves and calculate EC50 values G->H

A generalized workflow for an in vitro cAMP assay.

Materials:

  • Cells stably expressing human GPR119 or GLP-1R (e.g., HEK293 or CHO cells).

  • Cell culture medium and supplements.

  • Multi-well assay plates (e.g., 96-well or 384-well).

  • Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

  • Test compounds (PSN-375963 or GLP-1 receptor agonist).

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Seed cells at an appropriate density in multi-well plates and incubate overnight.

  • The following day, remove the culture medium and wash the cells with a suitable buffer.

  • Add stimulation buffer containing a phosphodiesterase inhibitor to prevent cAMP degradation and pre-incubate.

  • Add serial dilutions of the test compound to the wells.

  • Incubate the plate at 37°C for a specified duration.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Measure the intracellular cAMP concentration using the detection reagents provided in the kit and a suitable plate reader.

  • Plot the data as a dose-response curve and determine the EC50 value.

Glucose-Stimulated Insulin Secretion (GSIS) Assay from Pancreatic Islets

Objective: To assess the ability of a test compound to potentiate insulin secretion in response to glucose.

Materials:

  • Isolated pancreatic islets (e.g., from mice or rats).

  • Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations (low and high).

  • Test compounds (PSN-375963 or GLP-1 receptor agonist).

  • Insulin immunoassay kit (e.g., ELISA or RIA).

Procedure:

  • Isolate pancreatic islets using a standard collagenase digestion method.

  • Pre-incubate the islets in KRB buffer with a low glucose concentration (e.g., 2.8 mM) for a period to establish a basal insulin secretion rate.

  • Transfer batches of islets to fresh KRB buffer containing either low glucose or high glucose (e.g., 16.7 mM) in the presence or absence of the test compound.

  • Incubate for a defined period (e.g., 60 minutes) at 37°C.

  • Collect the supernatant to measure the amount of secreted insulin.

  • Lyse the islets to determine the total insulin content.

  • Quantify insulin concentrations in the supernatant and lysate using an insulin immunoassay.

  • Express secreted insulin as a percentage of total insulin content and compare the effects of the test compound at low and high glucose concentrations.

Conclusion

PSN-375963 and GLP-1 receptor agonists represent two distinct, yet related, approaches to enhancing incretin-based therapies for type 2 diabetes. While GLP-1 receptor agonists provide direct and potent activation of the GLP-1R, GPR119 agonists like PSN-375963 offer a novel mechanism that leverages the endogenous incretin system. The available preclinical data suggests that GPR119 agonism is a promising strategy for glucose lowering. However, a comprehensive head-to-head comparison with established GLP-1 receptor agonists, particularly in terms of long-term efficacy on glycemic control and body weight, requires further investigation through rigorous preclinical and clinical studies. The experimental protocols outlined in this guide provide a framework for conducting such comparative evaluations, which will be crucial in determining the future therapeutic landscape for metabolic diseases.

References

Assessing the Synergistic Potential of PSN-375963 with Other Anti-Diabetic Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

PSN-375963 is an agonist of the G-protein coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes mellitus (T2DM). Activation of GPR119, expressed on pancreatic beta-cells and intestinal L-cells, leads to a dual mechanism of action: the stimulation of glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1). While GPR119 agonists hold promise as monotherapy, their true therapeutic potential may be unlocked through synergistic combinations with existing anti-diabetic agents. This guide provides a framework for assessing the synergistic effects of PSN-375963 with other anti-diabetic drugs, supported by proposed experimental data and detailed methodologies.

Mechanistic Rationale for Combination Therapy

The primary appeal of combining PSN-375963 with other anti-diabetic drugs lies in targeting multiple pathophysiological defects of T2DM. The glucose-dependent nature of GPR119-mediated insulin secretion suggests a low intrinsic risk of hypoglycemia, a significant advantage in combination regimens.

Recent reviews suggest that the future of GPR119 agonists likely resides in combination therapies to achieve robust efficacy. Preclinical studies with other GPR119 agonists have shown synergistic effects when combined with agents like metformin (B114582) and dipeptidyl peptidase-4 (DPP-4) inhibitors.

Comparative Assessment of Potential Combinations

This guide will focus on the potential synergies of PSN-375963 with two major classes of anti-diabetic drugs: biguanides (e.g., metformin) and DPP-4 inhibitors (e.g., sitagliptin).

Table 1: Predicted Synergistic Effects of PSN-375963 Combination Therapy
CombinationPrimary Mechanism of SynergyExpected Outcomes
PSN-375963 + Metformin Complementary actions on insulin secretion/sensitivity and hepatic glucose production.Improved glycemic control (HbA1c, FPG), potential for weight neutrality or loss, reduced risk of hypoglycemia.
PSN-375963 + DPP-4 Inhibitor Enhanced incretin effect; PSN-375963 stimulates GLP-1 release, while DPP-4 inhibitors prolong its action.Significant improvement in postprandial glucose control, enhanced insulin secretion, potential for beta-cell preservation.

Experimental Protocols for Assessing Synergy

To empirically validate the synergistic potential of PSN-375963, a series of preclinical and clinical experiments are proposed.

In Vitro Synergy Studies

Objective: To determine if PSN-375963 enhances the insulinotropic effect of other anti-diabetic agents in a cellular context.

Methodology:

  • Cell Culture: Utilize a pancreatic beta-cell line (e.g., MIN6, INS-1) or isolated primary islets.

  • Treatment: Incubate cells with varying concentrations of PSN-375963 alone, the combination drug (e.g., metformin, sitagliptin) alone, and in combination, under low and high glucose conditions.

  • Endpoint Analysis: Measure glucose-stimulated insulin secretion (GSIS) using an ELISA assay.

  • Data Analysis: Utilize the Chou-Talalay method to calculate a combination index (CI), where CI < 1 indicates synergy.

In Vivo Preclinical Models

Objective: To evaluate the combined effect of PSN-375963 and other anti-diabetic drugs on glycemic control in an animal model of T2DM.

Methodology:

  • Animal Model: Use a relevant diabetic animal model, such as diet-induced obese (DIO) mice or Zucker diabetic fatty (ZDF) rats.

  • Treatment Groups:

    • Vehicle control

    • PSN-375963 monotherapy

    • Combination drug (e.g., metformin, sitagliptin) monotherapy

    • PSN-375963 + combination drug

  • Oral Glucose Tolerance Test (OGTT): Following a treatment period (e.g., 4 weeks), perform an OGTT. Measure blood glucose and plasma insulin levels at baseline and various time points post-glucose challenge.

  • Key Parameters to Measure:

    • Fasting blood glucose

    • Glycated hemoglobin (HbA1c)

    • Area under the curve (AUC) for glucose and insulin during OGTT

    • Body weight changes

    • Plasma GLP-1 levels

Table 2: Hypothetical Preclinical Data from an Oral Glucose Tolerance Test (OGTT) in DIO Mice
Treatment GroupGlucose AUC (mg/dLmin)Insulin AUC (ng/mLmin)
Vehicle30000 ± 2500150 ± 20
PSN-375963 (10 mg/kg)25000 ± 2000200 ± 25
Metformin (150 mg/kg)24000 ± 2200180 ± 22
PSN-375963 + Metformin 18000 ± 1800 250 ± 30
Sitagliptin (10 mg/kg)26000 ± 2300210 ± 28
PSN-375963 + Sitagliptin 20000 ± 1900 280 ± 35

Data are presented as mean ± standard error of the mean and are for illustrative purposes.

Visualizing the Mechanisms of Action and Experimental Workflow

Signaling Pathways

The following diagram illustrates the proposed synergistic mechanism between PSN-375963 and a DPP-4 inhibitor.

cluster_l_cell Intestinal L-Cell cluster_bloodstream Bloodstream cluster_beta_cell Pancreatic Beta-Cell PSN-375963 PSN-375963 GPR119 GPR119 PSN-375963->GPR119 activates GLP-1 (active) GLP-1 (active) GPR119->GLP-1 (active) stimulates release DPP-4 DPP-4 GLP-1 (active)->DPP-4 degradation GLP-1R GLP-1R GLP-1 (active)->GLP-1R activates DPP-4_Inhibitor DPP-4_Inhibitor DPP-4_Inhibitor->DPP-4 inhibits GLP-1 (inactive) GLP-1 (inactive) DPP-4->GLP-1 (inactive) Insulin_Secretion Insulin_Secretion GLP-1R->Insulin_Secretion potentiates

PSN-375963 and DPP-4 Inhibitor Synergy
Experimental Workflow

The diagram below outlines a typical workflow for preclinical assessment of synergistic effects.

Animal_Model Diabetic Animal Model Selection Treatment_Groups Randomization to Treatment Groups Animal_Model->Treatment_Groups Chronic_Dosing Chronic Daily Dosing (e.g., 4 weeks) Treatment_Groups->Chronic_Dosing OGTT Oral Glucose Tolerance Test (OGTT) Chronic_Dosing->OGTT Data_Analysis Data Collection and Analysis OGTT->Data_Analysis Synergy_Assessment Assessment of Synergistic Effects Data_Analysis->Synergy_Assessment

Preclinical Synergy Assessment Workflow

Conclusion

The dual mechanism of action of PSN-375963 makes it a compelling candidate for combination therapy in T2DM. Synergistic interactions with established anti-diabetic drugs like metformin and DPP-4 inhibitors could lead to more effective and safer treatment regimens. The experimental frameworks provided in this guide offer a structured approach to rigorously evaluate these potential synergies, paving the way for the development of novel, patient-centric diabetes therapies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of PSN-375963 in combination settings.

Reproducibility of PSN-375963's Effects Across Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the GPR119 agonist, PSN-375963, and its alternatives. The data presented herein evaluates the reproducibility of its effects across various cell lines, offering valuable insights for researchers in metabolic disease and drug discovery.

Introduction to PSN-375963 and GPR119

PSN-375963 is a synthetic agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes and obesity. GPR119 is primarily expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation leads to the stimulation of glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). The primary signaling pathway involves the Gαs subunit, which activates adenylyl cyclase and increases intracellular cyclic AMP (cAMP) levels.

Comparative Analysis of GPR119 Agonists

The following tables summarize the in vitro activity of PSN-375963 and its alternatives across different cell lines. The data highlights the potency of these compounds in stimulating key downstream signaling events.

Table 1: Potency of GPR119 Agonists in cAMP Accumulation Assays

CompoundCell LineReceptorEC50Reference
PSN-375963 HEK293Human GPR1198.4 µM[1]
HEK293Mouse GPR1197.9 µM[1]
PSN632408 HEK293Human GPR1197.9 µM[1]
HEK293Mouse GPR1195.6 µM[1]
AR231453 HEK293Human GPR1194.7 nM[2]
CHOHuman GPR1193.0 nM[2]
Not specifiedNot specified0.68 nM[3]
Oleoylethanolamide (OEA) mGLUTagMurine GPR119~10 µM (for cAMP increase)[4][5]

Table 2: Potency of GPR119 Agonists in Functional Assays

CompoundAssay TypeCell Line/TissueEffectEC50 / ConcentrationReference
PSN-375963 Insulin SecretionRINm5f-GPR119Increased insulin secretion10 µM[6]
PSN632408 Insulin SecretionRINm5f-GPR119Increased insulin secretion10 µM[6]
AR231453 Insulin ReleaseHIT-T15Enhanced insulin release3.5 nM[2]
Insulin ReleaseIsolated mouse isletsStimulated release at 8-17 mM glucose-[2]
Oleoylethanolamide (OEA) GLP-1 SecretionmGLUTagIncreased GLP-1 secretion10 µM[4][5]
Insulin SecretionRINm5f-GPR119Increased insulin secretion10 µM[6]

GPR119 Signaling Pathway

The activation of GPR119 by an agonist like PSN-375963 initiates a signaling cascade that is crucial for its therapeutic effects. The following diagram illustrates this pathway.

GPR119_Signaling_Pathway GPR119 Signaling Pathway cluster_membrane Cell Membrane GPR119 GPR119 G_protein Gαsβγ GPR119->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to Agonist PSN-375963 (or alternative) Agonist->GPR119 Binds to ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Promotes Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: GPR119 signaling cascade upon agonist binding.

Experimental Workflows and Protocols

To ensure the reproducibility of the findings presented, detailed experimental protocols for key assays are provided below.

Experimental Workflow: In Vitro Compound Screening

Experimental_Workflow In Vitro GPR119 Agonist Screening Workflow start Start cell_culture Cell Culture (e.g., HEK293-hGPR119, MIN6) start->cell_culture assay_plate Assay Plate Seeding cell_culture->assay_plate compound_prep Compound Preparation (Serial Dilutions) incubation Incubation with Compounds compound_prep->incubation assay_plate->incubation cAMP_assay cAMP Accumulation Assay incubation->cAMP_assay gsis_assay Glucose-Stimulated Insulin Secretion (GSIS) Assay incubation->gsis_assay data_analysis Data Analysis (EC50 Determination) cAMP_assay->data_analysis gsis_assay->data_analysis end End data_analysis->end

Caption: Workflow for screening GPR119 agonists in vitro.

Detailed Experimental Protocols

1. cAMP Accumulation Assay

This protocol is designed to measure the increase in intracellular cAMP levels following GPR119 activation.

  • Cell Lines: HEK293 cells stably expressing human GPR119 (HEK293-hGPR119).

  • Materials:

    • HEK293-hGPR119 cells

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Assay buffer (e.g., DMEM with a phosphodiesterase inhibitor like 1 mM IBMX)

    • GPR119 agonist (e.g., PSN-375963)

    • Forskolin (positive control)

    • DMSO (vehicle control)

    • cAMP detection kit (e.g., HTRF, FRET, or luminescence-based)

    • 384-well microplates

  • Procedure:

    • Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate at a density of approximately 10,000-20,000 cells per well and culture overnight.[3]

    • Compound Preparation: Prepare serial dilutions of the GPR119 agonist in assay buffer. Also, prepare solutions of a positive control (e.g., 10 µM forskolin) and a vehicle control.[3]

    • Assay:

      • Aspirate the culture medium from the wells.

      • Add the assay buffer and incubate for 30 minutes at 37°C.

      • Add the diluted compounds, positive control, and vehicle control to the respective wells.

      • Incubate for 30 minutes at 37°C.

    • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.

    • Data Analysis: Generate a dose-response curve by plotting the signal against the logarithm of the agonist concentration. Calculate the EC50 value using a non-linear regression model.[3]

2. Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol measures the potentiation of glucose-stimulated insulin secretion by GPR119 agonists in insulin-secreting cell lines.

  • Cell Lines: MIN6 or HIT-T15 cells.

  • Materials:

    • MIN6 or HIT-T15 cells

    • Cell culture medium

    • Krebs-Ringer Bicarbonate Buffer (KRBH) containing 0.1% BSA

    • Glucose solutions (low: 2.8 mM; high: 16.7 mM in KRBH)

    • GPR119 agonist

    • Vehicle control (DMSO)

    • 96-well plates

    • Insulin ELISA kit

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate and culture for 2-3 days until they form a monolayer.

    • Pre-incubation:

      • Wash the cells twice with KRBH buffer containing low glucose.

      • Pre-incubate the cells in KRBH with low glucose for 1 hour at 37°C.

    • Stimulation:

      • Aspirate the pre-incubation buffer.

      • Add KRBH buffer containing low glucose, high glucose, or high glucose with different concentrations of the GPR119 agonist.

      • Incubate for 1-2 hours at 37°C.

    • Sample Collection: Collect the supernatant from each well.

    • Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's protocol.

    • Data Analysis: Plot the insulin concentration against the agonist concentration for both low and high glucose conditions to determine the glucose-dependent effect.

References

Critical evaluation of PSN-375963 as a suitable pharmacological tool for GPR119 research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate pharmacological tools is paramount for generating reliable and reproducible data. This guide provides a critical evaluation of PSN-375963, a commercially available G protein-coupled receptor 119 (GPR119) agonist, and compares its performance with other available alternatives, supported by experimental data and detailed protocols.

GPR119, a class A G protein-coupled receptor, has emerged as a promising therapeutic target for type 2 diabetes and other metabolic disorders.[1] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, its activation stimulates glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1).[2][3] This dual mechanism of action makes GPR119 agonists attractive candidates for novel anti-diabetic drugs. PSN-375963 is a potent GPR119 agonist, with reported EC50 values of 8.4 μM for human GPR119 and 7.9 μM for the mouse ortholog.[4][5] Its potency is comparable to the endogenous agonist oleoylethanolamide (OEA).[4][5] However, emerging evidence suggests that PSN-375963 may not be the most suitable tool for specific GPR119 research due to potential off-target effects.

A study by Ning et al. (2008) revealed that while the endogenous ligand OEA signals through GPR119 to increase insulin secretion in a manner dependent on cAMP and intracellular calcium, PSN-375963 and another synthetic agonist, PSN632408, exhibit divergent effects on these signaling pathways.[6] This suggests that the synthetic agonists might activate GPR119-independent pathways, potentially confounding experimental results and leading to misinterpretation of the specific role of GPR119.[6] Therefore, a careful comparison with other available GPR119 agonists is crucial for selecting the most appropriate pharmacological tool.

Comparison of GPR119 Agonists

The following table summarizes the in vitro potency of PSN-375963 and several alternative GPR119 agonists. Potency is presented as the half-maximal effective concentration (EC50) or the negative logarithm of the EC50 (pEC50), which reflects the concentration of the agonist required to elicit 50% of its maximal effect.

CompoundSpeciesAssay TypeEC50 / pEC50
PSN-375963 HumancAMP Assay8.4 µM[4][5]
MousecAMP Assay7.9 µM[4][5]
GSK-1292263 HumanNot SpecifiedpEC50 = 6.9[3][7]
RatNot SpecifiedpEC50 = 6.7[3][7]
AR231453 HumancAMP Assay4.7 nM[1]
Not SpecifiedcAMP Assay0.68 nM[1]
HamsterInsulin Release (HIT-T15 cells)3.5 nM[1]
AS1269574 HumanNot Specified (HEK293 cells)2.5 µM[3]
APD597 HumanNot Specified46 nM[3]
MBX-2982 Not SpecifiedNot SpecifiedSelective GPR119 agonist[8]
APD668 HumanNot Specified2.7 nM[3]
RatNot Specified33 nM[3]

Experimental Protocols

To aid researchers in the evaluation of GPR119 agonists, detailed protocols for two key experiments are provided below.

cAMP Accumulation Assay

This assay measures the intracellular accumulation of cyclic adenosine (B11128) monophosphate (cAMP) in response to GPR119 activation.

Materials:

  • HEK293 cells stably expressing human GPR119.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

  • GPR119 agonist (e.g., PSN-375963, AR231453).

  • cAMP detection kit (e.g., HTRF, ELISA, or bioluminescent-based).

Protocol:

  • Seed HEK293-hGPR119 cells in a 96-well plate and culture overnight.

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with a phosphodiesterase inhibitor in assay buffer for 30 minutes at 37°C to prevent cAMP degradation.

  • Add varying concentrations of the GPR119 agonist to the wells and incubate for 30 minutes at 37°C.

  • Lyse the cells and measure intracellular cAMP levels using a suitable cAMP detection kit, following the manufacturer's instructions.

  • Generate a dose-response curve by plotting the cAMP signal against the logarithm of the agonist concentration.

  • Calculate the EC50 value using non-linear regression analysis.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay assesses the ability of a GPR119 agonist to potentiate glucose-stimulated insulin secretion from pancreatic β-cells.

Materials:

  • Insulin-secreting cell line (e.g., MIN6, INS-1) or isolated pancreatic islets.

  • Culture medium for the chosen cell type.

  • Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA.

  • Glucose solutions (low concentration, e.g., 2.8 mM; high concentration, e.g., 16.7 mM).

  • GPR119 agonist.

  • Insulin detection kit (e.g., ELISA).

Protocol:

  • Culture the insulin-secreting cells or islets to the desired confluency.

  • Wash the cells/islets with KRBH buffer containing low glucose and pre-incubate for 1-2 hours at 37°C.

  • Replace the buffer with fresh KRBH containing low glucose, high glucose, or high glucose plus varying concentrations of the GPR119 agonist.

  • Incubate for 1-2 hours at 37°C.

  • Collect the supernatant from each well.

  • Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's protocol.

  • Normalize the insulin secretion to the total protein content or DNA content of the cells/islets.

  • Plot the insulin concentration against the agonist concentration to determine the effect on glucose-stimulated insulin secretion.

Visualizing GPR119 Signaling and Agonist Comparison

To further aid in the understanding of GPR119 function and the evaluation of its agonists, the following diagrams have been generated.

GPR119_Signaling_Pathway cluster_cell Pancreatic β-cell / Enteroendocrine L-cell GPR119 GPR119 Gs Gαs GPR119->Gs Agonist Binding AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Epac2 Epac2 cAMP->Epac2 Insulin_GLP1 Insulin / GLP-1 Secretion PKA->Insulin_GLP1 Epac2->Insulin_GLP1

Caption: GPR119 signaling pathway upon agonist binding.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation (Optional) A1 Compound Selection (e.g., PSN-375963, AR231453) A2 cAMP Accumulation Assay (HEK293-hGPR119 cells) A1->A2 A4 Glucose-Stimulated Insulin Secretion (GSIS) Assay (MIN6 cells or islets) A1->A4 A3 Determine EC50 A2->A3 B1 Select Lead Compound Based on In Vitro Data A3->B1 A5 Assess Potentiation of Insulin Secretion A4->A5 A5->B1 B2 Oral Glucose Tolerance Test (OGTT) in Rodent Model B1->B2 B3 Measure Plasma Glucose and Insulin Levels B2->B3

References

Safety Operating Guide

Essential Safety and Handling Protocols for PSN 375963

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in humans or veterinary applications.

This document provides crucial safety and logistical information for the handling and disposal of PSN 375963. The following guidelines are intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

It is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the required PPE.

Body PartProtective EquipmentSpecifications
Eyes Safety GlassesMust be equipped with side-shields.
Hands GlovesWear protective gloves, especially for repeated or prolonged use.
Body Protective ClothingNo special equipment is required under normal use, but it is advisable to minimize skin contact.
Respiratory Respiratory ProtectionNot required under normal use conditions. In case of dust, use an appropriate respirator.

Health Hazard Information

This compound may cause irritation upon contact with eyes, skin, or if inhaled. While not considered a hazard under normal conditions, direct and prolonged contact should be avoided.

Exposure RoutePotential Health Effects
Inhalation Product dust may irritate the respiratory system. High concentrations of vapors may cause mild irritation to the nose, mouth, and mucous membranes.
Skin Contact Prolonged or repeated contact may cause mild skin irritation.
Eye Contact Direct contact may cause irritation.
Ingestion Not expected to cause adverse health effects under normal industrial handling. Ingestion of large amounts may cause injury.

Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

ProcedureGuideline
Handling Minimize skin contact, inhalation of vapors, and eye contact.
Storage No specific storage requirements are noted, but general safe chemical storage practices should be followed. Keep containers tightly closed in a dry, cool, and well-ventilated place.
Hygiene Remove and wash contaminated clothing before reuse.

Disposal Plan

All waste materials must be handled and disposed of in accordance with federal, state, and local regulations.

Waste TypeDisposal Procedure
Unused Product Dispose of as hazardous waste. Contact a licensed professional waste disposal service to dispose of this material.
Contaminated Packaging Dispose of as unused product.
Empty Containers Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. After rinsing, the container may be disposed of in regular trash.[1]

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate exposure and environmental contamination.

ActionProcedure
Personal Precautions Ensure adequate ventilation. Use personal protective equipment.
Environmental Precautions Do not allow the product to enter the sewage system or any water course.
Methods for Cleaning Up Sweep up and shovel into suitable containers for disposal.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operational workflow for handling this compound from receipt to disposal.

A Receiving & Unpacking - Verify integrity - Log into inventory B Preparation - Wear appropriate PPE - Work in a ventilated area A->B Proceed to C Experimentation - Follow protocol - Handle with care B->C Proceed to D Decontamination - Clean work surfaces - Decontaminate equipment C->D Upon Completion E Waste Segregation - Separate hazardous and non-hazardous waste D->E After Cleaning F Waste Disposal - Label hazardous waste - Arrange for pickup E->F For Disposal

Figure 1. Standard operational workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PSN 375963
Reactant of Route 2
Reactant of Route 2
PSN 375963

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.